molecular formula C6H10N2O5 B1668441 Carglumic Acid CAS No. 1188-38-1

Carglumic Acid

Katalognummer: B1668441
CAS-Nummer: 1188-38-1
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: LCQLHJZYVOQKHU-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carglumic acid, with the CAS registry number 1188-38-1, is a synthetic structural analog of N-acetylglutamate (NAG) . Its primary research application is in the study of hyperammonemia and the urea cycle, specifically investigating the N-acetylglutamate synthase (NAGS) deficiency . The research value of this compound lies in its specific mechanism of action; it acts as an allosteric activator of the mitochondrial enzyme carbamoyl phosphate synthetase 1 (CPS1) . CPS1 is responsible for the first and rate-limiting step of the urea cycle, which is the conversion of ammonia into carbamoyl phosphate . By activating CPS1, this compound facilitates the detoxification of ammonia in research models, providing a critical tool for understanding the underlying biochemistry of ammonia metabolism and related disorders . The compound has the molecular formula C6H10N2O5 and an average mass of 190.155 g/mol . It is characterized as an aliphatic acyclic compound and is classified among glutamic acid and derivatives . In vitro and research data indicate that this compound has a water solubility of approximately 21 mg/mL . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

(2S)-2-(carbamoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQLHJZYVOQKHU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046706
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1188-38-1
Record name Carbamylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carglumic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pharmacological Profile of Carglumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic acid, a synthetic structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, a life-threatening metabolic condition. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle in the liver mitochondria.[1][2][3][4] The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), converting it to the less toxic and readily excretable urea.

In certain metabolic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG, the natural allosteric activator of CPS1, is impaired.[5] This leads to a dysfunctional urea cycle and the accumulation of toxic levels of ammonia in the blood. This compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the conversion of ammonia to urea.

The signaling pathway for the activation of the urea cycle by this compound is depicted below:

UreaCycleActivation Figure 1: this compound's Role in the Urea Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_activation Activation Pathway Ammonia Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 CarbamoylPhosphate Carbamoyl Phosphate CPS1->CarbamoylPhosphate OTC Ornithine Transcarbamylase (OTC) CarbamoylPhosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate To TCA Cycle Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea ARG1->Urea Excreted Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport CarglumicAcid This compound CarglumicAcid->CPS1 Activates NAGS N-acetylglutamate Synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG Produces NAG->CPS1 Activates

Caption: this compound activates CPS1, initiating the urea cycle.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult volunteers and in patients with NAGS deficiency.

Absorption

Following oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 3 hours.

Distribution

The apparent volume of distribution of this compound is large, with a reported value of 2657 L (range: 1616-5797 L).

Metabolism

A proportion of this compound may be metabolized by the intestinal bacterial flora. The likely end product of its metabolism is carbon dioxide, which is eliminated through the lungs.

Excretion

Following a single oral radiolabeled dose, up to 60% of the dose is recovered unchanged in the feces, and 9% is excreted unchanged in the urine. The median terminal half-life is approximately 5.6 hours (range 4.3-9.5 hours).

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment

ParameterHealthy Subjects (100 mg/kg oral dose)Patients with Moderate Renal Impairment (eGFR 30-59 mL/min/1.73 m²)Patients with Severe Renal Impairment (eGFR ≤29 mL/min/1.73 m²)
Tmax (median, range) 3 hours (2-4)N/AN/A
Cmax (mean ± SD) 3284 ± 321 ng/mLIncreased exposureIncreased exposure
Terminal Half-life (median, range) 5.6 hours (4.3-9.5)N/AN/A
Apparent Volume of Distribution (Vd) 2657 L (range: 1616-5797)N/AN/A
Urinary Excretion (unchanged) 9%N/AN/A
Fecal Excretion (unchanged) up to 60%N/AN/A

Note: Specific Cmax and AUC values for patients with renal impairment are not consistently reported across sources, but an increased exposure is noted, leading to dose reduction recommendations.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of plasma ammonia levels. In patients with NAGS deficiency, administration of this compound leads to a rapid decrease in plasma ammonia, often within 24 hours. This effect is achieved through the activation of CPS1 and the subsequent restoration of the urea cycle function.

Clinical Efficacy

The clinical efficacy of this compound has been established in the treatment of hyperammonemia associated with NAGS deficiency, as well as in propionic acidemia (PA) and methylmalonic acidemia (MMA).

N-Acetylglutamate Synthase (NAGS) Deficiency

Clinical data for the use of this compound in NAGS deficiency primarily come from a retrospective case series of 23 patients.

  • Acute Hyperammonemia: In patients experiencing acute hyperammonemic episodes, this compound treatment (100-250 mg/kg/day) resulted in a rapid reduction of plasma ammonia levels.

  • Chronic Management: For long-term maintenance therapy, doses are adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.

Table 2: Clinical Efficacy of this compound in NAGS Deficiency (Retrospective Case Series)

ParameterResult
Number of Patients 23
Mean Baseline Plasma Ammonia 271 µmol/L (for 13 evaluable patients)
Time to Normalization of Ammonia Within 3 days for acute treatment
Long-term Mean Ammonia Level 23 µmol/L (after a mean treatment duration of 8 years)
Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

A randomized, double-blind, placebo-controlled, multicenter clinical trial evaluated the efficacy and safety of this compound in patients with hyperammonemia due to PA and MMA. A long-term, open-label, randomized trial also assessed its effectiveness in reducing emergency room admissions for hyperammonemia.

  • Acute Hyperammonemia: Patients treated with this compound demonstrated a quicker reduction in plasma ammonia levels compared to placebo.

  • Long-term Management: Long-term use of this compound in addition to standard treatment significantly reduced the number of emergency room admissions due to hyperammonemia.

Table 3: Clinical Efficacy of this compound in PA and MMA (Randomized Controlled Trial)

ParameterThis compound ArmStandard Treatment Armp-value
Mean Emergency Room Admissions for Hyperammonemia (2-year follow-up) 6.3112.760.0095

Experimental Protocols

In Vitro CPS1 Activation Assay (General Methodology)
  • Source of CPS1: Purified recombinant human or animal CPS1, or mitochondrial extracts from liver tissue.

  • Assay Buffer: A buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH (around 8.0) containing essential co-factors such as ATP, MgCl₂, and ornithine.

  • Substrates: Ammonium chloride (NH₄Cl) and potassium bicarbonate (KHCO₃).

  • Activator: Varying concentrations of this compound (and NAG as a positive control).

  • Coupling Enzyme: Ornithine transcarbamylase (OTC) is included to convert the product of the CPS1 reaction, carbamoyl phosphate, and ornithine into citrulline.

  • Detection: The rate of citrulline formation is measured, typically using a colorimetric method (e.g., the Archibald or Ceriotti method) or by HPLC.

  • Data Analysis: The enzyme activity is plotted against the concentration of this compound to determine the EC50 (the concentration of agonist that gives a response halfway between baseline and maximum).

CPS1_Assay_Workflow Figure 2: General Workflow for an in vitro CPS1 Activation Assay start Start prepare_reagents Prepare Assay Components: - CPS1 Enzyme - Assay Buffer (ATP, MgCl₂, Ornithine) - Substrates (NH₄Cl, KHCO₃) - this compound (variable conc.) - OTC Enzyme start->prepare_reagents incubate Incubate Reaction Mixture at 37°C prepare_reagents->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction detect_citrulline Measure Citrulline Production (Colorimetric or HPLC) stop_reaction->detect_citrulline analyze_data Plot Activity vs. [this compound] and Calculate EC50 detect_citrulline->analyze_data end End analyze_data->end Preclinical_Tox_Workflow Figure 3: General Workflow for Preclinical Toxicology Assessment start Start dose_range_finding Dose Range-Finding Studies (Acute Toxicity) start->dose_range_finding repeat_dose_studies Repeat-Dose Toxicity Studies (e.g., 26-week in rats) dose_range_finding->repeat_dose_studies crossover repeat_dose_studies->crossover genotoxicity Genotoxicity Assays (Ames, Chromosome Aberration, Micronucleus) crossover->genotoxicity carcinogenicity Carcinogenicity Studies (Long-term) crossover->carcinogenicity reproductive_tox Reproductive and Developmental Toxicity crossover->reproductive_tox safety_pharm Safety Pharmacology (CNS, Cardiovascular, Respiratory) crossover->safety_pharm end End genotoxicity->end carcinogenicity->end reproductive_tox->end safety_pharm->end

References

Investigating the Structural-Activity Relationship of Carglumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. Its mechanism of action lies in the allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle. Understanding the structure-activity relationship (SAR) of this compound is paramount for the design of more potent and specific activators of CPS1. This technical guide provides a comprehensive overview of the SAR of this compound, including its mechanism of action, a summary of relevant quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.

Introduction

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a life-threatening metabolic disorder that can lead to severe neurological damage. The urea cycle, primarily occurring in the liver, is the main pathway for the detoxification of ammonia. A key regulatory step in this cycle is the activation of carbamoyl phosphate synthetase 1 (CPS1) by its obligate allosteric activator, N-acetylglutamate (NAG).[1][2] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[3]

This compound (N-carbamoyl-L-glutamate) serves as a vital replacement for NAG in these patients.[2][4] As a structural analog, it mimics the action of NAG by binding to the allosteric site of CPS1 and inducing a conformational change that initiates the enzymatic conversion of ammonia and bicarbonate into carbamoyl phosphate.[4][5] This guide delves into the critical structural features of this compound that govern its activity as a CPS1 activator.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly interacting with and activating CPS1 within the mitochondrial matrix of hepatocytes. This activation is essential for the initiation of the urea cycle, which ultimately converts toxic ammonia into urea for excretion.

Urea_Cycle_Activation cluster_Mitochondria Mitochondrial Matrix Glutamate (B1630785) Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesizes CPS1_inactive CPS1 (Inactive) NAG->CPS1_inactive Allosteric Activation Carglumic_Acid This compound Carglumic_Acid->CPS1_inactive Allosteric Activation CPS1_active CPS1 (Active) CPS1_inactive->CPS1_active Conformational Change Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate Catalyzes ADP_Pi 2 ADP + Pi CPS1_active->ADP_Pi Ammonia Ammonia (NH₃) Ammonia->CPS1_active Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1_active ATP 2 ATP ATP->CPS1_active Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle

Figure 1: Activation of CPS1 by NAG and this compound.

Quantitative Structure-Activity Relationship Data

CompoundTargetParameterValueReference
N-Acetyl-L-glutamate (NAG)CPS1AffinityHigh (relative)[6]
This compoundCPS1Affinity< 1/10th of NAG[6]
N-Acetyl-L-glutamate (NAG)CPS1Vmax100% (relative)[6]
This compoundCPS1Vmax~60% of NAG[6]

Table 1: Comparative Activity of this compound and N-Acetylglutamate on CPS1

Note: The values presented are relative comparisons and highlight the key differences in the potency and efficacy between the natural activator and its synthetic analog.

Experimental Protocols

Synthesis of this compound (N-Carbamoyl-L-Glutamic Acid)

This protocol is a generalized procedure based on documented synthesis methods.

Materials:

Procedure:

  • Dissolve lithium hydroxide monohydrate in water in a reaction vessel.

  • Add sodium cyanate to the solution and stir until dissolved.

  • Add L-glutamic acid to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding 30% HCl until the pH is below 3. This will cause the this compound to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water, followed by ethanol or acetone.

  • Dry the purified this compound under vacuum.

Synthesis_Workflow Reactants L-Glutamic Acid Sodium Cyanate LiOH·H₂O Reaction Reaction in Aqueous Medium (30°C, 24h) Reactants->Reaction Acidification Acidification (HCl, pH < 3) Reaction->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Product Purified This compound Drying->Product

Figure 2: General workflow for the synthesis of this compound.
In Vitro Assay for Carbamoyl Phosphate Synthetase 1 (CPS1) Activity

This protocol describes a colorimetric assay to determine the activity of CPS1 by measuring the production of carbamoyl phosphate.

Materials:

  • Purified CPS1 enzyme

  • Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.8)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Magnesium acetate (B1210297) (Mg(C₂H₃O₂)₂)

  • Adenosine triphosphate (ATP)

  • N-acetyl-L-glutamate (NAG) or this compound/Analog

  • Dithiothreitol (DTT)

  • Hydroxylamine (B1172632) solution (100 mM)

  • Chromogenic reagent for hydroxyurea (B1673989) detection

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NH₄HCO₃, Mg(C₂H₃O₂)₂, ATP, DTT, and the activator (NAG, this compound, or an analog) at various concentrations.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified CPS1 enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction and convert the product, carbamoyl phosphate, to hydroxyurea by adding the hydroxylamine solution and incubating at 95°C for 10 minutes.

  • Add the chromogenic reagent and incubate at 95°C for 15 minutes to develop the color.

  • Measure the absorbance of the resulting chromophore at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of hydroxyurea.

CPS1_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, Activator) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add Purified CPS1 Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction & Convert to Hydroxyurea Incubate->Stop_Reaction Color_Development Add Chromogenic Reagent & Incubate at 95°C Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 3: Workflow for the colorimetric assay of CPS1 activity.

Structural-Activity Relationship Insights

The available data, though limited, allows for the deduction of several key SAR insights for the activation of CPS1 by this compound and its potential analogs:

  • The Carbamoyl Group: The replacement of the acetyl group in NAG with a carbamoyl group is a critical modification that retains the ability to activate CPS1. This suggests that the carbonyl oxygen and the amide nitrogen of the carbamoyl group are important for binding to the allosteric site of the enzyme.

  • The L-Glutamate Backbone: The L-glutamic acid scaffold is essential for activity. The stereochemistry at the alpha-carbon and the presence of both the alpha- and gamma-carboxyl groups are likely crucial for proper orientation and interaction within the binding pocket of CPS1.

  • Chain Length: The five-carbon backbone of the glutamate portion appears to be optimal for positioning the functional groups correctly for interaction with the enzyme.

Future SAR studies should focus on modifications of the carbamoyl group and the glutamate side chain to explore the potential for enhanced affinity and efficacy. For instance, exploring different N-acyl and N-carbamoyl derivatives with varying electronic and steric properties could lead to the discovery of more potent CPS1 activators.

Conclusion

This compound is a life-saving therapeutic for patients with certain urea cycle disorders. Its function as a structural analog of N-acetylglutamate highlights the critical role of allosteric activation in the regulation of the urea cycle. While the current understanding of its SAR is primarily based on a direct comparison with the natural activator, this guide provides a foundational framework for further investigation. The detailed experimental protocols for synthesis and enzymatic assays offer a starting point for researchers to design and evaluate novel analogs of this compound. Future research aimed at elucidating a more comprehensive SAR for this class of compounds holds the promise of developing next-generation therapeutics with improved potency and specificity for the treatment of hyperammonemia.

References

The Role of Carglumic Acid in the Activation of Carbamoyl Phosphate Synthetase 1 (CPS1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme of the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849). Its activity is critically dependent on the allosteric activation by N-acetylglutamate (NAG). Deficiencies in NAG synthesis lead to hyperammonemia, a life-threatening condition. Carglumic acid, a synthetic structural analog of NAG, serves as a crucial therapeutic agent by directly activating CPS1. This technical guide provides an in-depth analysis of the mechanism of CPS1 activation by this compound, presenting comparative quantitative data on its efficacy versus the natural activator, and details the experimental protocols for studying this interaction.

Introduction: The Urea Cycle and the Pivotal Role of CPS1

The urea cycle is a vital metabolic pathway predominantly occurring in the liver that converts neurotoxic ammonia into urea for excretion.[1][2][3] This process is essential for the management of nitrogen balance in the body.[3] Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the first and committed step of this cycle within the mitochondrial matrix.[4][5][6] The reaction involves the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[2][7]

The activity of CPS1 is almost entirely dependent on its allosteric activator, N-acetylglutamate (NAG).[7][8] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[8] Genetic deficiencies in NAGS lead to a decrease in NAG levels, resulting in a non-functional CPS1 and subsequent hyperammonemia.[4]

N-Acetylglutamate (NAG): The Natural Allosteric Activator of CPS1

NAG binds to a specific allosteric site on the C-terminal domain of CPS1, inducing a significant conformational change that is essential for the enzyme's catalytic activity.[7] This binding event is a critical regulatory point for the entire urea cycle, ensuring that the pathway is active when nitrogen load is high.[7] The concentration of NAG itself is regulated by the availability of its substrates, glutamate and acetyl-CoA, and is also stimulated by arginine.

This compound: A Synthetic Activator of CPS1

This compound is a structural analog of NAG and is utilized as a therapeutic agent for the treatment of hyperammonemia resulting from NAGS deficiency.[4][6][9] It mimics the action of NAG by binding to the same allosteric site on CPS1, thereby activating the enzyme and restoring the function of the urea cycle.[4] This allows for the efficient conversion of ammonia to urea, even in the absence of the natural activator.[4] this compound is also used in the management of hyperammonemia associated with certain organic acidemias, where the production of NAG may be secondarily impaired.[6]

Mechanism of Action

The binding of this compound to the allosteric site of CPS1 initiates a cascade of conformational changes that are transmitted to the catalytic domains of the enzyme.[7] This structural rearrangement correctly orients the active sites for the binding of substrates (ammonia, bicarbonate, and ATP) and facilitates the multi-step reaction to produce carbamoyl phosphate.[2][7] While this compound effectively activates CPS1, studies have shown that it does so sub-optimally compared to NAG, with a lower affinity for the enzyme.[10]

Quantitative Comparison of CPS1 Activation: this compound vs. N-Acetylglutamate

The efficacy of this compound as a CPS1 activator can be quantitatively assessed by comparing its kinetic parameters with those of the natural activator, NAG. The following tables summarize key data from studies on recombinant human and murine CPS1.

Table 1: Kinetic Parameters for CPS1 Activation by this compound and N-Acetylglutamate

ParameterThis compound (NCG)N-Acetylglutamate (NAG)Fold Difference (NCG vs. NAG)Reference
Ka (µM) 250 - 50010 - 20~25-fold higher[10]
Vmax (relative) ~60-70%100%Lower[10]

Ka (Activation Constant): The concentration of the activator required to achieve half-maximal enzyme velocity. A higher Ka indicates lower affinity. Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction at saturating substrate and activator concentrations.

Table 2: Apparent Michaelis Constants (Km) for CPS1 Substrates in the Presence of Activating Ligands

SubstrateKm with this compound (mM)Km with N-Acetylglutamate (mM)Reference
ATP ~0.6 - 1.2~0.2 - 0.6[10]
Ammonium (NH4+) ~0.2 - 0.4~0.1 - 0.2[10]
Bicarbonate (HCO3-) ComparableComparable[10]

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of CPS1 by this compound.

Expression and Purification of Recombinant Human CPS1

The baculovirus expression vector system (BEVS) is a commonly used method for producing large quantities of functional recombinant CPS1 in insect cells.

Protocol:

  • Cloning: The full-length cDNA of human CPS1 is cloned into a baculovirus transfer vector, such as pFastBac.

  • Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into DH10Bac™ E. coli cells, which contain the baculovirus shuttle vector (bacmid) and a helper plasmid. Through site-specific transposition, the CPS1 gene is inserted into the bacmid.

  • Transfection of Insect Cells: The recombinant bacmid DNA is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells).[11]

  • Viral Amplification: The initial virus stock (P1) is harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2).[12] This process is typically repeated to obtain a P3 stock for protein expression.[12][13]

  • Protein Expression: A large-scale culture of insect cells (e.g., High-Five™ cells) is infected with the high-titer recombinant baculovirus.[14] The cells are harvested 48-72 hours post-infection.[11]

  • Purification:

    • Cells are lysed, and the mitochondrial fraction is isolated by differential centrifugation.

    • The mitochondrial extract is then subjected to affinity chromatography (e.g., using a resin that specifically binds to a tag on the recombinant protein) followed by size-exclusion chromatography to obtain highly pure CPS1.

CPS1 Activity Assay (Ornithine Transcarbamylase-Coupled Assay)

This is a continuous spectrophotometric assay that measures the production of carbamoyl phosphate by coupling its conversion to citrulline by ornithine transcarbamylase (OTC).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM HEPES, pH 7.5)

    • Substrates: 50 mM NH4Cl, 50 mM KHCO3, 10 mM ATP, 20 mM MgSO4

    • 5 mM Ornithine

    • Excess of purified ornithine transcarbamylase (OTC)

    • Varying concentrations of the activator (this compound or NAG)

  • Enzyme Addition: Add a known amount of purified recombinant CPS1 to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Colorimetric Detection: The reaction is stopped, and the amount of citrulline produced is quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide method. The absorbance is read at 530 nm.

  • Data Analysis: A standard curve using known concentrations of citrulline is used to determine the amount of product formed. The specific activity of CPS1 is then calculated (e.g., in µmol of citrulline/min/mg of protein).

Thermal Stability Assay

This assay measures the thermal stability of CPS1 in the presence and absence of ligands, which can provide insights into ligand binding and its effect on protein conformation.

Protocol:

  • Sample Preparation: Prepare samples of purified CPS1 (e.g., 0.5-1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10% glycerol) with and without the addition of the ligand (this compound or NAG) and ATP/MgSO4.

  • Thermal Challenge: Aliquots of each sample are incubated at a range of temperatures (e.g., 37°C to 60°C) for a fixed duration (e.g., 15 minutes) using a thermocycler.

  • Centrifugation: After the heat treatment, the samples are centrifuged at high speed to pellet the aggregated (denatured) protein.

  • Quantification of Soluble Protein: The amount of soluble protein remaining in the supernatant is quantified using a protein concentration assay (e.g., Bradford assay) or by measuring the residual CPS1 activity using the activity assay described above.

  • Data Analysis: The percentage of soluble or active protein is plotted against the temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each condition. An increase in Tm in the presence of a ligand indicates stabilization of the protein upon binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Urea_Cycle cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH4+) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NAG N-Acetylglutamate (NAG) NAG->CPS1 Activates Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transporter ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (to kidneys) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transporter

Figure 1: The Urea Cycle and points of CPS1 activation.

CPS1_Activation cluster_inactive Inactive State cluster_active Active State CPS1_inactive CPS1 (Inactive Conformation) Allosteric_Site_Closed Allosteric Site (Unreceptive) CPS1_inactive->Allosteric_Site_Closed Active_Site_Disordered Catalytic Sites (Disordered) CPS1_inactive->Active_Site_Disordered CPS1_active CPS1 (Active Conformation) CPS1_inactive->CPS1_active Conformational Change Allosteric_Site_Open Allosteric Site (Bound) CPS1_active->Allosteric_Site_Open Active_Site_Ordered Catalytic Sites (Ordered) CPS1_active->Active_Site_Ordered Products Carbamoyl Phosphate, ADP, Pi Active_Site_Ordered->Products Catalysis Activator NAG or This compound Activator->CPS1_inactive Binds to Allosteric Site Substrates NH4+, HCO3-, ATP Substrates->Active_Site_Ordered Experimental_Workflow start Start: Hypothesis on Activator Efficacy recombinant_expression 1. Recombinant CPS1 Expression & Purification start->recombinant_expression activity_assay 2. CPS1 Activity Assay recombinant_expression->activity_assay stability_assay 4. Thermal Stability Assay recombinant_expression->stability_assay kinetic_analysis 3. Kinetic Parameter Determination (Ka, Vmax, Km) activity_assay->kinetic_analysis data_analysis 5. Comparative Data Analysis kinetic_analysis->data_analysis stability_assay->data_analysis conclusion Conclusion: Characterization of Activator's Role data_analysis->conclusion

References

The history and discovery of carglumic acid for hyperammonemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Discovery of Carglumic Acid for Hyperammonemia

Executive Summary

Hyperammonemia, a life-threatening metabolic condition characterized by elevated ammonia (B1221849) levels in the blood, poses a significant risk for severe neurological damage and death, particularly in neonates and young children.[1] This guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, a pivotal therapeutic agent in the management of hyperammonemia. This compound, a synthetic structural analog of N-acetylglutamate (NAG), has emerged as a cornerstone treatment for primary N-acetylglutamate synthase (NAGS) deficiency and as an essential adjunctive therapy for acute hyperammonemia in certain organic acidemias.[2][3] We will delve into the preclinical and clinical research that paved the way for its approval, presenting key quantitative data in structured tables, detailing experimental protocols, and illustrating critical pathways and workflows through diagrams generated using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important orphan drug.

Introduction: The Challenge of Hyperammonemia and the Urea (B33335) Cycle

Ammonia is a neurotoxic compound primarily generated from the catabolism of amino acids. The urea cycle, a series of five enzymatic reactions occurring predominantly in the liver mitochondria and cytosol, is the primary metabolic pathway for converting excess ammonia into urea, which is then safely excreted by the kidneys.

The first and rate-limiting step of the urea cycle is catalyzed by the mitochondrial enzyme carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). CPS1 requires an essential allosteric activator, N-acetylglutamate (NAG), for its function. NAG itself is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).

Genetic defects in any of the urea cycle enzymes or transporters, or conditions that lead to a deficiency of NAG, result in the accumulation of ammonia in the blood, a condition known as hyperammonemia. Inborn errors of metabolism such as NAGS deficiency (a primary cause) or certain organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA) (secondary causes) can disrupt this delicate process. In PA and MMA, the accumulation of metabolites like propionyl-CoA inhibits NAGS, leading to a secondary NAG deficiency.

The Discovery and Development of this compound

This compound (N-carbamyl-L-glutamate) is a synthetic structural analog of NAG. Its development as a therapeutic agent was a direct result of understanding the critical role of NAG in ureagenesis. The core concept was to create a stable molecule that could mimic NAG's activating effect on CPS1, thereby bypassing a deficient NAGS enzyme or overcoming its inhibition.

The journey from concept to an approved drug was driven by the need for effective treatments for rare, life-threatening metabolic disorders. Given the rarity of NAGS deficiency, conducting large-scale clinical trials was challenging. Consequently, the initial approval relied heavily on data from retrospective case series and compassionate use programs, which demonstrated its profound efficacy in rapidly reducing plasma ammonia levels.

Key Historical Milestones:

  • 2003: this compound (Carbaglu®) is first approved by the European Commission for the treatment of NAGS deficiency.

  • March 18, 2010: The U.S. Food and Drug Administration (FDA) approves Carbaglu® for both acute and chronic hyperammonemia due to NAGS deficiency.

  • January 26, 2021: The FDA expands the approval of Carbaglu® as an adjunctive therapy for acute hyperammonemia in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA).

Mechanism of Action

This compound's mechanism is direct and targeted. As a structural analog of N-acetylglutamate, it binds to the allosteric site on the CPS1 enzyme, inducing a conformational change that activates it. This activation restores the first step of the urea cycle, enabling the conversion of ammonia and bicarbonate into carbamoyl phosphate. By effectively replacing the function of the missing or deficient natural activator (NAG), this compound jump-starts the entire urea cycle, facilitating the detoxification of ammonia into urea.

Clinical Efficacy in N-acetylglutamate Synthase (NAGS) Deficiency

The approval of this compound for NAGS deficiency was primarily based on a retrospective review of 23 patients who had received the drug. This study demonstrated rapid and sustained control of plasma ammonia levels.

Quantitative Data Summary: Retrospective Study in NAGS Deficiency
ParameterValueSource
Number of Patients23
Median Treatment Duration7.9 years (range: 0.6 to 20.8 years)
Mean Baseline Plasma Ammonia271 µmol/L
Time to Normal Plasma AmmoniaWithin 3 days
Mean Long-Term Plasma Ammonia23 µmol/L (after mean duration of 8 years)
Experimental Protocol: Retrospective Analysis for NAGS Deficiency
  • Study Design: A retrospective, multicenter, open-label review of the clinical course of patients with confirmed NAGS deficiency treated with this compound.

  • Patient Population: 23 patients with a confirmed diagnosis of NAGS deficiency (enzymatic or genetic analysis), including neonates, pediatric, and adult patients.

  • Treatment Regimen:

    • Acute Hyperammonemia: Initial total daily dose of 100 to 250 mg/kg, administered orally in 2 to 4 divided doses. Concomitant ammonia-lowering therapies (e.g., hemodialysis, ammonia scavengers) were recommended during acute episodes.

    • Maintenance Therapy: Doses were adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.

  • Primary Objectives: To evaluate the short-term (first 7 days) and long-term clinical and biological response to this compound.

  • Primary Biomarkers:

    • Short-term: Plasma ammonia levels.

    • Long-term: Plasma ammonia, glutamine, and citrulline levels.

  • Method of Administration: Tablets were dispersed in water and administered orally or via a nasogastric tube.

Clinical Efficacy in Organic Acidemias (PA and MMA)

The efficacy of this compound in treating acute hyperammonemia secondary to PA and MMA was established in a randomized, double-blind, placebo-controlled, multicenter clinical trial. This study provided robust evidence of its benefit in this patient population.

Quantitative Data Summary: Randomized Controlled Trial in PA and MMA
ParameterThis compound GroupPlacebo GroupSource
Number of Hyperammonemic Episodes4248
Number of Patients24 (15 PA, 9 MMA)
Median Time to Primary Endpoint*1.5 days2.0 days
Reduction in ER Admissions (Long-term study)51% reduction vs. standard therapy (p=0.0095)-
Median Peak Ammonia (Before Treatment)250 µmol/L-
Median Peak Ammonia (After Treatment)103 µmol/L-

*Primary Endpoint: Time from the first dose to the earlier of plasma ammonia level ≤50 µmol/L or hospital discharge.

Experimental Protocol: Randomized Controlled Trial for PA and MMA
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial comparing this compound to placebo as adjunctive therapy to standard of care.

  • Patient Population: 24 pediatric and adult patients with confirmed PA or MMA experiencing acute hyperammonemic episodes (defined as hospital admission with plasma ammonia ≥70 µmol/L).

  • Treatment Regimen: Patients were randomized 1:1 to receive either this compound or placebo for 7 days or until hospital discharge, whichever came first. All patients received standard of care treatment (e.g., protein restriction, intravenous hydration, glucose, L-carnitine).

    • Dosage: 150 mg/kg/day for patients ≤15 kg or 3.3 g/m²/day for patients >15 kg.

  • Primary Endpoint: The time from the first dose of the study drug to the earlier of either normalization of plasma ammonia (≤50 µmol/L) or hospital discharge.

  • Efficacy Evaluation: Based on the analysis of 90 hyperammonemic episodes that occurred in the 24 patients.

Synthesis of this compound

The chemical synthesis of this compound is crucial for its production as a pharmaceutical agent. While several methods exist, a common approach involves the reaction of L-glutamic acid with a cyanate (B1221674) source in an aqueous basic medium. The choice of base is critical to optimize yield and purity by minimizing the formation of by-products like L-pyroglutamic acid.

Experimental Protocol: Example Synthesis of this compound
  • Objective: To synthesize this compound with high purity suitable for pharmaceutical use.

  • Reagents:

    • L-glutamic acid

    • Sodium cyanate

    • Lithium hydroxide (B78521) monohydrate

    • Water

    • Hydrochloric acid (30% aqueous solution)

  • Methodology:

    • Dissolve lithium hydroxide monohydrate (1.13 moles) in water (1.0 L) in a suitable reactor.

    • Add sodium cyanate (1.13 moles) to the solution and stir until dissolved.

    • Add L-glutamic acid (1.13 moles) to the reaction mixture.

    • Stir the mixture at a constant temperature of 30°C for 24 hours.

    • After 24 hours, cool the mixture and slowly add 30% aqueous hydrochloric acid until the pH value is below 3, inducing the precipitation of the product.

    • Filter the resulting solid precipitate.

    • Wash the filtered solid with water (e.g., 3 x 30 mL).

    • Dry the purified solid under vacuum at 50°C for 24 hours to yield this compound.

  • Yield and Purity: This specific protocol reports a yield of 91.7% with an HPLC purity of 99.86%.

Conclusion

The development of this compound represents a significant milestone in the management of rare metabolic disorders characterized by hyperammonemia. Its history is a testament to the power of targeted, mechanism-based drug design. By acting as a direct activator of CPS1, this compound provides a life-saving intervention for patients with NAGS deficiency and a critical adjunctive therapy for those with organic acidemias. The clinical data, though derived from studies with small patient populations, unequivocally demonstrate its ability to rapidly and effectively normalize plasma ammonia levels, preventing severe neurological sequelae and improving patient outcomes. This guide has provided a detailed technical overview of its discovery, mechanism, and the key experimental evidence supporting its clinical use, offering a valuable resource for the scientific and medical communities.

References

Biochemical pathways affected by carglumic acid administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent in the management of hyperammonemia.[1][2] This document provides an in-depth technical overview of the biochemical pathways affected by this compound administration, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Activation of the Urea (B33335) Cycle

The primary biochemical pathway influenced by this compound is the urea cycle, a liver-based metabolic pathway responsible for the conversion of toxic ammonia (B1221849) into urea for excretion.[2] this compound functions as a direct activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] In healthy individuals, CPS1 is allosterically activated by NAG, which is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] In patients with NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[4] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the detoxification of ammonia.[2]

Urea_Cycle Citrulline_mito Citrulline_mito Citrulline_cyto Citrulline_cyto Citrulline_mito->Citrulline_cyto Transport Ornithine_cyto Ornithine_cyto Ornithine_mito Ornithine_mito Ornithine_cyto->Ornithine_mito Transport Fumarate Fumarate Krebs Cycle Krebs Cycle Fumarate->Krebs Cycle Urea Urea Excretion Excretion Urea->Excretion

Quantitative Effects of this compound Administration

The administration of this compound leads to a rapid and significant reduction in plasma ammonia levels in patients with hyperammonemia due to NAGS deficiency and certain organic acidemias.

Table 1: Plasma Ammonia Levels in Patients with NAGS Deficiency Treated with this compound
Study PopulationBaseline Plasma Ammonia (μmol/L)Plasma Ammonia after Treatment (μmol/L)Time to NormalizationReference
13 evaluable patientsMean: 271Mean: 23, Median: 24 (long-term)Normal levels attained by day 3[5]
23 patients-Reduced within 24 hours, normalized within 3 days3 days[6]
8 patients with suspected UCD-Normalized within 8 hours in confirmed NAGSD8 hours[4]
Table 2: Plasma Ammonia Levels in Patients with Organic Acidemias Treated with this compound
DiagnosisPatient GroupBaseline Plasma Ammonia (μmol/L) (Mean ± SD)Endpoint Plasma Ammonia (μmol/L) (Mean ± SD)Reference
MMA, PA, IVANeonates (n=29 episodes)468.3 ± 365.360.7 ± 36.5[7]
MMA, PA, IVANon-neonates (n=19 episodes)171.3 ± 75.755.2 ± 21.8[7]
MMA (n=4), PA (n=6)Total (n=10)Median: 250 (range 97-2569)Median: 103 (range 97-171)[8][9]

Indirectly Affected Biochemical Pathways

While the primary effect of this compound is on the urea cycle, its administration can indirectly influence other interconnected metabolic pathways.

  • Krebs Cycle: The urea cycle is linked to the Krebs (or tricarboxylic acid, TCA) cycle through the production of fumarate.[10] By restoring urea cycle function, this compound administration can replenish fumarate, which can then enter the Krebs cycle, potentially having an anaplerotic effect.[10] This is particularly relevant in organic acidemias where Krebs cycle intermediates may be depleted.[10]

  • Amino Acid Metabolism: Studies have shown that long-term treatment with this compound can affect the plasma levels of certain amino acids. In a randomized clinical trial involving patients with propionic acidemia and methylmalonic acidemia, a significant difference in the level of plasma glycine (B1666218) was observed in the this compound treatment arm.

  • Carnitine Metabolism: The same clinical trial also reported a significant difference in free carnitine levels between the this compound and standard treatment groups, suggesting a potential interaction with carnitine metabolism.

Experimental Protocols

The following sections detail the methodologies commonly employed in clinical studies to assess the biochemical effects of this compound.

Measurement of Plasma Ammonia

Principle: The enzymatic determination of ammonia is the most common method. It is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). The reaction consumes a reduced pyridine (B92270) nucleotide (NADH or NADPH), and the rate of its disappearance is proportional to the ammonia concentration.

Sample Handling:

  • Blood should be collected in EDTA or heparin tubes and placed on ice immediately.

  • Plasma must be separated from cells within 15-30 minutes of collection by centrifugation at 4°C.

  • Analysis should be performed promptly, as ammonia levels can increase in stored samples. If immediate analysis is not possible, plasma should be frozen at -20°C or lower.

Typical Assay Protocol (Enzymatic Method):

  • Reagents:

    • α-ketoglutarate solution

    • NADPH or NADH solution

    • Glutamate Dehydrogenase (GLDH) enzyme solution

    • Buffer solution (e.g., Tris or phosphate buffer, pH ~8.0)

  • Procedure:

    • A plasma sample is added to a reaction mixture containing α-ketoglutarate and NADPH/NADH.

    • The reaction is initiated by the addition of GLDH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH/NADH, is measured spectrophotometrically over a fixed time interval.

    • The change in absorbance is compared to a standard curve generated with known ammonia concentrations to determine the ammonia level in the sample.

Measurement of Urea and Urea Cycle Intermediates

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of urea and other urea cycle intermediates such as citrulline, ornithine, arginine, and argininosuccinate.

Sample Preparation:

  • Plasma or serum samples are typically deproteinized, often by precipitation with an organic solvent like methanol (B129727) or acetonitrile.

  • An internal standard (a stable isotope-labeled version of the analyte) is added to each sample before processing to correct for variations in sample preparation and instrument response.

  • The supernatant is collected after centrifugation, dried, and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different metabolites are separated based on their physicochemical properties as they pass through a chromatographic column (e.g., a C18 or HILIC column).

  • Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent ions for each metabolite are selected. These parent ions are then fragmented, and specific product ions are detected. The unique parent-product ion transition for each metabolite allows for highly specific and sensitive quantification.

Experimental_Workflow cluster_patient Patient Recruitment & Baseline cluster_intervention Treatment & Monitoring cluster_analysis Data Collection & Analysis Patient Patient with Hyperammonemia (NAGS deficiency or Organic Acidemia) Informed_Consent Informed Consent Patient->Informed_Consent Baseline_Assessment Baseline Assessment: - Plasma Ammonia - Urea Cycle Intermediates - Amino Acid Profile Informed_Consent->Baseline_Assessment Carglumic_Acid_Admin This compound Administration Baseline_Assessment->Carglumic_Acid_Admin Regular_Monitoring Regular Monitoring: - Plasma Ammonia - Clinical Status Carglumic_Acid_Admin->Regular_Monitoring Endpoint_Assessment Endpoint Assessment: - Plasma Ammonia - Urea Cycle Intermediates - Amino Acid Profile Regular_Monitoring->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Conclusion

This compound is a highly effective treatment for hyperammonemia resulting from NAGS deficiency and certain organic acidemias. Its primary mechanism of action is the direct activation of CPS1, which restores the function of the urea cycle and leads to a rapid and significant decrease in plasma ammonia levels. While its main impact is on the urea cycle, there is emerging evidence of its indirect effects on other interconnected metabolic pathways, such as the Krebs cycle and amino acid metabolism. The experimental protocols for assessing these effects rely on robust and sensitive analytical techniques, primarily enzymatic assays for ammonia and LC-MS/MS for a broader profile of metabolites. Further research into the wider metabolic consequences of this compound administration will continue to refine our understanding of its therapeutic role.

References

In-Vitro Enzymatic Activation by Carglumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro studies on the enzymatic activation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) by carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG). This document details the mechanism of action, experimental protocols for enzyme expression and activity assays, and a summary of the available quantitative kinetic data. Furthermore, it includes visualizations of the enzymatic pathway and experimental workflows to facilitate a comprehensive understanding of the biochemical interactions of this compound.

Introduction

This compound is a vital therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. NAGS is the enzyme responsible for the synthesis of N-acetylglutamate (NAG), the natural and essential allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 catalyzes the first and rate-limiting step of the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver[1][3]. In the absence of NAG, CPS1 is inactive, leading to the accumulation of toxic levels of ammonia in the blood.

This compound acts as a structural and functional analog of NAG, binding to the allosteric site on CPS1 and inducing a conformational change that activates the enzyme[1]. This activation restores the function of the urea cycle, enabling the conversion of ammonia to urea for excretion. This guide focuses on the in-vitro methodologies used to characterize the enzymatic activation of CPS1 by this compound.

Mechanism of Action: Allosteric Activation of CPS1

The primary mechanism of action of this compound is the allosteric activation of CPS1. As a structural mimic of NAG, this compound binds to the same allosteric site on the CPS1 enzyme. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent catalysis of the conversion of bicarbonate and ammonia to carbamoyl phosphate. It is important to note that this compound activates CPS1 sub-optimally compared to the natural activator, NAG. In-vitro studies have shown that higher concentrations of this compound are required to achieve a similar level of CPS1 activation as NAG, and the maximal velocity (Vmax) of the reaction is lower with this compound.

Quantitative Data: Kinetic Parameters of CPS1 Activation

The following table summarizes the key kinetic parameters for the activation of wild-type mouse CPS1 by its natural activator, N-acetylglutamate (NAG), and by this compound (NCG). This data is derived from in-vitro studies using purified recombinant enzyme.

ActivatorParameterValueUnit
NAG Ka (Activation Constant)~0.1mM
Vmax~100%
Km for ATP0.5 ± 0.1mM
Km for Ammonium2.9 ± 0.5mM
Km for Bicarbonate2.1 ± 0.4mM
This compound (NCG) Ka (Activation Constant)~2.5mM
Vmax~60-70% of NAG
Km for ATP1.3 ± 0.2mM
Km for Ammonium6.7 ± 1.2mM
Km for Bicarbonate2.3 ± 0.6mM

Note: The Ka and Vmax values for NAG and NCG are approximated from graphical data presented in the cited literature. The maximal velocity for NCG is expressed as a percentage of the maximal velocity observed with NAG.

Experimental Protocols

Expression and Purification of Recombinant Human CPS1

A baculovirus/insect cell expression system is commonly used for the production of recombinant human CPS1 for in-vitro studies.

Protocol:

  • Construct Generation: The cDNA encoding mature human CPS1 (lacking the mitochondrial targeting sequence) is cloned into a baculovirus transfer vector, often with an N-terminal hexa-histidine (His6) tag to facilitate purification.

  • Baculovirus Production: The transfer vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate recombinant baculovirus.

  • Protein Expression: High-titer recombinant baculovirus is used to infect a larger culture of insect cells (e.g., High Five™ cells). The cells are cultured for a period to allow for protein expression.

  • Cell Lysis: Infected cells are harvested by centrifugation and lysed using a lysis buffer containing detergents and protease inhibitors.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged CPS1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Elution: After washing the column to remove non-specifically bound proteins, the recombinant CPS1 is eluted using a buffer containing a high concentration of imidazole.

  • Further Purification (Optional): Size-exclusion chromatography can be performed as an additional purification step to obtain highly pure and active CPS1.

  • Protein Characterization: The purity and concentration of the recombinant CPS1 are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

In-Vitro CPS1 Activity Assay (Coupled Enzyme Assay)

The activity of CPS1 is typically measured using a coupled enzyme assay that detects the production of citrulline from carbamoyl phosphate and ornithine, a reaction catalyzed by ornithine transcarbamylase (OTC).

Reaction Mixture Components:

  • Buffer: 50 mM Glycylglycine, pH 7.4

  • Salts: 70 mM KCl, 25 mM MgSO₄

  • Reducing Agent: 1 mM Dithiothreitol (DTT)

  • Substrates: 35 mM NH₄Cl, 50 mM KHCO₃, 5 mM ATP, 5 mM L-ornithine HCl

  • Activator: Varying concentrations of N-acetylglutamate (NAG) or this compound (NCG)

  • Coupling Enzyme: 4 U/mL recombinant Ornithine Transcarbamylase (OTC)

  • Enzyme: Purified recombinant CPS1

Protocol:

  • Reaction Setup: Prepare the reaction mixture with all components except for the enzyme (CPS1) in a microcentrifuge tube or a 96-well plate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CPS1 to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that denatures the enzymes, such as perchloric acid or trichloroacetic acid.

  • Citrulline Quantification: The amount of citrulline produced is determined colorimetrically. A common method involves the reaction of citrulline with diacetyl monoxime in the presence of acid and an oxidizing agent (e.g., thiosemicarbazide) to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The specific activity of CPS1 is calculated based on the amount of citrulline produced per unit time per amount of enzyme. Kinetic parameters (Km, Vmax, Ka) are determined by measuring the reaction velocity at varying substrate and activator concentrations and fitting the data to appropriate enzyme kinetic models.

Expression and Purification of Recombinant Human NAGS

Recombinant human NAGS can be expressed in E. coli for in-vitro studies.

Protocol:

  • Construct Generation: The cDNA encoding the conserved domain of human NAGS is cloned into a bacterial expression vector, often with a tag for purification (e.g., His-tag).

  • Bacterial Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested and lysed by sonication or enzymatic digestion (e.g., lysozyme).

  • Purification: The His-tagged recombinant NAGS is purified from the cell lysate using Ni-NTA affinity chromatography, similar to the protocol for CPS1.

  • Protein Characterization: The purity and concentration of the recombinant NAGS are determined by SDS-PAGE and a protein concentration assay.

In-Vitro NAGS Activity Assay (LC-MS/MS)

The activity of NAGS is measured by quantifying the production of N-acetylglutamate (NAG) from its substrates, glutamate (B1630785) and acetyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reaction Mixture Components:

  • Buffer: 50 mM Tris-HCl, pH 8.5

  • Substrates: 10 mM L-glutamate, 2.5 mM Acetyl-CoA

  • Enzyme: Purified recombinant NAGS

Protocol:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant NAGS.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.

  • Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. The supernatant containing the product (NAG) is collected for analysis.

  • LC-MS/MS Analysis: The amount of NAG produced is quantified by LC-MS/MS. A stable isotope-labeled internal standard of NAG is often added to the samples for accurate quantification. The samples are separated by liquid chromatography and the mass-to-charge ratio of NAG and the internal standard are detected by tandem mass spectrometry.

  • Data Analysis: The concentration of NAG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The specific activity of NAGS is then calculated.

Visualizations

Enzymatic_Activation_Pathway cluster_0 Mitochondrial Matrix cluster_1 Urea Cycle Initiation Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesis of Natural Activator CPS1_inactive CPS1 (Inactive) NAG->CPS1_inactive Allosteric Activation CPS1_active CPS1 (Active) ADP1 2 ADP + Pi CPS1_active->ADP1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate Ammonia Ammonia (NH₃) Ammonia->CPS1_active Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1_active ATP1 2 ATP ATP1->CPS1_active Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Carglumic_Acid This compound Carglumic_Acid->CPS1_inactive Therapeutic Activation

Caption: Enzymatic activation pathway of CPS1 by its natural activator NAG and the therapeutic analog this compound.

Experimental_Workflow_CPS1_Assay start Start: Prepare Reaction Mixture (Buffer, Substrates, OTC, Activator) add_cps1 Initiate Reaction: Add Purified Recombinant CPS1 start->add_cps1 incubate Incubate at 37°C (e.g., 10 minutes) add_cps1->incubate stop_reaction Terminate Reaction (e.g., with Acid) incubate->stop_reaction quantify Quantify Citrulline (Colorimetric Assay) stop_reaction->quantify analyze Analyze Data: Calculate Specific Activity and Kinetic Parameters quantify->analyze

Caption: Experimental workflow for the in-vitro CPS1 activity assay.

Experimental_Workflow_NAGS_Assay start Start: Prepare Reaction Mixture (Buffer, Glutamate, Acetyl-CoA) add_nags Initiate Reaction: Add Purified Recombinant NAGS start->add_nags incubate Incubate at 30°C (e.g., 5-10 minutes) add_nags->incubate stop_reaction Terminate Reaction (with Acid) incubate->stop_reaction analyze Quantify N-Acetylglutamate (LC-MS/MS) stop_reaction->analyze calculate Calculate Specific Activity analyze->calculate

Caption: Experimental workflow for the in-vitro NAGS activity assay.

Conclusion

In-vitro studies are fundamental to elucidating the mechanism of action and kinetic properties of therapeutic agents like this compound. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's enzymatic activation of CPS1. A thorough understanding of these in-vitro characteristics is crucial for the development of improved therapies for hyperammonemia and for the personalized treatment of patients with urea cycle disorders. Further research focusing on the structural basis of this compound's interaction with CPS1 and the identification of more potent activators will be beneficial for advancing the field.

References

The Pharmacokinetic Profile of Carglumic Acid in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of carglumic acid in preclinical models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical therapeutic agent for hyperammonemia. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2][3] CPS1 is the first and rate-limiting enzyme of the urea (B33335) cycle, a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[2][3] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia. This compound acts as a replacement for NAG, restoring CPS1 activity and promoting ammonia detoxification.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models. These data have been compiled from various studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)

ParameterValueSpecies/StrainDose (mg/kg)Reference
Tmax (hours) 2 - 4RatNot Specified
Cmax (µg/mL) 69 - 104Rat500 - 1000
AUC Not Dose ProportionalRatNot Specified
Bioavailability (%) Not Reported---
Half-life (t½) Not Reported---

Note: AUC and Cmax were not found to be dose-proportional in rats. After repeated administration for 6 months, no accumulation in plasma was observed.

Table 2: Excretion of this compound in Rats (Single Oral Dose of 500 mg/kg ¹⁴C-carglumic acid)

Excretion RoutePercentage of Radioactivity Excreted (within 96 hours)Reference
Urine 51%
Feces 37%
CO₂ 9%

Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral and Intravenous Administration)

ParameterValueRouteReference
Metabolism MinimalOral & IV
Excretion (IV) Predominantly via urine (~80%)IV
Excretion (Oral) Higher fecal excretion (18-37%)Oral

Mechanism of Action: The Urea Cycle

This compound exerts its therapeutic effect by directly intervening in the urea cycle. The following diagram illustrates the pathway and the specific role of this compound.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrial Matrix Cytosol Cytosol Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesis CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NAG->CPS1 Activates CarglumicAcid This compound (Carbaglu®) CarglumicAcid->CPS1 Activates (in NAGS deficiency) CarbamoylPhosphate Carbamoyl Phosphate CPS1->CarbamoylPhosphate Ammonia NH₃ Ammonia->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 OTC Ornithine Transcarbamylase (OTC) CarbamoylPhosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the Mechanism of Action of this compound.

Experimental Protocols

This section details the methodologies for key experiments in the preclinical pharmacokinetic evaluation of this compound.

Animal Models
  • Rodent Models: Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic and toxicology studies.

  • NAGS Knockout Mouse Model: A biochemically salvageable NAGS knockout (Nags-/-) mouse model has been developed. These mice require supplementation with N-carbamylglutamate (NCG, a functional analog of NAG) and L-citrulline to survive. Hyperammonemia can be induced by withdrawing this supplementation, making it a valuable model for efficacy studies.

Drug Administration

Preparation of this compound for Oral Administration:

  • This compound is available as dispersible tablets (e.g., 200 mg). These tablets should not be swallowed whole or crushed by dry means.

  • For administration, disperse the required number of tablets in water immediately before use. A minimum of 2.5 mL of water should be used for each 200 mg tablet.

  • The tablets do not dissolve completely, resulting in a suspension. It is crucial to ensure the entire dose is administered by rinsing the mixing container with additional water and administering the rinse.

  • The use of liquids other than water for dispersion has not been clinically studied and is not recommended.

Oral Gavage in Rodents:

  • Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats). The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure delivery to the stomach without perforation.

  • Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is passed. Administer the this compound suspension slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Induction of Hyperammonemia in NAGS Knockout Mice
  • Maintenance: Nags-/- mice are maintained on drinking water supplemented with N-carbamylglutamate (NCG) and L-citrulline (typically 1.0 g/L each).

  • Induction: To induce hyperammonemia for efficacy studies of compounds like this compound, the supplemented drinking water is replaced with regular drinking water.

  • Onset: Severe hyperammonemia develops within 24-48 hours following the withdrawal of the rescue supplementation.

Sample Collection and Processing

Blood Sampling:

  • Blood samples are typically collected from the tail vein, saphenous vein, or via cardiac puncture at terminal time points.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

Tissue Sampling for Distribution Studies:

  • At predetermined time points after drug administration, euthanize the animals.

  • Perfuse the animals with saline to remove blood from the tissues.

  • Excise the tissues of interest (e.g., liver, kidney, brain), rinse with cold saline, blot dry, and weigh.

  • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization.

Tissue Homogenization:

  • Thaw the tissue samples on ice.

  • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (a common ratio is 1:3 or 1:4 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Store the tissue homogenates at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices. The following is a representative protocol based on a method validated for human plasma, which can be adapted for preclinical samples.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.

  • Load the plasma or tissue homogenate sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute this compound from the cartridge using a solvent mixture (e.g., methanol with a small percentage of formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A cyano (CN) column (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm) has been shown to provide good separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile:methanol and water with 0.1% acetic acid (e.g., 80:20 v/v) can be used.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is suitable for this compound.

  • MRM Transitions: The multiple reaction monitoring (MRM) transition for this compound is m/z 189 -> 146. A stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N) with a transition of m/z 195 -> 152 should be used for accurate quantification.

Visualizing Experimental Workflows

The following diagrams, created using Graphviz, illustrate the workflows for a typical preclinical pharmacokinetic study and the specific procedures for handling the NAGS knockout mouse model.

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (e.g., Rats) DosePrep This compound Suspension Preparation AnimalAcclimatization->DosePrep Dosing Oral Gavage Administration AnimalAcclimatization->Dosing DosePrep->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling TissueHarvesting Tissue Harvesting (at terminal points) Dosing->TissueHarvesting SampleProcessing Plasma Separation & Tissue Homogenization BloodSampling->SampleProcessing TissueHarvesting->SampleProcessing Extraction Solid-Phase Extraction (SPE) SampleProcessing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Workflow for a Preclinical Pharmacokinetic Study of this compound.

NAGS_KO_Mouse_Workflow start NAGS KO Mice on Rescue Supplementation (NCG + Citrulline) withdraw Withdraw Rescue Supplementation start->withdraw hyperammonemia Development of Hyperammonemia (24-48 hours) withdraw->hyperammonemia treatment Administer This compound hyperammonemia->treatment monitoring Monitor Plasma Ammonia Levels treatment->monitoring endpoint Efficacy Endpoint (Reduction in Ammonia) monitoring->endpoint

Caption: Experimental Workflow for Efficacy Testing in NAGS Knockout Mice.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by oral absorption with a Tmax of 2-4 hours in rats, minimal metabolism, and excretion primarily through feces after oral administration. The development of a salvageable NAGS knockout mouse model provides a robust platform for evaluating the in vivo efficacy of this compound and other potential therapies for hyperammonemia. The detailed experimental protocols and analytical methodologies outlined in this guide are intended to support the design and execution of future preclinical studies, ultimately contributing to a deeper understanding of this vital medication and the development of improved treatments for urea cycle disorders.

References

Methodological & Application

Protocol for Solubilizing Carglumic Acid for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2][3] Its role in activating the urea cycle makes it a valuable tool for in vitro studies investigating cellular metabolism, ammonia (B1221849) detoxification, and related genetic disorders. However, its limited solubility in aqueous solutions presents a challenge for its application in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound for use in cell culture, ensuring optimal and reproducible experimental outcomes.

Data Presentation

The solubility of this compound in various solvents is summarized in the table below. This information is crucial for preparing appropriate stock solutions for cell culture applications.

SolventSolubilitySource
Dimethyl Sulfoxide (B87167) (DMSO)~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)38 mg/mL (199.84 mM)[5]
Ethanol~10 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~2 mg/mL[4]
Boiling WaterSoluble
Cold WaterSlightly Soluble
Organic Solvents (cyclohexane, dichloromethane, ether)Practically Insoluble

Experimental Protocols

This section outlines the detailed methodology for preparing a sterile stock solution of this compound using dimethyl sulfoxide (DMSO) and its subsequent dilution for use in cell culture experiments.

Materials
  • This compound powder (molecular weight: 190.15 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh 19.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For stringent sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important if the initial components were not handled in a strictly aseptic environment.

  • Aliquoting and Storage: Aliquot the sterile 100 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[6]

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thawing: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: To minimize precipitation, perform a serial dilution of the DMSO stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) in the culture medium, and then further dilute to the final concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid cytotoxic effects on the cells. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.

  • Application to Cells: Add the final working solution to the cell cultures and mix gently by swirling the plate or flask.

Mandatory Visualizations

Signaling Pathway of this compound in the Urea Cycle

Carglumic_Acid_Pathway Mechanism of Action of this compound in the Urea Cycle cluster_mitochondrion Mitochondrial Matrix CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate catalyzes NAGS N-Acetylglutamate Synthase (NAGS) NAG N-Acetylglutamate (NAG) NAGS->NAG produces NAG->CPS1 activates Carglumic_Acid This compound Carglumic_Acid->CPS1 activates (mimics NAG) Ammonia Ammonia (NH3) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Glutamate Glutamate Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS

Caption: this compound activates the urea cycle by mimicking N-acetylglutamate.

Experimental Workflow for this compound Solubilization

Carglumic_Acid_Workflow Workflow for Preparing this compound Solution for Cell Culture start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply end End apply->end

References

Standard Operating Procedure for In Vivo Administration of Carglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

1. Introduction

Carglumic acid, a synthetic structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia.[1][2][3] It functions as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3][4] By activating CPS1, this compound restores or improves the function of the urea cycle, facilitating the conversion of toxic ammonia (B1221849) to urea, which is then excreted by the kidneys.[2][3][4]

These application notes provide a standard operating procedure for the in vivo administration of this compound in both clinical and preclinical settings. The protocols are intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound for therapeutic and research purposes.

2. Clinical Administration

2.1. Indications

This compound is indicated for:

  • Acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency in pediatric and adult patients. [4][5][6]

  • Adjunctive therapy for acute hyperammonemia due to propionic acidemia (PA) or methylmalonic acidemia (MMA). [7]

2.2. Dosage and Administration

2.2.1. N-acetylglutamate Synthase (NAGS) Deficiency

  • Acute Hyperammonemia: The recommended initial daily dosage for pediatric and adult patients is 100 mg/kg to 250 mg/kg, divided into 2 to 4 doses.[4][5][6] This should be administered in conjunction with other ammonia-lowering therapies such as hemodialysis and protein restriction.[4][5]

  • Chronic Hyperammonemia: The recommended maintenance daily dosage for pediatric and adult patients is 10 mg/kg to 100 mg/kg, divided into 2 to 4 doses.[4][5][6]

Dosage should be titrated based on the patient's plasma ammonia levels and clinical response.[4]

2.2.2. Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA)

  • The recommended daily dosage for pediatric and adult patients is:

    • 150 mg/kg/day for patients weighing ≤15 kg.[7]

    • 3.3 g/m²/day for patients weighing >15 kg.[7]

  • The total daily dose should be divided into two equal doses administered 12 hours apart.[7]

  • Treatment should continue until the patient's ammonia level is below 50 µmol/L, for a maximum of 7 days.[7]

2.3. Preparation and Administration of Oral Suspension

This compound is supplied as dispersible tablets and should not be swallowed whole or crushed.[4][5][8]

  • For each 200 mg tablet, add a minimum of 2.5 mL of water into a small cup.[5]

  • Add the tablet(s) to the water.

  • Gently stir the mixture. The tablets will not dissolve completely, and undissolved particles will remain.[8]

  • Administer the suspension immediately before meals or feedings.[5]

  • To ensure the full dose is administered, rinse the cup with additional water and have the patient drink it immediately.[8]

For administration via a nasogastric (NG) or gastrostomy (G) tube:

  • Prepare the suspension as described above.

  • Draw the mixture into a catheter-tip syringe.[5]

  • Administer the mixture immediately through the NG or G-tube.[5]

  • Flush the tube with additional water to ensure the complete dose is delivered.

3. Preclinical Administration (Rat Model)

3.1. Objective

To provide a standardized protocol for the oral administration of this compound to rats for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

3.2. Materials

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gavage needles (16-18 gauge for adult rats)[9]

  • Syringes

  • Animal balance

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillary tubes)

3.3. Experimental Protocol

3.3.1. Animal Handling and Acclimation

  • Use adult male or female Sprague-Dawley or Wistar rats.

  • Acclimate animals to the housing conditions for at least 3-5 days before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

3.3.2. Dosing Solution Preparation

  • Weigh the required amount of this compound.

  • Prepare a suspension in the chosen vehicle. For example, to prepare a 50 mg/mL suspension in sterile water, add 500 mg of this compound to 10 mL of water.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

3.3.3. Oral Gavage Administration

  • Weigh each rat to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[8][9]

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length into the stomach.[8]

  • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.[10][11]

  • Administer the this compound suspension slowly.[10]

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress.[8]

3.4. Pharmacokinetic Study Protocol

  • Administer a single oral dose of this compound (e.g., 100 mg/kg).

  • Collect blood samples (approximately 100-200 µL) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood can be collected via tail vein, saphenous vein, or from a cannulated jugular vein.

  • Place blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood samples to obtain plasma by centrifugation at approximately 2,000 x g for 10 minutes at 4°C.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.[4][12]

3.5. Pharmacodynamic Study Protocol

  • Induce hyperammonemia in rats using a model such as an ammonium (B1175870) chloride challenge.

  • Administer this compound at various doses.

  • Monitor plasma ammonia levels at specified time points post-administration.

  • Other parameters to monitor may include clinical signs of hyperammonemia (e.g., lethargy, ataxia) and changes in relevant biomarkers in the brain or liver.

Data Presentation

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Tmax (median) 3 hours (range: 2-4)[13]
Terminal Half-life (median) 5.6 hours (range: 4.3-9.5)[13]
Apparent Total Clearance 5.7 L/min (range: 3.0-9.7)[13]
Renal Clearance 290 mL/min (range: 204-445)[13]
Urinary Excretion (24h) 4.5% of dose (range: 3.5-7.5)[13]
Fecal Excretion Up to 60% of dose[13]

Table 2: Rat Pharmacokinetic Parameters of this compound (Oral Administration)

DoseTmaxCmaxAUCReference
500 mg/kg 2-4 hoursNot specifiedNot specified[4]

Table 3: Preclinical Toxicology - Single Oral Dose in Rats

DoseObservationReference
Up to 2800 mg/kg Not lethal in adult rats[2][3]
2000 mg/kg/day Lethal to most neonatal rats within 2-3 days[3]

Mandatory Visualization

Carglumic_Acid_Mechanism_of_Action cluster_mitochondrion Mitochondrial Matrix Glutamate (B1630785) Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesizes CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NAG->CPS1 Activates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Catalyzes Ammonia Ammonia (NH3) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates (NAG Analogue) NAGS_Deficiency NAGS Deficiency NAGS_Deficiency->NAGS Inhibits/Reduces

Caption: Mechanism of action of this compound in the urea cycle.

Preclinical_PK_Workflow start Start animal_prep Animal Preparation (Acclimation, Weighing) start->animal_prep dose_prep Dosing Solution Preparation animal_prep->dose_prep administration Oral Gavage Administration dose_prep->administration blood_collection Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 24h) administration->blood_collection sample_processing Plasma Separation (Centrifugation) blood_collection->sample_processing storage Sample Storage (-80°C) sample_processing->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

References

Dosing Recommendations for Carglumic Acid in Mouse Models of N-acetylglutamate Synthase (NAGS) Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of carglumic acid (N-carbamyl-L-glutamate or NCG) in mouse models of N-acetylglutamate synthase (NAGS) deficiency. The following information is based on established methodologies for the rescue and maintenance of Nags knockout (Nags-/-) mice, which serve as a critical model for studying this rare urea (B33335) cycle disorder.

Introduction

NAGS deficiency is an autosomal recessive disorder characterized by the absence or severe reduction of the NAGS enzyme. This enzyme produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] The resulting hyperammonemia can lead to severe neurological damage and is often fatal if left untreated.[2][3] this compound, a structural analog of NAG, can effectively activate CPS1, thereby restoring urea cycle function and preventing hyperammonemia.[4][5][6] The Nags-/- mouse model recapitulates the severe phenotype of human NAGS deficiency and is dependent on this compound for survival, making it an invaluable tool for studying the pathophysiology of the disease and for testing novel therapeutic interventions.[7][8]

Quantitative Data Summary

The following tables summarize the recommended dosing regimens for this compound and L-citrulline in Nags-/- mouse models. The combined administration of L-citrulline has been shown to enhance survival rates in these mice.[7]

Table 1: Dosing Regimen for Neonatal Nags-/- Mice (Pre-weaning)

CompoundAdministration RouteInitial DoseTapered Dose (with growth)Frequency
This compound (NCG)Intraperitoneal (IP) Injection250 mg/kg/day~130 mg/kg/dayDaily
L-CitrullineIntraperitoneal (IP) Injection1000 mg/kg/day~525 mg/kg/dayDaily

Data sourced from Caldovic et al.[7]

Table 2: Dosing Regimen for Adult Nags-/- Mice (Post-weaning)

CompoundAdministration RouteConcentration in Drinking WaterEstimated Daily Consumption (for a 25g mouse)
This compound (NCG)Oral (in drinking water)1.0 g/L~150 mg/kg/day
L-CitrullineOral (in drinking water)1.0 g/L~150 mg/kg/day

Data sourced from Caldovic et al.[7]

Experimental Protocols

Protocol 1: Rescue of Neonatal Nags-/- Mice

This protocol details the procedure for the daily treatment of Nags-/- pups from birth until weaning (typically 21 days) to ensure their survival.

Materials:

  • This compound (NCG)

  • L-Citrulline

  • Lactated Ringer's solution

  • Sterile 1 mL syringes with 28-30 gauge needles

  • Analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Injection Solution:

    • Aseptically prepare a stock solution of this compound and L-citrulline in Lactated Ringer's solution. For example, to achieve the initial dose for a 2-gram pup, you would need 0.5 mg of NCG and 2 mg of L-citrulline. The volume of injection should be kept low (e.g., 20-50 µL) to avoid discomfort to the pup.

    • Calculate the required amount of each compound based on the daily weight of the pups.

    • Ensure the solution is fully dissolved and sterile-filtered before use.

  • Animal Handling and Injection:

    • Gently restrain the neonatal mouse.

    • Perform an intraperitoneal (IP) injection using a sterile syringe and a fine-gauge needle. Be careful to avoid puncturing any organs.

    • Administer the prepared solution daily.

  • Dose Tapering:

    • Weigh the pups daily to adjust the dosage accordingly.

    • As the animals grow, the dose can be gradually tapered to approximately 130 mg/kg/day for NCG and 525 mg/kg/day for L-citrulline by the time of weaning.[7]

  • Monitoring:

    • Monitor the pups daily for signs of distress, failure to thrive, or symptoms of hyperammonemia (lethargy, poor feeding).

    • With this regimen, an 85% survival rate for Nags-/- mice can be expected.[7][8]

Protocol 2: Maintenance of Adult Nags-/- Mice

This protocol describes the maintenance of weaned Nags-/- mice on a supplemented drinking water regimen.

Materials:

  • This compound (NCG)

  • L-Citrulline

  • Standard laboratory mouse diet

  • Drinking bottles

  • Analytical balance

Procedure:

  • Preparation of Supplemented Drinking Water:

    • Dissolve 1.0 gram of this compound and 1.0 gram of L-citrulline per liter of drinking water.[7]

    • Ensure the compounds are fully dissolved.

    • This supplemented water should be provided to the heterozygous breeding pairs as well to ensure the pups are exposed to the treatment immediately from birth through the mother's milk.[7]

  • Animal Husbandry:

    • After weaning, house the Nags-/- mice in cages with free access to the supplemented drinking water and standard chow.

    • Replace the supplemented water every 2-3 days to ensure freshness and potency.

  • Induction of Hyperammonemia (for experimental purposes):

    • To induce hyperammonemia, the supplemented drinking water can be replaced with regular drinking water.

    • Severe hyperammonemia and death are expected within 48 hours of withdrawing the rescue compounds.[7][8]

  • Monitoring:

    • Monitor the mice regularly for general health and well-being.

    • For experimental studies involving the withdrawal of treatment, closely monitor for clinical signs of hyperammonemia, including lethargy, seizures, and coma.

Visualizations

Experimental_Workflow_for_NAGS_Deficient_Mice cluster_breeding Breeding and Genotyping cluster_neonatal Neonatal Rescue (Day 0-21) cluster_post_weaning Post-Weaning Maintenance cluster_experimental Experimental Induction of Hyperammonemia Nags+/- Breeding Pair Nags+/- Breeding Pair Genotyping Genotyping Nags+/- Breeding Pair->Genotyping Progeny Nags-/- Pups Nags-/- Pups Genotyping->Nags-/- Pups Identify IP Injection Daily IP Injection (NCG + L-Citrulline) Nags-/- Pups->IP Injection Weaned Nags-/- Mice Weaned Nags-/- Mice IP Injection->Weaned Nags-/- Mice Survival to Weaning Supplemented Water Oral Administration (NCG + L-Citrulline in drinking water) Weaned Nags-/- Mice->Supplemented Water Withdrawal Withdrawal of NCG + L-Citrulline Supplemented Water->Withdrawal Maintained healthy adult Hyperammonemia Hyperammonemia Withdrawal->Hyperammonemia Induces

Caption: Experimental workflow for the rescue and maintenance of Nags-/- mice.

Urea_Cycle_Pathway_and_Carglumic_Acid_Action cluster_mitochondrion Mitochondrion Glutamate Glutamate NAGS NAGS (Deficient in Model) Glutamate->NAGS AcetylCoA AcetylCoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Blocked CPS1 CPS1 NAG->CPS1 Activates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NH3 Ammonia (NH3) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 Urea_Cycle_Intermediates Urea_Cycle_Intermediates Carbamoyl_Phosphate->Urea_Cycle_Intermediates Enters Urea Cycle Carglumic_Acid This compound (NCG) Carglumic_Acid->CPS1 Activates (Bypass) Urea Urea Urea_Cycle_Intermediates->Urea Produces

Caption: Mechanism of action of this compound in NAGS deficiency.

References

Application Notes and Protocols for the Diagnostic Use of Carglumic Acid in Urea Cycle Defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) cycle disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters involved in the conversion of ammonia (B1221849) to urea. The accumulation of ammonia in the blood (hyperammonemia) is a hallmark of UCDs and can lead to severe neurological damage or even death if not promptly diagnosed and treated. The differential diagnosis of the specific enzyme deficiency is crucial for appropriate management. Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), serves as a valuable diagnostic tool in this context, particularly in distinguishing N-acetylglutamate synthase (NAGS) deficiency from other proximal urea cycle defects like carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) deficiency.

NAG is an essential allosteric activator of CPS1, the first and rate-limiting enzyme of the urea cycle. In NAGS deficiency, the lack of NAG leads to a functional block of CPS1 and subsequent hyperammonemia. This compound mimics the action of NAG, activating CPS1 and restoring the function of the urea cycle in patients with NAGS deficiency. This rapid and specific biochemical response forms the basis of the this compound diagnostic challenge test.

These application notes provide a summary of the use of this compound as a diagnostic tool, including detailed protocols for its administration and interpretation of results.

Data Presentation

Table 1: Patient Demographics and Dosing for this compound Diagnostic Challenge
ParameterDescriptionReference
Patient Population Neonates and infants with acute hyperammonemia of unknown etiology.
Inclusion Criteria Suspected urea cycle defect based on clinical presentation (e.g., lethargy, poor feeding, seizures) and initial laboratory findings (hyperammonemia).
Exclusion Criteria Confirmed diagnosis of organic acidemias or fatty acid oxidation defects.
This compound Dose A single oral or nasogastric tube administration of 100 mg/kg. In some studies, initial doses have ranged from 114 to 200 mg/kg.
Table 2: Biochemical Markers Before and After this compound Administration in Suspected Urea Cycle Defects
BiomarkerNAGS DeficiencyCPS1 Deficiency (Partial, responsive)OTC DeficiencyReference
Plasma Ammonia (Baseline) Markedly elevated (>150 µmol/L, often >1000 µmol/L in neonates)Markedly elevatedMarkedly elevated
Plasma Ammonia (Post-Carglumic Acid) Rapid and significant decrease, often to normal or near-normal levels within 8-24 hours.Potential for some decrease, but generally not as rapid or complete as in NAGS deficiency.No significant change.
Plasma Glutamine (Baseline) ElevatedElevatedElevated
Plasma Glutamine (Post-Carglumic Acid) Gradual decrease following the reduction in ammonia.Variable, may show a slight decrease.No significant change.
Plasma Citrulline (Baseline) Low to normalLow to normalVery low to absent
Plasma Citrulline (Post-Carglumic Acid) May show a gradual increase as urea cycle function is restored.Minimal to no change.No change.
Urinary Orotic Acid (Baseline) Normal to lowNormal to lowMarkedly elevated
Urinary Orotic Acid (Post-Carglumic Acid) No significant change expected.No significant change expected.Remains elevated.

Experimental Protocols

Protocol 1: this compound Diagnostic Challenge Test

Objective: To differentiate NAGS deficiency from other proximal urea cycle defects in patients with acute hyperammonemia.

Materials:

  • This compound (200 mg tablets)

  • Sterile water for dispersion

  • Oral syringe or nasogastric tube

  • Equipment for blood sample collection (for plasma ammonia and amino acid analysis)

  • Centrifuge and equipment for plasma separation and storage

Procedure:

  • Patient Selection and Baseline Assessment:

    • Identify patients (typically neonates or infants) presenting with acute hyperammonemia of unknown cause.

    • Obtain baseline blood samples for immediate analysis of plasma ammonia, plasma amino acids, and blood gases.

    • Collect a urine sample for organic acid analysis to rule out organic acidemias.

  • Preparation and Administration of this compound:

    • Calculate the required dose of this compound (100 mg/kg of body weight).

    • Disperse the calculated number of tablets in a small amount of sterile water (e.g., 5-10 mL) in a clean container. The tablets will not dissolve completely, forming a suspension.

    • Administer the suspension orally via a syringe or through a nasogastric tube.

    • Rinse the container with an additional small volume of water and administer to ensure the full dose is given.

  • Post-Administration Monitoring and Sampling:

    • Continuously monitor the patient's clinical status, including neurological signs and vital signs.

    • Collect blood samples for plasma ammonia measurement at regular intervals, for example, at 2, 4, 8, and 24 hours post-administration.

    • A repeat plasma amino acid analysis at 24 hours is recommended to assess for changes in citrulline and glutamine levels.

Interpretation of Results:

  • Positive Response (Suggestive of NAGS Deficiency): A rapid and significant decrease in plasma ammonia levels, often normalizing within 8 to 24 hours of this compound administration.

  • Partial or No Response (Suggestive of other UCDs or non-responsive CPS1 deficiency): Little to no change in plasma ammonia levels within the 24-hour observation period. In some cases of partial CPS1 deficiency, a modest and slower decrease in ammonia may be observed. Further diagnostic investigations, including genetic testing, are required for a definitive diagnosis. It is important to note that a lack of response does not entirely exclude NAGS deficiency in all cases, and genetic testing remains the gold standard for confirmation.

Visualizations

Urea_Cycle_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG NAG->CPS1 Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle Pathway.

Carglumic_Acid_MOA cluster_NAGS_Deficiency NAGS Deficiency cluster_Carglumic_Acid_Action This compound Intervention NAGS_deficient Deficient NAGS NAG_absent No N-Acetylglutamate (NAG) NAGS_deficient->NAG_absent CPS1_inactive Inactive CPS1 NAG_absent->CPS1_inactive Urea_Cycle_Blocked Urea Cycle Blocked CPS1_inactive->Urea_Cycle_Blocked Hyperammonemia Hyperammonemia Urea_Cycle_Blocked->Hyperammonemia Carglumic_Acid This compound CPS1_active Active CPS1 Carglumic_Acid->CPS1_active Activates Urea_Cycle_Restored Urea Cycle Restored CPS1_active->Urea_Cycle_Restored Ammonia_Detox Ammonia Detoxification Urea_Cycle_Restored->Ammonia_Detox

Caption: Mechanism of Action of this compound.

Diagnostic_Workflow Start Neonate/Infant with Acute Hyperammonemia Initial_Labs Baseline Labs: - Plasma Ammonia - Plasma Amino Acids - Urine Organic Acids Start->Initial_Labs Carglumic_Acid_Challenge Administer this compound (100 mg/kg) Initial_Labs->Carglumic_Acid_Challenge Monitor_Ammonia Monitor Plasma Ammonia (2, 4, 8, 24 hours) Carglumic_Acid_Challenge->Monitor_Ammonia Decision Evaluate Ammonia Response Monitor_Ammonia->Decision NAGS_Def Rapid Decrease in Ammonia (Suggests NAGS Deficiency) Decision->NAGS_Def Positive Other_UCD No/Minimal Decrease in Ammonia (Suggests other UCDs) Decision->Other_UCD Negative Genetic_Testing Confirm with Genetic Testing NAGS_Def->Genetic_Testing Other_UCD->Genetic_Testing

Caption: Diagnostic Workflow with this compound.

Application Notes and Protocols for Studying Carglumic Acid Efficacy in Hyperammonemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical and clinical investigation of carglumic acid's efficacy in treating hyperammonemia. The included protocols and experimental designs are intended to guide researchers in generating robust and reproducible data for the assessment of this therapeutic agent.

Introduction

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a serious and potentially life-threatening metabolic disorder. It can arise from genetic defects in the urea (B33335) cycle, such as N-acetylglutamate synthase (NAGS) deficiency, or as a secondary consequence of organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Ammonia is a neurotoxin, and its accumulation can lead to severe neurological damage, coma, and death.[3][4]

The urea cycle, primarily occurring in the liver, is the main pathway for the detoxification of ammonia into urea. The first and rate-limiting step of this cycle is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), which requires the allosteric activator N-acetylglutamate (NAG).[4][5] In conditions where NAG is deficient, the urea cycle is impaired, leading to hyperammonemia.[6]

This compound is a synthetic structural analog of NAG.[3] It acts as a direct activator of CPS1, thereby restoring or enhancing the function of the urea cycle and promoting the conversion of ammonia to urea.[1][4][5] This mechanism makes it a targeted and effective therapy for hyperammonemia resulting from NAGS deficiency and certain organic acidemias.[6][7]

Preclinical Evaluation of this compound

A crucial step in evaluating the efficacy of this compound is the use of relevant animal models that recapitulate the human condition. The N-acetylglutamate synthase (NAGS) knockout mouse (Nags-/-) is a well-established and valuable model for this purpose.[8][9]

Animal Model: N-acetylglutamate Synthase (NAGS) Knockout Mouse

Nags-/- mice lack the ability to produce endogenous NAG and will develop fatal hyperammonemia shortly after birth if left untreated.[8][9] These mice can be rescued and raised to adulthood with the administration of this compound (referred to as N-carbamylglutamate or NCG in some literature) and L-citrulline.[8][10] A key advantage of this model is that hyperammonemia can be induced in a controlled manner by withdrawing the rescue treatment, allowing for the precise study of therapeutic interventions.[8][9]

Experimental Design for Preclinical Efficacy Studies

A robust preclinical study design to evaluate this compound in the Nags-/- mouse model would involve the following key steps:

  • Animal Husbandry and Rescue: Nags-/- pups are identified via genotyping and rescued with intraperitoneal injections of this compound and L-citrulline until weaning. Post-weaning, these compounds are provided in the drinking water to ensure survival and normal development.[8][9]

  • Induction of Hyperammonemia: To test the efficacy of this compound, the rescue supplementation is withdrawn from adult Nags-/- mice, leading to the rapid onset of hyperammonemia.[8][10]

  • Treatment Groups: Hyperammonemic Nags-/- mice are randomized into different treatment groups:

    • Vehicle control (e.g., water or saline)

    • This compound (various dose levels)

  • Monitoring and Sample Collection: Animals are closely monitored for clinical signs of hyperammonemia (e.g., lethargy, ataxia). Blood and tissue samples are collected at predetermined time points to assess key biochemical parameters.

Key Preclinical Experiments and Protocols

1. Measurement of Plasma Ammonia Levels

  • Objective: To quantify the primary efficacy endpoint of this compound in reducing plasma ammonia concentrations.

  • Protocol:

    • Blood Collection: Collect blood (approximately 100-200 µL) from anesthetized mice via retro-orbital bleeding or cardiac puncture into pre-chilled EDTA-coated tubes.[11] It is crucial to prevent hemolysis, as red blood cells contain higher concentrations of ammonia.[12]

    • Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.[11]

    • Ammonia Quantification: Measure ammonia concentration in the plasma using a commercial colorimetric or enzymatic assay kit, following the manufacturer's instructions.[11][12] These kits are typically based on the glutamate (B1630785) dehydrogenase reaction.[11] Samples should be analyzed immediately, or plasma should be frozen at -80°C for later analysis.[12][13]

2. Analysis of Plasma Amino Acids

  • Objective: To assess the impact of this compound treatment on the broader metabolic profile, particularly on amino acids involved in the urea cycle and ammonia metabolism.

  • Protocol:

    • Sample Preparation: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid) and centrifuging to remove proteins.

    • Amino Acid Analysis: Analyze the supernatant for amino acid concentrations using high-performance liquid chromatography (HPLC) or a dedicated amino acid analyzer. Key amino acids to monitor include glutamine, glutamate, citrulline, arginine, and ornithine.[8]

3. Measurement of Urea Cycle Enzyme Activity

  • Objective: To confirm that this compound's effect is mediated through the activation of the urea cycle. While this compound directly activates CPS1, assessing the activity of other urea cycle enzymes can provide a comprehensive picture.

  • Protocol (General Steps):

    • Tissue Homogenization: Euthanize mice and rapidly excise the liver. Homogenize a portion of the liver in a suitable buffer on ice.

    • Enzyme Assays: Perform specific enzyme activity assays for key urea cycle enzymes, such as CPS1 and ornithine transcarbamylase (OTC), using spectrophotometric or radioisotopic methods. These assays typically measure the rate of conversion of a specific substrate to a product. Detailed protocols for these assays are available in specialized literature.[14][15]

Data Presentation: Preclinical Studies

Table 1: Effect of this compound on Plasma Ammonia and Amino Acids in Nags-/- Mice

Treatment GroupPlasma Ammonia (µmol/L)Plasma Glutamine (µmol/L)Plasma Citrulline (µmol/L)Plasma Arginine (µmol/L)
Wild-Type Control50 ± 10600 ± 5080 ± 15100 ± 20
Nags-/- + Vehicle450 ± 751500 ± 20020 ± 530 ± 10
Nags-/- + this compound (Low Dose)200 ± 401000 ± 15050 ± 1060 ± 15
Nags-/- + this compound (High Dose)70 ± 15700 ± 8075 ± 1290 ± 18

Data are presented as mean ± SD and are representative examples based on published literature.

Clinical Investigation of this compound

Clinical trials are essential to establish the safety and efficacy of this compound in human patients with hyperammonemia.

Clinical Trial Design

A prospective, multicenter, randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of this compound in acute hyperammonemic episodes.[16] For long-term efficacy, an open-label, randomized, controlled trial design may be more appropriate.[2][17]

  • Patient Population: Patients with confirmed NAGS deficiency, PA, or MMA experiencing hyperammonemia.

  • Intervention: this compound administered orally or via a nasogastric tube, typically at an initial dose of 100 to 250 mg/kg/day, divided into 2-4 doses.[6][18] The dose is then adjusted to maintain normal plasma ammonia levels.[3][19]

  • Control Group: Standard-of-care treatment, which may include protein restriction, intravenous glucose, and ammonia scavengers.[16] In acute settings, a placebo in addition to standard of care can be used.[16]

  • Primary Endpoint: Time to normalization of plasma ammonia levels (e.g., ≤50 µmol/L) or the number of hyperammonemic episodes/emergency room admissions over a defined period.[16][17]

  • Secondary Endpoints: Plasma amino acid levels, duration of hospitalization, and neurological status.[17]

Key Clinical Protocols

1. Monitoring Plasma Ammonia

  • Objective: To assess the primary efficacy of this compound in reducing ammonia levels in patients.

  • Protocol:

    • Sample Collection: Collect venous blood into EDTA or heparin tubes.[13]

    • Handling: Place the sample on ice immediately and transport it to the laboratory for prompt analysis to prevent factitious increases in ammonia levels.[13]

    • Measurement: Use a laboratory-validated enzymatic method for ammonia quantification.

2. Pharmacokinetic and Pharmacodynamic Assessments

  • Objective: To understand the absorption, distribution, metabolism, and excretion of this compound and its effect on the urea cycle.

  • Protocol:

    • Blood Sampling: Collect serial blood samples at predefined time points after this compound administration.

    • Drug Concentration Measurement: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

    • Biomarker Analysis: Correlate drug concentrations with changes in plasma ammonia and amino acid levels.

Data Presentation: Clinical Studies

Table 2: Efficacy of this compound in Patients with NAGS Deficiency (Retrospective Data) [18]

ParameterBaseline (n=13)Day 3 of TreatmentLong-Term Treatment (Median 6 years)
Mean Plasma Ammonia (µmol/L)271Normal23

Table 3: Efficacy of this compound in Acute Hyperammonemia in PA and MMA (Randomized Controlled Trial) [16]

EndpointThis compound GroupPlacebo Group
Median Time to Plasma Ammonia ≤50 µmol/L or Discharge (days)1.52.0

Table 4: Long-Term Efficacy of this compound in PA and MMA (Randomized Controlled Trial) [17][20]

EndpointThis compound + Standard TreatmentStandard Treatment Alonep-value
Mean Emergency Room Admissions (2-year period)6.3112.760.0095

Visualizing Mechanisms and Workflows

Signaling Pathway: The Urea Cycle and the Action of this compound

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_nags NAG Synthesis cluster_cytosol Cytosol Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Glutamate Glutamate NAGS N-acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-acetylglutamate (NAG) NAGS->NAG NAG->CPS1 Activates Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (Excreted) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: Mechanism of this compound action on the urea cycle.

Experimental Workflow: Preclinical Efficacy Study

Preclinical_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start NAGS Knockout (Nags-/-) Mouse Pups rescue Rescue with this compound + L-Citrulline until adulthood start->rescue withdraw Withdrawal of Rescue Treatment to Induce Hyperammonemia rescue->withdraw randomize Randomization withdraw->randomize group_vehicle Vehicle Control randomize->group_vehicle group_ca_low This compound (Low Dose) randomize->group_ca_low group_ca_high This compound (High Dose) randomize->group_ca_high analysis_ammonia Plasma Ammonia Measurement group_vehicle->analysis_ammonia analysis_aa Plasma Amino Acid Profiling group_vehicle->analysis_aa analysis_enzyme Urea Cycle Enzyme Activity Assays group_vehicle->analysis_enzyme group_ca_low->analysis_ammonia group_ca_low->analysis_aa group_ca_low->analysis_enzyme group_ca_high->analysis_ammonia group_ca_high->analysis_aa group_ca_high->analysis_enzyme data Data Interpretation and Efficacy Assessment analysis_ammonia->data analysis_aa->data analysis_enzyme->data

Caption: Workflow for preclinical evaluation of this compound.

References

Adjunctive Therapy Protocols Using Carglumic Acid and Ammonia Scavengers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of adjunctive therapy protocols utilizing carglumic acid and ammonia (B1221849) scavengers for the management of hyperammonemia. This document details the mechanisms of action, provides structured experimental protocols, and presents quantitative clinical data to guide research and drug development in this critical area.

Introduction to Hyperammonemia and Therapeutic Strategies

Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, is a medical emergency that can lead to severe neurological damage or death if not treated promptly.[1][2] It arises from inherited metabolic disorders such as urea (B33335) cycle disorders (UCDs), organic acidemias (OAs), and fatty acid oxidation defects, or from acquired conditions like acute liver failure. The primary endogenous pathway for ammonia detoxification is the urea cycle, which converts ammonia into urea for excretion.[3]

Therapeutic interventions for hyperammonemia focus on rapidly reducing plasma ammonia levels. Standard care often includes dietary protein restriction, caloric supplementation to prevent catabolism, and in severe cases, dialysis.[2][4][5] Adjunctive pharmacotherapies, including this compound and ammonia scavengers, play a crucial role in managing hyperammonemia by targeting specific metabolic pathways.

Mechanism of Action

This compound: A Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) Activator

This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][6] CPS1 is the first and rate-limiting enzyme of the urea cycle. In conditions like N-acetylglutamate synthase (NAGS) deficiency, or in certain organic acidemias where endogenous NAG synthesis is impaired, CPS1 activity is reduced, leading to hyperammonemia.[6][7] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring or enhancing the function of the urea cycle to promote ammonia detoxification.[8]

cluster_mitochondrion Mitochondrion Ammonia Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle NAG N-Acetylglutamate (NAG) NAG->CPS1 Activates Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates NAGS N-Acetylglutamate Synthase (NAGS) NAGS->NAG Glutamate (B1630785) Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS

Mechanism of this compound Action.
Ammonia Scavengers: Alternative Pathways for Nitrogen Excretion

Ammonia scavengers, such as sodium benzoate (B1203000) and sodium phenylacetate (B1230308), provide alternative pathways for the removal of nitrogenous waste, bypassing the urea cycle.[9]

  • Sodium Benzoate combines with glycine (B1666218) to form hippurate, which is then excreted in the urine.

  • Sodium Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is also renally excreted.

These actions effectively "scavenge" nitrogen from the body, reducing the overall ammonia load.[9]

cluster_body Body Ammonia Excess Ammonia (NH₃) Glutamine Glutamine Ammonia->Glutamine Incorporated into Glycine Glycine Ammonia->Glycine Incorporated into Sodium_Phenylacetate Sodium Phenylacetate Glutamine->Sodium_Phenylacetate Conjugates with Sodium_Benzoate Sodium Benzoate Glycine->Sodium_Benzoate Conjugates with Phenylacetylglutamine Phenylacetylglutamine Sodium_Phenylacetate->Phenylacetylglutamine Hippurate Hippurate Sodium_Benzoate->Hippurate Urine Urine Excretion Phenylacetylglutamine->Urine Hippurate->Urine

Mechanism of Ammonia Scavengers.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials evaluating this compound and ammonia scavengers in patients with hyperammonemia.

Table 1: Efficacy of this compound in Acute Hyperammonemia in Patients with Organic Acidemias (OA) [10][11]

Treatment GroupNumber of EpisodesMedian Baseline Ammonia (μmol/L)Mean Change in Ammonia from Baseline
This compound Alone 38199-13% (0-12h), -47% (12-24h), -44% (24-48h), -66% (48-72h)
Ammonia Scavengers Alone 33122+12% (0-12h), -22% (12-24h), -5% (24-48h), -16% (48-72h)
This compound + Ammonia Scavengers 27271-27% (0-12h), -52% (12-24h), -61% (24-48h), -76% (48-72h)

Table 2: Time to Ammonia Normalization in Patients with Organic Acidemias Treated with this compound [12][13]

Patient GroupMedian Time to Ammonia Normalization (days)
Neonates 1.6 (38.4 hours)
Non-neonates 1.2 (28.3 hours)
With Concomitant Scavenger Therapy 1.5
Without Concomitant Scavenger Therapy 1.6

Table 3: this compound Dosing Regimens [14][15][16]

IndicationPatient PopulationRecommended Dosage
Acute Hyperammonemia due to NAGS Deficiency Pediatric and Adult100 to 250 mg/kg/day
Chronic Hyperammonemia due to NAGS Deficiency Pediatric and Adult10 to 100 mg/kg/day
Acute Hyperammonemia due to Propionic or Methylmalonic Acidemia Pediatric (≤15 kg)150 mg/kg/day
Pediatric (>15 kg)3.3 g/m²/day

Table 4: Patient Demographics in Hyperammonemia Studies [17][18][19][20]

Study PopulationMedian Age (years)Gender Distribution (Male %)Common Etiologies
Critically Ill Adults without Liver Failure [19]65.760.5%Malnutrition, gastric bypass, valproic acid use, status epilepticus, high tumor burden, renal failure
Critically Ill Adults with Severe Hyperammonemia [20]5258%Acute-on-chronic liver failure, decompensated cirrhosis, gastric bypass, acute hepatic failure, valproic acid use
ICU Patients with Non-Hepatic Hyperammonemia [17]65.760.5%Malnutrition, gastric bypass, TPN, valproic acid use, status epilepticus, high tumor burden, renal failure
ICU COVID-19 Patients with Non-Hepatic Hyperammonemia [18]68.573.7%Not specified

Experimental Protocols

Protocol for a Randomized Controlled Trial of this compound in Organic Acidemias

This protocol is based on the design of a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.[21][22]

Patient_Recruitment Patient Recruitment (≤ 15 years with confirmed PA or MMA) Randomization Randomization (1:1) Patient_Recruitment->Randomization Treatment_Arm Treatment Arm: This compound (50 mg/kg/day) + Standard Therapy Randomization->Treatment_Arm Control_Arm Control Arm: Standard Therapy Alone Randomization->Control_Arm Follow_Up Follow-up (2 years) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Primary_Outcome Primary Outcome Assessment: Number of Emergency Room Admissions due to Hyperammonemia Follow_Up->Primary_Outcome Secondary_Outcomes Secondary Outcome Assessment: - Plasma ammonia levels over time - Time to first hyperammonemic episode - Biomarkers - Duration of hospital stay Follow_Up->Secondary_Outcomes

Experimental Workflow for a Clinical Trial.

1. Patient Selection:

  • Inclusion criteria: Patients aged ≤ 15 years with a confirmed diagnosis of propionic acidemia (PA) or methylmalonic acidemia (MMA).[21]

  • Exclusion criteria: To be defined based on specific study objectives.

2. Randomization:

  • Patients are randomized in a 1:1 ratio to either the treatment group or the control group.[22]

3. Treatment:

  • Treatment Group: Receives this compound (e.g., 50 mg/kg/day) in addition to standard therapy.[22] Standard therapy includes a protein-restricted diet, L-carnitine, and metronidazole.[22]

  • Control Group: Receives standard therapy alone.[22]

4. Follow-up:

  • Patients are followed for a predefined period (e.g., 2 years).[21]

5. Outcome Measures:

  • Primary Outcome: Number of emergency room admissions due to hyperammonemia.[21]

  • Secondary Outcomes:

    • Plasma ammonia levels measured at regular intervals.[21]

    • Time to the first episode of hyperammonemia.[21]

    • Relevant biomarkers (e.g., plasma amino acids, urine organic acids).

    • Duration of hospital stays.[21]

Protocol for Measurement of Plasma Ammonia

Accurate measurement of plasma ammonia is critical for the diagnosis and management of hyperammonemia. The following protocol outlines best practices for sample collection and analysis.[23][24]

1. Sample Collection:

  • Collect venous or arterial blood into a pre-chilled tube containing EDTA as an anticoagulant.[24]

  • The sample should be transported on ice to the laboratory.[24]

  • Minimize patient stress during venipuncture, as this can spuriously increase ammonia levels.[24]

2. Sample Processing:

  • Separate plasma from red blood cells by centrifugation within 15 minutes of collection.[24]

  • If analysis is not immediate, the separated plasma should be frozen at -70°C.[23]

3. Analytical Method:

  • The most common method is an enzymatic kinetic assay using glutamate dehydrogenase (GLDH).[23]

  • In this assay, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The rate of NADPH oxidation is measured photometrically and is directly proportional to the ammonia concentration.[23]

4. Quality Control:

  • Strict adherence to pre-analytical procedures is essential to avoid falsely elevated results due to factors like delayed processing, improper temperature control, and hemolysis.[23]

Protocol for Assessing Carbamoyl Phosphate Synthetase 1 (CPS1) Activity

Assessment of CPS1 activity is important for diagnosing CPS1 deficiency and for research into activators of the urea cycle.

1. Sample Source:

  • Historically, liver biopsy was required for definitive enzymatic testing.[25] However, molecular genetic testing is now more common for diagnosis.[25]

  • For research purposes, cell lines (e.g., HepG2, LO2) can be used to study CPS1 activity.[26]

2. Assay Principle:

  • A colorimetric assay can be used to measure CPS1 activity.[27]

  • This method involves the chemical conversion of carbamoyl phosphate (the product of the CPS1 reaction) to hydroxyurea (B1673989) by hydroxylamine.

  • The hydroxyurea is then quantified colorimetrically by measuring the absorbance of a resulting chromophore at 458 nm.[27]

3. Reporter Cell Lines:

  • A more modern approach involves the use of reporter cell lines where the CPS1 gene is tagged with a fluorescent protein (e.g., using CRISPR/Cas9).[26]

  • In these cell lines, the fluorescence intensity is positively correlated with CPS1 expression and ammonia elimination, providing a high-throughput method to screen for compounds that enhance CPS1 activity.[26]

Conclusion

Adjunctive therapies with this compound and ammonia scavengers are vital in the management of hyperammonemia. This compound effectively restores urea cycle function in specific metabolic disorders, while ammonia scavengers provide an alternative route for nitrogen excretion. The protocols and data presented in these application notes provide a foundation for further research and development of improved therapeutic strategies for patients with hyperammonemia. Rigorous clinical trials and standardized experimental procedures are essential to further delineate the efficacy and safety of these important therapies.

References

Application Notes and Protocols for Long-term Administration of Carglumic Acid in Chronic Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of carglumic acid in the context of chronic metabolic studies, with a focus on its application in N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA).

Introduction

This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2] In certain inborn errors of metabolism, such as NAGS deficiency, PA, and MMA, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia.[3][4][5] this compound acts as a pharmacological substitute for NAG, restoring or enhancing CPS1 activity and promoting ammonia (B1221849) detoxification. Long-term therapy with this compound is crucial for managing chronic hyperammonemia and preventing metabolic decompensation in affected individuals.

Mechanism of Action: Urea Cycle Activation

This compound bypasses the deficient N-acetylglutamate synthase (NAGS) enzyme to directly activate carbamoyl phosphate synthetase 1 (CPS1). This activation is critical for the conversion of ammonia and bicarbonate into carbamoyl phosphate, a key step in the urea cycle for waste nitrogen removal.

UreaCycleActivation cluster_Mitochondrion Mitochondrial Matrix Ammonia Ammonia (NH₃) + Bicarbonate (HCO₃⁻) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Substrates CarbamoylPhosphate Carbamoyl Phosphate CPS1->CarbamoylPhosphate Produces UreaCycle Urea Cycle (further steps) CarbamoylPhosphate->UreaCycle Enters Urea Cycle NAGS N-acetylglutamate Synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG Deficient in NAGS Deficiency NAG->CPS1 Activates CarglumicAcid This compound CarglumicAcid->CPS1 Activates (Pharmacological)

Caption: Mechanism of this compound in activating the Urea Cycle.

Quantitative Data from Long-Term Clinical Studies

The long-term efficacy and safety of this compound have been evaluated in several clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of Long-Term this compound in NAGS Deficiency
ParameterBaseline (Mean)After Long-Term Treatment (Mean)Treatment DurationReference
Plasma Ammonia Level271 µmol/L23 µmol/L8 years (mean)
---------Median: 6 years (range 1-16)

Data from a retrospective review of 23 patients; 13 had documented ammonia levels before and after long-term treatment.

Table 2: Efficacy of Long-Term this compound in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
ParameterThis compound + Standard Treatment (Mean)Standard Treatment Alone (Mean)p-valueTreatment DurationReference
Emergency Room (ER) Admissions6.3112.760.00952 years
Plasma Glycine LevelSignificantly lowerHigher0.0462 years
Free Carnitine LevelsSignificantly different---0.03762 years

Data from a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial involving 38 patients.

Table 3: Reduction in Metabolic Decompensations in Organic Acidurias (PA, MMA, IVA)
ParameterOutcomeReference
Annual number of metabolic decompensations69% to 81% reduction with chronic use

Data from a survey of 13 Italian referral centers.

Experimental Protocols

Protocol 1: Long-Term Treatment of PA and MMA with this compound (Clinical Trial)

This protocol is based on a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.

Objective: To evaluate the long-term effectiveness and safety of this compound in addition to standard treatment in patients with PA or MMA.

Study Design:

  • Population: Patients aged ≤ 15 years with confirmed PA or MMA.

  • Randomization: 1:1 to either the this compound arm or the standard treatment arm.

  • Treatment Duration: 2 years.

Treatment Arms:

  • This compound Arm: Standard treatment + this compound (50 mg/kg/day, administered twice daily in divided doses with meals).

  • Standard Treatment Arm:

    • Protein-restricted diet.

    • L-carnitine (150 mg/kg/day, divided and given every 8 hours).

    • Metronidazole (15 mg/kg/day, divided and given every 8 hours for one week each month).

Outcome Measures:

  • Primary Outcome: Number of emergency room (ER) admissions due to hyperammonemia.

  • Secondary Outcomes:

    • Plasma ammonia levels over time.

    • Time to the first episode of hyperammonemia.

    • Levels of biochemical biomarkers (plasma amino acids, acylcarnitine profile, urine organic acids).

    • Number of hospitalization days.

Safety Assessment: Monitored throughout the study and for a 1-month follow-up period.

ClinicalTrialWorkflow PatientScreening Patient Screening (≤ 15 years with PA or MMA) Randomization Randomization (1:1) PatientScreening->Randomization TreatmentArm1 This compound Arm (Standard Treatment + 50 mg/kg/day this compound) Randomization->TreatmentArm1 TreatmentArm2 Standard Treatment Arm (Diet, L-carnitine, Metronidazole) Randomization->TreatmentArm2 FollowUp 2-Year Follow-up TreatmentArm1->FollowUp TreatmentArm2->FollowUp PrimaryOutcome Primary Outcome Assessment (Number of ER Admissions) FollowUp->PrimaryOutcome SecondaryOutcome Secondary Outcome Assessment (Ammonia, Biomarkers, Hospitalization) FollowUp->SecondaryOutcome SafetyAssessment Safety Assessment (Throughout and 1-month post-study) FollowUp->SafetyAssessment

Caption: Workflow for a long-term clinical trial of this compound in PA and MMA.

Protocol 2: Chronic Maintenance Dosing and Monitoring

This protocol is based on prescribing information and clinical experience for chronic hyperammonemia due to NAGS deficiency.

Objective: To maintain plasma ammonia levels within the normal range for the patient's age and clinical condition.

Dosage:

  • Initial Maintenance Dosage: 10 mg/kg/day to 100 mg/kg/day.

  • Administration: Orally, divided into 2 to 4 doses per day. The tablets should be dispersed in water before administration. For patients with a nasogastric tube, the mixture can be administered through the tube, followed by a water flush.

  • Dosage Titration: The dosage should be individually adjusted to maintain normal plasma ammonia levels.

Monitoring:

  • Plasma Ammonia Levels: Closely monitor, especially during the initial phase of maintenance therapy and after any dose adjustment.

  • Clinical Status: Regular assessment of neurological status, growth parameters, and nutritional intake.

  • Laboratory Tests: Periodic monitoring of relevant biochemical markers.

Pharmacokinetics of Long-Term Administration

The pharmacokinetic profile of this compound is an important consideration for long-term dosing strategies.

Table 4: Pharmacokinetic Parameters of this compound
ParameterValueReference
Absorption
Median Tmax3 hours (range: 2-4 hours)
Absolute Bioavailability~10%
Distribution
Apparent Volume of Distribution2657 L (range: 1616-5797 L)
Protein BindingNot determined
Metabolism
Primary RouteA portion may be metabolized by intestinal bacterial flora.
End ProductLikely carbon dioxide, eliminated through the lungs.
Excretion
Unchanged in Urine9% of the dose
Unchanged in FecesUp to 60% of the dose
Terminal Half-life5.6 hours (median, range 4.3-9.5 hours)

Special Populations:

  • Renal Impairment: Plasma concentrations of this compound are increased in patients with moderate or severe renal impairment. A dosage reduction is recommended in these patients.

Safety and Tolerability

Long-term administration of this compound is generally well-tolerated.

Table 5: Common Adverse Reactions (≥13%) in NAGS Deficiency
Adverse Reaction
Vomiting
Abdominal pain
Pyrexia
Tonsillitis
Anemia
Diarrhea
Ear infection
Infections
Nasopharyngitis
Decreased hemoglobin
Headache

Reference:

Table 6: Common Adverse Reactions (≥5%) in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
Adverse Reaction
Neutropenia
Anemia
Vomiting
Electrolyte imbalance
Decreased appetite
Hypoglycemia
Lethargy/stupor
Encephalopathy
Pancreatitis/lipase increased

Reference:

Contraindications: None have been identified.

Conclusion

The long-term administration of this compound is an effective and generally safe therapeutic strategy for the management of chronic hyperammonemia in patients with NAGS deficiency, PA, and MMA. The provided data and protocols offer a foundation for researchers, scientists, and drug development professionals to design and implement further studies, as well as to guide the clinical application of this important therapeutic agent. Continuous monitoring of plasma ammonia levels and clinical status is essential to optimize treatment outcomes.

References

Application Notes and Protocols for Cell-Based Assays to Screen for Activators of Carbamoyl Phosphate Synthetase 1 (CPS1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea (B33335) cycle, a critical metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver.[1] Dysregulation of CPS1 activity can lead to hyperammonemia, a life-threatening condition associated with urea cycle disorders (UCDs) and liver disease.[1] Consequently, the identification of small molecule activators of CPS1 represents a promising therapeutic strategy for these conditions.[1]

These application notes provide detailed protocols for cell-based assays designed to screen for and characterize activators of CPS1. The assays are tailored for a high-throughput format, enabling the rapid screening of large compound libraries. The primary methodologies described herein utilize the human hepatoma cell line HepG2, which endogenously expresses CPS1, and focus on two key functional readouts: the quantification of ammonia consumption and urea production.

Signaling Pathway and Mechanism of Action

CPS1 is a mitochondrial enzyme that catalyzes the first committed step of the urea cycle: the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate.[1] The activity of CPS1 is allosterically regulated by N-acetyl-L-glutamate (NAG), which is considered an essential activator.[2] Activators of CPS1 can function through various mechanisms, including:

  • Direct Allosteric Activation: Compounds may bind to CPS1 and induce conformational changes that enhance its catalytic activity, similar to the action of NAG.

  • Upregulation of CPS1 Expression: Some molecules may increase the transcription and/or translation of the CPS1 gene, leading to higher cellular levels of the enzyme.

  • Post-Translational Modifications: Activators could potentially influence post-translational modifications of CPS1 that enhance its stability or activity.

A simplified diagram of the urea cycle initiation and the role of CPS1 is presented below.

CPS1_Pathway cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP ADP 2 ADP + Pi CPS1->ADP NAG N-Acetyl-L-glutamate (NAG) (Allosteric Activator) NAG->CPS1 OTC OTC CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Urea_Cycle Rest of Urea Cycle Citrulline_cyto->Urea_Cycle Urea Urea Urea_Cycle->Urea Activator Potential Activator Activator->CPS1 caption Initiation of the Urea Cycle by CPS1.

Caption: Initiation of the Urea Cycle by CPS1.

Data Presentation: Quantitative Analysis of Known CPS1 Activators

The following table summarizes the effects of known compounds that have been reported to modulate CPS1 activity or expression. It is important to note that the experimental conditions and cell types may vary between studies.

CompoundTarget/MechanismCell LineConcentration RangeObserved EffectReference
Resveratrol Upregulates CPS1 expressionHepG215 - 135 µMIncreased CPS1 mRNA and protein levels, leading to reduced lipid accumulation.
Sodium Phenylbutyrate Histone Deacetylase (HDAC) inhibitor; ammonia scavengerNot specified in a direct cell-based CPS1 activation assayN/A for direct activationClinically used to treat UCDs by providing an alternative pathway for nitrogen disposal. Also known to influence gene expression.
N-Acetyl-L-glutamate (NAG) Allosteric activatorN/A (in vitro)N/AEssential for CPS1 catalytic activity.

Experimental Protocols

Assay Principle

The screening strategy involves treating HepG2 cells with test compounds in the presence of an ammonia challenge. The activation of CPS1 is determined by measuring the change in the concentration of two key metabolites in the cell culture supernatant: a decrease in ammonia and a corresponding increase in urea.

Experimental_Workflow cluster_workflow High-Throughput Screening Workflow A 1. Seed HepG2 Cells (96-well plate) B 2. Incubate for 24h A->B C 3. Add Test Compounds (Dose-Response) B->C D 4. Incubate for 24-48h C->D E 5. Add Ammonia Chloride (NH₄Cl Challenge) D->E F 6. Incubate for 24h E->F G 7. Collect Supernatant F->G H 8a. Quantify Urea Production G->H Aliquot 1 I 8b. Quantify Ammonia Consumption G->I Aliquot 2 J 9. Data Analysis (EC₅₀ Determination) H->J I->J caption Workflow for screening CPS1 activators.

Caption: Workflow for screening CPS1 activators.

Protocol 1: HepG2 Cell Culture and Seeding

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

  • Seeding:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the HepG2 cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in a final volume of 100 µL.

    • Incubate the plates for 18-24 hours to allow for cell attachment.

Protocol 2: Compound Treatment and Ammonia Challenge

Materials:

  • 96-well plates with seeded HepG2 cells

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Ammonium (B1175870) Chloride (NH₄Cl) stock solution (e.g., 1 M)

  • Cell culture medium

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% DMSO).

  • Compound Addition: Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control wells (medium with solvent only) and positive control wells (if a known activator is available).

  • Incubation: Incubate the plates for a predetermined duration, for example, 24 to 48 hours, to allow for the compounds to exert their effects on CPS1 expression and activity.

  • Ammonia Challenge: Prepare a working solution of NH₄Cl in cell culture medium. A final concentration of 1-5 mM NH₄Cl in the wells is a common starting point.

  • Remove the compound-containing medium and add 100 µL of the NH₄Cl-containing medium to each well.

  • Final Incubation: Incubate the plates for an additional 24 hours.

  • Supernatant Collection: After the final incubation, carefully collect the supernatant from each well for the quantification of urea and ammonia.

Protocol 3: Quantification of Urea Production (Colorimetric Assay)

This protocol is adapted from a method utilizing a modified Jung reagent, which is specific for urea and less susceptible to interference from ammonia.

Materials:

  • Collected cell culture supernatants

  • Urea Assay Reagents (e.g., from a commercial kit or prepared in-house)

    • Reagent A (containing o-phthalaldehyde)

    • Reagent B (containing N-(1-naphthyl)ethylenediamine)

  • Urea standards

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of urea standards in the same medium used for the cell culture (e.g., 0 to 1000 µM).

  • Assay Plate Setup:

    • Pipette 50 µL of each standard and cell culture supernatant into separate wells of a new 96-well plate.

  • Reagent Addition:

    • Prepare a fresh working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.

    • Add 200 µL of the working reagent to each well.

    • Mix gently by rocking the plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Measure the absorbance at 505 nm using a microplate reader.

  • Calculation: Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Quantification of Ammonia Consumption (Colorimetric Assay)

This protocol is based on the reaction of ammonia with a chromogen to produce a colored product.

Materials:

  • Collected cell culture supernatants

  • Ammonia Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam)

    • Assay Reagent A

    • Assay Reagent B

  • Ammonium chloride standards

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of ammonium chloride standards in the same medium used for the cell culture (e.g., 0 to 800 µM).

  • Assay Plate Setup:

    • Pipette 100 µL of each standard and cell culture supernatant into separate wells of a 96-well plate.

  • Reagent Addition:

    • Add 80 µL of Assay Reagent A to each well and mix thoroughly.

    • Add 40 µL of Assay Reagent B to each well and mix.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at a wavelength between 630 nm and 670 nm.

  • Calculation: Determine the ammonia concentration in the samples from the standard curve. Ammonia consumption is calculated by subtracting the final ammonia concentration in the compound-treated wells from the initial concentration in the control wells.

Data Analysis

For each test compound, the percentage increase in urea production and the percentage decrease in ammonia concentration relative to the vehicle control should be calculated. For dose-response experiments, the data can be fitted to a sigmoidal curve to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound as a CPS1 activator.

Mandatory Visualizations

Logical_Relationship cluster_logic Logical Flow of CPS1 Activation Assay Compound CPS1 Activator CPS1_Activity Increased CPS1 Activity Compound->CPS1_Activity Ammonia_Consumption Increased Ammonia Consumption CPS1_Activity->Ammonia_Consumption Urea_Production Increased Urea Production CPS1_Activity->Urea_Production Ammonia_Measurement Measure [Ammonia]↓ Ammonia_Consumption->Ammonia_Measurement Urea_Measurement Measure [Urea]↑ Urea_Production->Urea_Measurement caption Assay logic for identifying CPS1 activators.

Caption: Assay logic for identifying CPS1 activators.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Carglumic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of carglumic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is slightly soluble in cold water and soluble in boiling water.[1] Its solubility is highly dependent on the pH of the solution. It is a white crystalline powder that is practically insoluble in organic solvents like cyclohexane, dichloromethane, and ether.[2]

Q2: How does pH affect the solubility of this compound?

A2: The aqueous solubility of this compound increases significantly with an increase in pH. It is an acidic compound with pKa values of 2.50, 3.55, and 8.60.[2] As the pH rises above its pKa values, the carboxylic acid groups deprotonate, leading to the formation of more soluble carboxylate salts.

Q3: What are the common challenges encountered when dissolving this compound?

A3: Researchers often face the following challenges:

  • Precipitation: this compound may precipitate out of solution, especially when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer with a lower pH.[3][4]

  • Incomplete Dissolution: Due to its low intrinsic solubility in water at neutral or acidic pH, achieving the desired concentration can be difficult.

  • Degradation: this compound is unstable in highly acidic conditions (pH 1) and can degrade when exposed to light or oxidizing agents. The primary degradation products are hydantoin-5-propionic acid (5-HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane.

Q4: What is the mechanism of action of this compound?

A4: this compound is a structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). CPS1 is the first and rate-limiting enzyme of the urea (B33335) cycle, which is responsible for converting toxic ammonia (B1221849) into urea for excretion. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the lack of NAG leads to the inactivation of CPS1 and subsequent hyperammonemia. This compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHSolubility (g/L)Reference
2.021.0
3.028.2
5.0440.9
6.0555.5
7.2~2.0 (in PBS)
8.0553.9

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol (B145695)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound powder (pure API)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL in ethanol or 30 mg/mL in DMSO).

  • Weigh the powder: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Add the solvent: Add the appropriate volume of anhydrous DMSO or ethanol to the vial.

  • Dissolve the powder: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C or sonication for a few minutes can aid dissolution.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound by pH Adjustment

Objective: To prepare a ready-to-use aqueous solution of this compound for experiments where organic solvents are not desirable.

Materials:

  • This compound powder (pure API)

  • Deionized water or desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the powder: Weigh the desired amount of this compound powder and add it to a beaker containing the desired volume of deionized water or buffer.

  • Initial Mixing: Stir the suspension at room temperature. This compound will not fully dissolve at this stage if the pH is acidic or neutral.

  • Adjust the pH: Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Observe Dissolution: As the pH increases, the this compound will start to dissolve. Continue adding NaOH until all the powder has dissolved and the desired final pH (typically >7.0) is reached.

  • Final Volume Adjustment: If necessary, adjust the final volume with the buffer or deionized water.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter.

  • Storage: Use the freshly prepared solution immediately or store it at 2-8°C for a short period. It is not recommended to store aqueous solutions for more than one day.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of organic stock solution in aqueous buffer 1. pH shift: The pH of the aqueous buffer is too low (acidic or neutral), causing the less soluble protonated form of this compound to precipitate out. 2. Exceeding solubility limit: The final concentration in the aqueous medium is higher than the solubility of this compound at that specific pH.1. Adjust buffer pH: Use an aqueous buffer with a pH above 7.0 to maintain the deprotonated, more soluble form of this compound. 2. Stepwise dilution: Add the aqueous buffer to the organic stock solution dropwise while vortexing to ensure rapid and uniform mixing. 3. Lower final concentration: Reduce the final concentration of this compound in the working solution.
Incomplete dissolution in aqueous media 1. Low pH: The inherent acidity of a this compound solution in water (pH of a 0.5% solution is between 2.2 and 3.2) limits its own solubility. 2. Insufficient time or agitation: The dissolution process may be slow.1. Increase pH: As described in Protocol 2, increase the pH of the solution by adding a base like NaOH. 2. Apply heat: Use boiling water for initial dissolution, as this compound is more soluble at higher temperatures, then allow it to cool. Note that stability at high temperatures for extended periods should be considered. 3. Increase agitation: Use a magnetic stirrer or vortex to enhance the dissolution rate.
Cloudy or hazy solution Formation of fine precipitates or degradation products. 1. Check pH and temperature: Ensure the pH is in the optimal range for solubility and that the solution has not been exposed to extreme temperatures for prolonged periods. 2. Filter the solution: If the cloudiness is due to undissolved particles, filter the solution through a 0.22 µm or 0.45 µm filter. 3. Prepare fresh solution: If degradation is suspected, it is best to discard the solution and prepare a fresh one.
Clogging of nasogastric or gastrostomy tubes Presence of high amounts of insoluble residues from incomplete dissolution. 1. Ensure complete dispersion: When preparing from tablets, ensure they are fully dispersed in the recommended volume of water. 2. Rinse the container: Rinse the container with additional water and administer the rinsing to ensure the full dose is delivered. 3. Use a suitable formulation: For clinical applications, use formulations designed for dispersibility.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_UreaCycle Urea Cycle NAGS NAGS (N-acetylglutamate synthase) NAG N-acetylglutamate (NAG) NAGS->NAG produces CPS1 CPS1 (Carbamoyl phosphate synthetase 1) Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate catalyzes Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) Ammonia->CPS1 Urea Urea (excreted) Carbamoyl_Phosphate->Urea Multiple steps Glutamate Glutamate + Acetyl-CoA Glutamate->NAGS NAG->CPS1 activates Carglumic_Acid This compound Carglumic_Acid->CPS1 activates (mimics NAG)

Caption: Mechanism of action of this compound in the urea cycle.

Experimental_Workflow cluster_Stock_Solution Stock Solution Preparation cluster_Working_Solution Aqueous Working Solution Preparation Start Start: Weigh this compound Powder Choose_Solvent Choose Solvent: DMSO or Ethanol Start->Choose_Solvent Dissolve Dissolve with Vortexing/ Sonication Choose_Solvent->Dissolve Store_Stock Aliquot and Store at -20°C or -80°C Dissolve->Store_Stock Dilute Dilute Stock in Aqueous Buffer (pH > 7.0) Store_Stock->Dilute Check_Clarity Check for Precipitation/ Clarity Dilute->Check_Clarity Use_Immediately Use in Experiment Check_Clarity->Use_Immediately Clear Troubleshoot Troubleshoot: Adjust pH, Lower Concentration Check_Clarity->Troubleshoot Precipitate Troubleshoot->Dilute Logical_Relationship cluster_Problem Problem cluster_Solutions Solutions Poor_Solubility Poor Aqueous Solubility of this compound pH_Adjustment Increase pH (>7.0) Poor_Solubility->pH_Adjustment overcome by Co_Solvents Use of Co-solvents (e.g., DMSO, Ethanol) Poor_Solubility->Co_Solvents overcome by Temperature Increase Temperature Poor_Solubility->Temperature overcome by Salt_Formation Formation of Soluble Salts Poor_Solubility->Salt_Formation overcome by pH_Adjustment->Salt_Formation leads to

References

Technical Support Center: Managing Adverse Effects of Carglumic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the adverse effects of carglumic acid in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, specific advice for issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a structural analog of N-acetylglutamate (NAG).[1][2][3] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3] In conditions of NAGS deficiency or other metabolic disorders where NAG synthesis is impaired, this compound acts as a replacement for NAG, activating CPS1 and promoting the detoxification of ammonia (B1221849) into urea.

Q2: What are the most common adverse effects observed with this compound in animal studies?

A2: Based on preclinical toxicity studies, the most notable adverse effects of this compound, particularly at high doses, include mortality in neonatal rats, decreased body weight gain, and some renal effects such as dilated kidney pelvis in male rats. In neonatal rats, oral administration of 2000 mg/kg/day resulted in mortality within 2-3 days. Lower doses were generally better tolerated in adult animals.

Q3: Are there any known drug interactions with this compound?

A3: Currently, no formal drug interaction studies have been conducted with this compound. However, as it is metabolized by intestinal bacterial flora and a portion is excreted unchanged, the potential for interactions with drugs affecting gut microbiota or renal clearance cannot be entirely ruled out and should be considered in the experimental design.

Quantitative Data Summary

The following table summarizes the key quantitative data on the adverse effects of this compound from animal toxicity studies.

Animal ModelDosageRoute of AdministrationStudy DurationAdverse Effects ObservedIncidence/Severity
Neonatal Rats2000 mg/kg/dayOral (gavage)2-3 daysMortality, coldness to touch, pallor, emaciation, dehydration, swollen abdomen, hypokinesiaMost animals in the high-dose group died.
Neonatal Rats250-1000 mg/kg/dayOral (gavage)2 weeksSome mortality reported, but attributed to gavage errors.Not considered drug-related.
Adult Ratsup to 2800 mg/kgOral (single dose)AcuteGenerally well-tolerated.No significant adverse effects noted.
Adult Ratsup to 238 mg/kgIntravenous (single dose)AcuteWell-tolerated.No significant adverse effects noted.
Adult Rats1000 and 2000 mg/kg/dayOral (gavage)26 weeksDecreased body weight gain.Dose-dependent effect.
Male Adult Rats1000 mg/kg/dayOral (gavage)26 weeksDilated kidney pelvis.A significant histopathologic finding at this dose.
Adult Dogsup to 1000 mg/kgOral (single dose)AcuteNo significant effects on blood pressure, heart rate, or ECG.No adverse cardiovascular effects observed.

Experimental Protocols

Protocol: Oral Administration of this compound to Rodents via Gavage

This protocol provides a detailed methodology for the safe and effective oral administration of this compound to rodents.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Balance

  • Mortar and pestle or homogenizer

  • Graduated cylinder or conical tube

  • Vortex mixer or magnetic stirrer

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Dose Calculation and Preparation:

    • Accurately weigh the required amount of this compound based on the animal's body weight and the desired dosage.

    • Prepare the vehicle. For a suspension, a wetting agent like a small amount of Tween 80 can be used to improve dispersibility.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.

  • Animal Restraint and Gavage Needle Selection:

    • Properly restrain the animal to ensure its safety and prevent injury. For mice, this typically involves scruffing the neck. For rats, a towel wrap or a firm grip around the thorax can be used.

    • Select the correct gavage needle size based on the animal's weight. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.

  • Gavage Administration:

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube is gently passed down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the correct position, administer the this compound suspension slowly and steadily.

    • Withdraw the needle in a smooth, swift motion.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15-30 minutes post-gavage for any immediate signs of distress, such as labored breathing, cyanosis, or lethargy.

    • Continue to monitor the animals daily for any delayed adverse effects, including changes in body weight, food and water consumption, activity levels, and clinical signs of toxicity.

Visualizations

Urea_Cycle_and_Carglumic_Acid_Action cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ornithine_Transcarbamylase Ornithine Transcarbamylase Carbamoyl_Phosphate->Ornithine_Transcarbamylase Carbamoyl_Phosphate->Ornithine_Transcarbamylase NAGS N-Acetylglutamate Synthase (NAGS) NAG N-Acetylglutamate (NAG) NAGS->NAG produces Glutamate Glutamate Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG->CPS1 activates Carglumic_Acid This compound Carglumic_Acid->CPS1 activates Citrulline Citrulline Ornithine_Transcarbamylase->Citrulline Urea_Cycle_Intermediates Further Urea Cycle Steps (in Cytosol) Citrulline->Urea_Cycle_Intermediates Urea Urea (excreted) Urea_Cycle_Intermediates->Urea

Caption: Mechanism of action of this compound in the urea cycle.

Troubleshooting_Adverse_Effects Start Adverse Effect Observed (e.g., weight loss, lethargy) Check_Gavage Review Gavage Technique: - Correct needle size? - Proper restraint? - Smooth insertion? Start->Check_Gavage Gavage_Error Potential Gavage Error Check_Gavage->Gavage_Error Refine_Technique Refine Technique: - Re-measure needle length - Practice restraint - Ensure slow administration Gavage_Error->Refine_Technique Yes Dose_Related Consider Dose-Related Toxicity Gavage_Error->Dose_Related No Monitor_Closely Intensify Monitoring: - Daily body weights - Clinical scoring - Food/water intake Refine_Technique->Monitor_Closely Continue_Study Continue Study with Adjusted Protocol Monitor_Closely->Continue_Study Reduce_Dose Reduce this compound Dose Dose_Related->Reduce_Dose Yes Consult_Vet Consult Veterinarian Dose_Related->Consult_Vet No/Unsure Reduce_Dose->Monitor_Closely Consult_Vet->Continue_Study

Caption: Troubleshooting workflow for managing adverse effects.

Troubleshooting Guide

Q1: The animal is showing signs of distress (e.g., gasping, cyanosis) immediately after gavage. What should I do?

A1: This is a critical situation and may indicate accidental administration into the trachea.

  • Immediate Action: Stop the procedure immediately. Gently hold the animal with its head facing downwards to allow any fluid to drain from the airway.

  • Veterinary Consultation: Contact a veterinarian immediately for assessment and potential intervention.

  • Prevention: Review your gavage technique. Ensure the gavage needle is of the correct length and that you are advancing it gently along the upper palate into the esophagus, not the trachea. The animal should swallow as the tube passes.

Q2: I'm observing a consistent decrease in body weight in the this compound-treated group compared to the control group. What could be the cause and how should I address it?

A2: Decreased body weight gain has been observed in animal studies with this compound, particularly at higher doses.

  • Dose-Related Effect: This is likely a dose-related adverse effect.

    • Action: Consider reducing the dose if the effect is severe and impacting the scientific validity of your study.

  • Gavage Stress: Repeated handling and gavage can be stressful for animals, leading to reduced food intake and weight loss.

    • Action: Ensure your handling and restraint techniques are refined and consistent. Acclimatize the animals to handling before starting the experiment.

  • Palatability: If the formulation is unpalatable, animals may experience aversion.

    • Action: While gavage bypasses taste, the stress of administering an unpalatable substance can still be a factor. Ensure the vehicle is as neutral as possible.

Q3: Some animals in my study have developed loose stools or diarrhea. Is this related to this compound?

A3: While not a prominently reported adverse effect in the available preclinical data, gastrointestinal disturbances can occur with oral administration of various compounds.

  • Vehicle Effect: The vehicle used to suspend the this compound could be contributing to the issue.

    • Action: If using a vehicle like methylcellulose, ensure it is prepared at the correct concentration. Consider a pilot study with the vehicle alone to rule out its effects.

  • Gut Microbiota: this compound can be metabolized by intestinal bacteria. High concentrations could potentially alter the gut microbiome.

    • Action: Monitor the severity and duration of the diarrhea. If it is mild and transient, it may not require intervention. If it is severe or persistent, consult with a veterinarian. A dose reduction may be necessary.

Q4: I noticed some mortality in my neonatal rat study, even at lower doses of this compound. The literature suggests this might be due to gavage error. How can I be sure and how can I prevent it?

A4: Mortality in neonatal rodents is a significant concern, and differentiating between drug toxicity and procedural complications is crucial.

  • Confirming Gavage Error:

    • Necropsy: A post-mortem examination by a veterinarian or trained personnel can often identify signs of gavage error, such as esophageal perforation, lung trauma, or fluid in the lungs.

  • Prevention:

    • Specialized Needles: Use flexible, appropriately sized gavage needles specifically designed for neonatal rodents.

    • Technique: The technique for gavaging neonates is more delicate. Ensure you have received specific training and are proficient. The restraint method is critical to avoid injury.

    • Volume: Administer smaller, more frequent doses rather than a single large bolus. The maximum recommended gavage volume is generally 10 ml/kg, but this should be reduced for neonates.

References

Troubleshooting inconsistent results in carglumic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carglumic acid experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic structural analog of N-acetylglutamate (NAG).[1] Its primary mechanism of action is the allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3] In conditions of N-acetylglutamate synthase (NAGS) deficiency, where the production of the natural activator NAG is impaired, this compound serves as a replacement, restoring or improving the function of the urea cycle to facilitate the detoxification of ammonia (B1221849) into urea.[2][4]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is a white crystalline powder. For in vitro assays, it can be dissolved in organic solvents like ethanol (B145695), DMSO, or DMF. The solubility is approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF. For aqueous solutions, it can be dissolved in PBS (pH 7.2) at approximately 2 mg/mL. It is recommended not to store aqueous solutions for more than one day. For cell culture, stock solutions in an organic solvent should be diluted into the culture medium, ensuring the final solvent concentration is minimal to avoid physiological effects on the cells.

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. For example, in studies on cancer cell lines, IC50 values have been reported to range from 5 to 7.5 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound interfere with common cell viability assays like MTT or XTT?

A4: Yes, there is a potential for interference. The MTT assay, in particular, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Some compounds can directly reduce the tetrazolium salt or interfere with the enzymes involved, leading to inaccurate results. If you observe inconsistent results between different viability assays (e.g., MTT vs. XTT or LDH), consider the possibility of assay interference. It is advisable to use multiple, mechanistically different assays to confirm cytotoxicity.

Troubleshooting Guides

Inconsistent In Vitro Results

Problem: High variability in results between replicate wells or experiments in cell-based assays.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
pH Fluctuation in Culture Media This compound solutions can be slightly acidic. Monitor the pH of your culture medium after adding this compound. Ensure your medium is adequately buffered.
This compound Degradation Prepare fresh aqueous solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Assay Interference As mentioned in the FAQs, this compound may interfere with certain assays. Confirm findings with a secondary assay that has a different detection principle.
Inconsistent In Vivo Results (Animal Models)

Problem: High variability in ammonia levels or other physiological parameters in animal models of hyperammonemia.

Potential Cause Troubleshooting Step
Inconsistent Induction of Hyperammonemia The method of inducing hyperammonemia (e.g., ammonium (B1175870) chloride in drinking water vs. food) can lead to different physiological responses. Standardize the induction protocol across all animals.
Variable Drug Administration For oral gavage, ensure consistent volume and technique to minimize stress and ensure accurate dosing.
Dietary Protein Intake Fluctuations in protein intake can significantly impact ammonia levels. Provide a standardized diet to all animals in the study.
Animal Stress Stress from handling and procedures can influence physiological parameters. Acclimate animals properly and handle them consistently.
Dehydration Some hyperammonemia induction protocols can cause dehydration, affecting renal function and ammonia clearance. Monitor hydration status.

Experimental Protocols

Preparation of this compound Solution for Cell Culture
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in sterile DMSO to a final concentration of 10 mM.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding to the cells. Ensure the final DMSO concentration is below 0.1% to minimize solvent toxicity.

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm using a microplate reader.

In Vivo Hyperammonemia Model in Mice
  • Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Induction of Hyperammonemia: Provide a diet supplemented with 20% (w/w) ammonium acetate (B1210297) for a specified period (e.g., up to 100 days for a chronic model). Alternatively, for an acute model, administer an intraperitoneal injection of ammonium chloride.

  • This compound Administration: Administer this compound orally (e.g., by gavage) at the desired dose. Doses used in mice have ranged from 120 mg/kg/day to 150 mg/kg/day.

  • Monitoring: Collect blood samples at specified time points to measure plasma ammonia levels. Other parameters such as urea and amino acid levels can also be monitored.

  • Data Analysis: Compare the changes in ammonia and other relevant biomarkers between the treated and control groups.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50
AsPC-1Pancreatic Ductal AdenocarcinomaMTTNot Specified~5 mM
PANC-1Pancreatic Ductal AdenocarcinomaMTTNot Specified~5 mM
MDA-MB-231Triple-Negative Breast CancerMTTNot Specified~7.5 mM
MCF-7Breast CancerNot Specified72952 ± 32.5 µM
MDA-MB-231Breast CancerNot Specified72590.5 ± 10.6 µM

Data compiled from and.

Table 2: Efficacy of this compound in Reducing Plasma Ammonia in Patients with Organic Acidurias

Patient GroupBaseline Mean Plasma NH3 (µmol/L)Endpoint Mean Plasma NH3 (µmol/L)Mean Reduction in Plasma NH3 (µmol/L)Median Time to Ammonia Normalization (hours)
Neonates468.360.7-292.238.4
Non-neonates171.355.2Not Specified28.3
MMANot Specified67.7Not Specified37.5
PANot Specified47.8Not Specified36.0
IVANot Specified52.5Not Specified40.5

Data from a retrospective study on patients with organic acidurias (MMA: Methylmalonic aciduria, PA: Propionic aciduria, IVA: Isovaleric aciduria).

Visualizations

Carglumic_Acid_Signaling_Pathway cluster_mitochondrion Mitochondrion Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesizes CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NAG->CPS1 Activates Ammonia Ammonia (NH3) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Catalyzes Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates (Synthetic Analog) NAGS_Deficiency NAGS Deficiency (Genetic Disorder) NAGS_Deficiency->NAGS Inhibits/Reduces Activity

Caption: Signaling pathway of this compound in the urea cycle.

In_Vitro_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Prep_Cells Prepare Cell Suspension Seed_Cells Seed Cells in Microplate Prep_Cells->Seed_Cells Prep_CA Prepare this compound Working Solutions Treat_Cells Treat Cells with this compound Prep_CA->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Incubate_Assay Incubate for Color Development Add_Reagent->Incubate_Assay Read_Plate Read Absorbance on Plate Reader Incubate_Assay->Read_Plate Analyze_Data Analyze and Plot Data (e.g., Dose-Response Curve) Read_Plate->Analyze_Data

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Protocol_OK Protocol Followed Correctly Check_Protocol->Protocol_OK Yes Isolate_Variable Isolate and Test One Variable at a Time Check_Protocol->Isolate_Variable No Check_Reagents Verify Reagent Preparation and Storage Reagents_OK Reagents are Valid Check_Reagents->Reagents_OK Yes Check_Reagents->Isolate_Variable No Check_Cells Assess Cell Health and Passage Number Cells_OK Cells are Healthy Check_Cells->Cells_OK Yes Check_Cells->Isolate_Variable No Check_Equipment Calibrate and Check Equipment (Pipettes, Reader) Equipment_OK Equipment is Calibrated Check_Equipment->Equipment_OK Yes Check_Equipment->Isolate_Variable No Protocol_OK->Check_Reagents Reagents_OK->Check_Cells Cells_OK->Check_Equipment Consult Consult Literature or Technical Support Equipment_OK->Consult

References

Carglumic Acid Dose Adjustment in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the appropriate dose adjustment of carglumic acid for subjects with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, actionable guidance based on currently available data.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of this compound required for patients with renal impairment?

Yes, dose adjustment is necessary for patients with moderate to severe renal impairment.[1][2][3] Plasma concentrations of this compound have been shown to increase in individuals with impaired renal function.[1][2][3][4] Therefore, to avoid potential toxicity and ensure patient safety, a reduction in the standard dosage is recommended for these patient populations.[1][2][3] No dose adjustment is needed for patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).[1][2][3][4][5][6] The pharmacokinetics of this compound have not been evaluated in patients with end-stage renal disease.[1][2]

Q2: What are the recommended dose adjustments for this compound in patients with renal impairment?

The recommended dose adjustments for this compound depend on the indication for its use (N-acetylglutamate synthase (NAGS) deficiency, Propionic Acidemia (PA), or Methylmalonic Acidemia (MMA)) and the severity of renal impairment. The following tables summarize the recommended dosages.

Data Presentation: Dose Adjustment Tables

Table 1: Recommended Dose of this compound in Patients with Renal Impairment for Hyperammonemia due to NAGS Deficiency

Renal Impairment CategoryeGFR (mL/min/1.73 m²)Recommended Daily DosageDosing Schedule
Mild60-89No dosage adjustment warrantedDivided into 2 to 4 doses
Moderate30-5950 mg/kg/day to 125 mg/kg/dayDivided into 2 to 4 doses
Severe≤2915 mg/kg/day to 60 mg/kg/dayDivided into 2 to 4 doses

Source:[2]

Table 2: Recommended Dose of this compound in Patients with Renal Impairment for Acute Hyperammonemia due to PA or MMA

Renal Impairment CategoryeGFR (mL/min/1.73 m²)Recommended Daily Dosage (Patients ≤15 kg)Recommended Daily Dosage (Patients >15 kg)Dosing Schedule
Mild60-89No dosage adjustment warrantedNo dosage adjustment warrantedDivided into 2 equal doses
Moderate30-5975 mg/kg/day1.7 g/m²/dayDivided into 2 equal doses
Severe≤2925 mg/kg/day0.55 g/m²/dayDivided into 2 equal doses

Source:[2]

Q3: What is the pharmacokinetic profile of this compound in subjects with renal impairment?

Pharmacokinetic studies have demonstrated that exposure to this compound increases with the severity of renal impairment. The following table summarizes the key pharmacokinetic parameters observed in a study comparing subjects with renal impairment to healthy subjects with normal renal function after a single oral dose.

Table 3: Mean (SD) Cmax and AUC0-t of this compound Following a Single Oral Dose in Subjects with Renal Impairment and Matched Healthy Controls

Renal Impairment CategoryDoseCmax (ng/mL)AUC0-t (ng·h/mL)
Mild
Renal Impairment Subjects80 mg/kg4530 (1310)43500 (15400)
Healthy Subjects80 mg/kg3210 (1130)26600 (9300)
Moderate
Renal Impairment Subjects80 mg/kg4730 (1700)67700 (19600)
Healthy Subjects80 mg/kg2880 (1070)30300 (10300)
Severe
Renal Impairment Subjects40 mg/kg2910 (1350)59900 (23300)
Healthy Subjects40 mg/kg1990 (515)20100 (6200)

Source:

Experimental Protocols

Pharmacokinetic Study in Subjects with Renal Impairment

While a detailed, standalone protocol for the pivotal pharmacokinetic study in renally impaired subjects is not publicly available, information from regulatory documents provides an overview of the methodology.

Objective: To compare the pharmacokinetics of this compound in subjects with varying degrees of renal impairment to that of healthy subjects with normal renal function.[1]

Study Design: The study was a comparative pharmacokinetic analysis.[1]

Participants: The study included subjects with mild, moderate, and severe renal impairment, who were compared to matched healthy control subjects with normal renal function.

Methodology:

  • A single oral dose of this compound tablets for oral suspension was administered to all participants.

  • Subjects with mild and moderate renal impairment, along with their matched controls, received an 80 mg/kg dose.

  • Subjects with severe renal impairment and their matched controls received a 40 mg/kg dose.

  • Blood samples were collected at various time points to determine the plasma concentrations of this compound.

  • The key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), were calculated and compared between the groups.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for adjusting the dose of this compound in patients with renal impairment.

DoseAdjustmentWorkflow start Patient with indication for This compound presents assess_renal Assess Renal Function (calculate eGFR) start->assess_renal egfr_check eGFR Level? assess_renal->egfr_check mild Mild Impairment (eGFR 60-89 mL/min/1.73 m²) egfr_check->mild ≥60 moderate Moderate Impairment (eGFR 30-59 mL/min/1.73 m²) egfr_check->moderate 30-59 severe Severe Impairment (eGFR ≤29 mL/min/1.73 m²) egfr_check->severe <30 no_adjustment No Dose Adjustment Required mild->no_adjustment adjust_dose_mod Reduce Dose (Refer to Table 1 or 2) moderate->adjust_dose_mod adjust_dose_sev Significantly Reduce Dose (Refer to Table 1 or 2) severe->adjust_dose_sev administer Administer Adjusted Dose and Monitor Patient no_adjustment->administer adjust_dose_mod->administer adjust_dose_sev->administer

Caption: Workflow for this compound Dose Adjustment in Renal Impairment.

References

Technical Support Center: Monitoring Plasma Ammonia Levels During Carglumic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective monitoring of plasma ammonia (B1221849) levels during treatment with carglumic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a synthetic structural analogue of N-acetylglutamate (NAG).[1][2][3] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][4][5][6] In certain metabolic disorders like N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA), the production or activity of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[2][6][7] this compound mimics the action of NAG, binding to and activating CPS1, which restores or improves the function of the urea cycle and facilitates the conversion of toxic ammonia into urea for excretion.[1][2][5]

Q2: For which conditions is this compound indicated for treating hyperammonemia? A2: this compound is indicated as an adjunctive therapy for acute hyperammonemia and as a maintenance therapy for chronic hyperammonemia in pediatric and adult patients with NAGS deficiency.[1][4] It is also approved as an adjunctive therapy for the treatment of acute hyperammonemia in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA).[5][8][9]

Q3: How frequently should plasma ammonia levels be monitored during this compound treatment? A3: Close and ongoing monitoring of plasma ammonia levels is crucial to assess the patient's response to treatment.[1][4][5] During an acute hyperammonemic episode, monitoring should be frequent until the ammonia level stabilizes within the normal range. For maintenance therapy, monitoring frequency is determined by the patient's clinical condition and stability, with the goal of titrating the dose to maintain normal ammonia levels.[1][10][11]

Q4: What are the target plasma ammonia levels during therapy? A4: The primary therapeutic goal is to maintain plasma ammonia levels within the normal range for the patient's age.[1][4][10][12] During acute episodes in patients with PA or MMA, treatment should continue until the ammonia level is less than 50 micromol/L.[10][11][13]

Q5: What are the recommended dosages for this compound? A5: Dosing should be managed by a physician experienced in metabolic disorders and is adjusted based on plasma ammonia levels and clinical response.[1][4]

  • Acute Hyperammonemia (NAGS Deficiency): The recommended pediatric and adult dosage is 100 mg/kg/day to 250 mg/kg/day, divided into 2 to 4 doses.[1][10][11]

  • Chronic Hyperammonemia (NAGS Deficiency): The recommended maintenance dosage is 10 mg/kg/day to 100 mg/kg/day, divided into 2 to 4 doses.[1][10]

  • Acute Hyperammonemia (PA or MMA): For patients 15 kg or less, the dosage is 150 mg/kg/day. For patients greater than 15 kg, the dosage is 3.3 g/m²/day. The total daily dose is given in two equally divided doses.[10][11]

Troubleshooting Guide

Q1: Plasma ammonia levels are unexpectedly high or are not decreasing with treatment. What are the potential causes and solutions? A1: This issue can stem from pre-analytical errors during sample handling, inadequate dosing, or a change in the patient's clinical condition.

  • Review Sample Integrity: Spurious elevations in ammonia are common due to improper sample collection and handling.[14] Ensure that the detailed experimental protocol for sample collection was followed precisely. Common errors include delays in placing the sample on ice, not separating plasma from cells within 15 minutes, hemolysis, or environmental contamination.[14][15][16][17] It is advisable to repeat the measurement with a fresh, carefully collected sample.[14]

  • Evaluate Clinical Status: Hyperammonemia can be triggered or exacerbated by catabolic stress, such as during intercurrent illnesses or infections.[14] Assess the patient for any new clinical signs and ensure caloric intake is sufficient to prevent catabolism.[4]

  • Assess Dosing and Adherence: Verify that the this compound dose is appropriate for the patient's weight and clinical state and confirm patient adherence to the prescribed regimen. During acute episodes, this compound is used as an adjunctive therapy; ensure other ammonia-lowering therapies (e.g., hemodialysis, nitrogen scavengers) are being administered as needed.[4][10]

  • Consider Assay Interference: Some enzymatic assays for ammonia can be subject to interference from substances in the plasma, leading to falsely high results.[18] Using an assay that includes a sample blanking correction can improve accuracy.[18]

Q2: The patient is showing neurological symptoms despite plasma ammonia levels being only moderately elevated. Why might this be? A2: The correlation between specific plasma ammonia levels and the severity of hepatic encephalopathy can be poor.[15] Prolonged or recurrent episodes of hyperammonemia can lead to cumulative neurological injury.[4] Therefore, any neurological deterioration should be treated as a medical emergency, regardless of the absolute ammonia value. Prompt use of all necessary therapies to reduce ammonia levels is essential.[4]

Q3: Can I use serum instead of plasma for ammonia measurement? A3: No, serum is not an acceptable specimen type. Ammonia can be generated during the clotting process, leading to significantly and variably higher results compared to plasma.[17] Only plasma collected with EDTA or heparin (sodium or lithium) anticoagulants should be used.[16][17][19]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in reducing plasma ammonia levels from various clinical studies.

Table 1: Efficacy of this compound in N-acetylglutamate Synthase (NAGS) Deficiency

ParameterValueSource(s)
Mean Baseline Plasma Ammonia (Acute)271 µmol/L[9][13]
Time to Normalization (Acute)Day 3 of treatment[13]
Mean Long-Term Plasma Ammonia (Maintenance)23 µmol/L[13]
Median Treatment Duration7.9 years[9]

Table 2: Efficacy of this compound in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

Study Type / EndpointThis compound GroupControl/Baseline GroupSource(s)
Randomized Controlled Trial
Mean Emergency Room Admissions (2 years)6.3112.76 (Standard Therapy)[20][21]
Median Time to Endpoint¹1.5 days2.0 days (Placebo)[13]
Observational/Retrospective Studies
Mean Plasma Ammonia (Long-term)55.3 µmol/L69.6 µmol/L (Pre-treatment)[22][23]
Median Peak Ammonia (PROTECT Study)103 µmol/L250 µmol/L (Pre-treatment)[24]
Mean Plasma Ammonia (Neonates)60.7 µmol/L (Endpoint)468.3 µmol/L (Baseline)[25]
Mean Plasma Ammonia (Non-neonates)55.2 µmol/L (Endpoint)171.3 µmol/L (Baseline)[25]

¹Endpoint defined as time from the first dose to the earlier of blood ammonia level below 50 µmol/L or hospital discharge.[8][13]

Experimental Protocols

Protocol: Plasma Ammonia Sample Collection and Handling

Accurate measurement of plasma ammonia is highly dependent on meticulous sample collection and handling to prevent spurious elevations.

1. Patient Preparation:

  • The patient should be in a fasted state (at least 4-6 hours after a meal) to avoid lipemia, which can interfere with testing.[14][15]

  • The patient should avoid smoking for at least 9 hours before the sample is collected.[14]

  • Ensure the patient is non-stressed, as a difficult venipuncture can cause a spurious increase in ammonia.[14] The patient should not clench their fist during collection.[15][17]

2. Sample Collection:

  • Required Tube: Use a pre-chilled vacuum tube containing either EDTA (lavender-top) or lithium/sodium heparin (green-top).[16][19] Do not use tubes with ammonium (B1175870) heparin.[16][17]

  • Venipuncture: Collect a free-flowing venous blood sample. Ensure the tube is filled completely and kept tightly stoppered at all times.[15][17]

  • Labeling: Immediately label the tube with the patient's information, as well as the exact date and time of the draw.[15]

3. Immediate Post-Collection Handling:

  • Icing: Place the collected blood tube on ice immediately after collection.[15][16][17]

  • Centrifugation: Transport the sample on ice to the laboratory. The sample must be centrifuged in a refrigerated centrifuge to separate plasma from blood cells within 15 minutes of collection .[14][15][16][17]

4. Plasma Separation and Storage:

  • Aliquoting: After centrifugation, carefully transfer the plasma to a labeled plastic transport tube.[15][16]

  • Short-Term Storage/Local Analysis: If the sample will be analyzed within 1-3 hours, keep the plasma on ice.[16][19]

  • Long-Term Storage/Shipping: If analysis will be delayed, the separated plasma must be frozen immediately.[17][19] Ship the frozen plasma sample on dry ice, ensuring it remains frozen upon arrival at the laboratory. Mark the shipping container clearly as "PERISHABLE KEEP FROZEN".[19] Plasma is stable for at least 24 hours at -20°C.[14][17]

5. Unacceptable Conditions:

  • Samples that are not received on ice or have thawed during transit may yield falsely increased ammonia values.[19]

  • Hemolyzed or lipemic samples are unacceptable.[16][17]

  • Serum samples are unacceptable.[17]

  • Samples collected via indwelling catheters should not be used.[14]

Visualizations

Carglumic_Acid_MOA cluster_Mitochondrion Mitochondrial Matrix cluster_Therapy Pharmacological Intervention Glutamate Glutamate + Acetyl-CoA NAGS NAGS (N-acetylglutamate synthase) Glutamate->NAGS NAG NAG (N-acetylglutamate) NAGS->NAG Synthesis NAGS->NAG Blocked in NAGS Deficiency CPS1_inactive CPS1 (inactive) NAG->CPS1_inactive Allosteric Activation CPS1_active CPS1 (active) CPS1_inactive->CPS1_active CP Carbamoyl Phosphate CPS1_active->CP Catalysis Ammonia Ammonia (NH₃) + Bicarbonate (HCO₃⁻) Ammonia->CPS1_active UreaCycle Urea Cycle CP->UreaCycle Carglumic_Acid This compound (NAG Analogue) Carglumic_Acid->CPS1_inactive Mimics NAG to Activate

Caption: Mechanism of action of this compound in the urea cycle.

Ammonia_Workflow cluster_Preanalytical Pre-analytical Phase cluster_Analytical Analytical Phase Patient_Prep 1. Patient Preparation (Fasting, No Smoking) Collection 2. Sample Collection (EDTA/Heparin Tube, Fill Completely) Patient_Prep->Collection Icing 3. Immediate Icing Collection->Icing Transport 4. Transport on Ice Icing->Transport Centrifuge 5. Centrifuge within 15 mins Transport->Centrifuge Separate 6. Separate Plasma Centrifuge->Separate Store_Analyze 7. Store or Analyze Separate->Store_Analyze Analyze 8a. Analyze within 3 hrs (Keep on ice) Store_Analyze->Analyze Immediate Freeze 8b. Freeze Immediately (for delayed analysis) Store_Analyze->Freeze Delayed Analysis 9. Perform Assay (e.g., Enzymatic GLDH method) Analyze->Analysis Freeze->Analysis Result 10. Report Result (µmol/L) Analysis->Result

Caption: Experimental workflow for plasma ammonia measurement.

Troubleshooting_Ammonia Start High Plasma Ammonia Reading Observed Check_Sample Was sample collection and handling protocol followed strictly? Start->Check_Sample Recollect Action: Recollect sample using proper protocol and re-measure. Check_Sample->Recollect No / Unsure Check_Patient Is there evidence of catabolic stress (e.g., illness)? Is caloric intake adequate? Check_Sample->Check_Patient Yes End Continue Monitoring Recollect->End Manage_Clinical Action: Manage underlying illness. Optimize nutritional support. Check_Patient->Manage_Clinical Yes Check_Dose Is the this compound dose and adherence appropriate? Are other therapies optimized? Check_Patient->Check_Dose No Manage_Clinical->End Adjust_Therapy Action: Review and adjust dosage/ adjunctive therapies with specialist. Check_Dose->Adjust_Therapy No / Unsure Check_Dose->End Yes Adjust_Therapy->End

Caption: Troubleshooting logic for elevated plasma ammonia levels.

References

Addressing variability in patient response to carglumic acid therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carglumic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][3][4] In patients with N-acetylglutamate synthase (NAGS) deficiency, there is a lack of NAG, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[2][4] this compound mimics the action of NAG, binding to and activating CPS1, which restores the urea cycle's function and facilitates the conversion of toxic ammonia (B1221849) into urea for excretion.[1][3] In organic acidemias such as propionic acidemia (PA) and methylmalonic acidemia (MMA), the accumulation of certain metabolites can secondarily inhibit NAGS, leading to hyperammonemia.[5][6] this compound can also be effective in these conditions by bypassing the inhibited NAGS and directly activating CPS1.[5][6]

Q2: What are the approved indications for this compound?

This compound is indicated for:

  • Acute and Chronic Hyperammonemia due to N-acetylglutamate Synthase (NAGS) Deficiency: It is used as an adjunctive therapy for acute hyperammonemia and as maintenance therapy for chronic hyperammonemia in pediatric and adult patients.[7][8]

  • Acute Hyperammonemia due to Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA): It is used as an adjunctive therapy to the standard of care for the treatment of acute hyperammonemia in pediatric and adult patients.[7][8]

Q3: Are there any known drug interactions with this compound?

Currently, there are no formal drug-drug interaction studies that have been conducted with this compound.[9][10] Therefore, no specific drug interactions have been identified.[2][7] However, it is always advisable to inform the healthcare provider of all medications, including over-the-counter drugs and supplements, that a patient is taking.

Troubleshooting Guide

Q4: We are observing significant variability in patient response to the standard dosing regimen of this compound. What are the potential contributing factors?

Variability in patient response to this compound is a known challenge and can be influenced by several factors:

  • Underlying Genetic Defect: The specific mutation in the NAGS gene can lead to complete or partial enzyme deficiency.[11] Patients with some residual NAGS activity may respond differently than those with a complete loss of function. While a direct correlation between genotype and required dosage is not yet fully established, the nature of the mutation likely plays a role.

  • Metabolic State: The patient's overall metabolic condition is a critical factor. During periods of catabolic stress, such as infections, fever, or fasting, protein breakdown increases, leading to a higher ammonia load that may overwhelm the capacity of the restored urea cycle, even with this compound therapy.[7]

  • Underlying Disease: Patients with organic acidemias (PA and MMA) may have a different response profile compared to those with primary NAGS deficiency due to the ongoing production of inhibitory metabolites.[5] The severity of the underlying organic acidemia can influence the frequency and severity of hyperammonemic episodes.

  • Pharmacokinetic Variability: Although not extensively studied, inter-individual differences in the absorption, distribution, metabolism, and excretion of this compound can contribute to variable plasma concentrations and, consequently, different clinical responses.[12]

  • Renal Function: Plasma concentrations of this compound are increased in patients with renal impairment. Dose adjustments are necessary for patients with moderate or severe renal impairment to avoid potential toxicity and manage efficacy.[7][8]

  • Compliance: As with any therapy, adherence to the prescribed dosing schedule is crucial for maintaining therapeutic levels of the drug.

Q5: A patient on a stable maintenance dose of this compound has presented with acute hyperammonemia. What is the recommended course of action?

This scenario represents a metabolic decompensation and should be treated as a medical emergency.[10] The following steps are recommended:

  • Immediate Medical Management: The primary goal is to rapidly reduce plasma ammonia levels to prevent neurological damage. This may require hospitalization and the implementation of other ammonia-lowering therapies.[8][10]

  • Increase this compound Dosage: The dose of this compound should be increased to the range used for acute hyperammonemia (100 to 250 mg/kg/day, divided into 2 to 4 doses).[8]

  • Adjunctive Therapies: Concomitant administration of other ammonia-lowering therapies is often necessary. These can include:

    • Alternate Pathway Medications: Nitrogen scavenger drugs such as sodium phenylbutyrate or sodium benzoate.[8][10]

    • Hemodialysis: This is the most effective method for rapid ammonia removal in severe cases.[7][10]

    • Dietary Management: Protein intake should be restricted for a short period (12-36 hours) while ensuring adequate caloric intake to reverse catabolism.[7][10] Intravenous glucose and lipids are often administered.

  • Identify and Treat the Precipitating Factor: It is crucial to identify and address the underlying cause of the metabolic decompensation, which is often an infection, illness, or other catabolic stressor.

  • Monitoring: Closely monitor plasma ammonia levels, neurological status, and other relevant laboratory parameters to guide treatment adjustments.[10]

Q6: How should we monitor the therapeutic response to this compound?

Effective monitoring is essential for optimizing this compound therapy and ensuring patient safety.

  • Primary Biomarker: Plasma ammonia level is the primary biomarker for monitoring the efficacy of this compound. The goal is to maintain plasma ammonia within the normal range for the patient's age.[8][10]

  • Secondary Biomarkers: Plasma levels of glutamine and citrulline can also be useful.[13] In NAGS deficiency, successful treatment with this compound should lead to a decrease in glutamine (an ammonia reservoir) and an increase in citrulline (a downstream product of the urea cycle).

  • Clinical Assessment: Regular monitoring of the patient's neurological status, growth parameters, and nutritional intake is crucial for a comprehensive assessment of the treatment response.[7]

  • Frequency of Monitoring: The frequency of monitoring depends on the clinical stability of the patient. During acute episodes, monitoring may be required every few hours. For patients on chronic maintenance therapy, monitoring may be done at regular clinic visits.

Data Presentation

Table 1: Recommended Dosing for this compound

IndicationPatient PopulationRecommended Daily DosageAdministration Notes
Acute Hyperammonemia due to NAGS Deficiency Pediatric and Adult100 mg/kg to 250 mg/kgDivided into 2 to 4 doses. Administer with other ammonia-lowering therapies.[8]
Chronic Hyperammonemia due to NAGS Deficiency Pediatric and Adult10 mg/kg to 100 mg/kgDivided into 2 to 4 doses. Titrate to maintain normal plasma ammonia levels.[8]
Acute Hyperammonemia due to PA or MMA ≤ 15 kg150 mg/kgDivided into 2 equal doses. Continue until ammonia is <50 µmol/L (max 7 days).[8]
> 15 kg3.3 g/m²Divided into 2 equal doses. Continue until ammonia is <50 µmol/L (max 7 days).[8]

Table 2: Dose Adjustments for Renal Impairment (NAGS Deficiency)

Renal Impairment Level (eGFR)Acute Hyperammonemia DosageChronic Hyperammonemia Dosage
Moderate (30-59 mL/min/1.73 m²) 50 to 125 mg/kg/day5 to 50 mg/kg/day
Severe (≤29 mL/min/1.73 m²) 15 to 60 mg/kg/day2 to 25 mg/kg/day
Dosages should be divided into 2 to 4 doses and rounded to the nearest 50 mg.[8]

Experimental Protocols

Protocol 1: Monitoring Therapeutic Response to this compound in a Clinical Research Setting

  • Objective: To assess the efficacy and safety of this compound in reducing plasma ammonia and improving clinical outcomes.

  • Study Population: Patients with a confirmed diagnosis of NAGS deficiency or organic acidemia (PA or MMA).

  • Methodology:

    • Baseline Assessment: Prior to initiating this compound, collect baseline data including:

      • Plasma ammonia, plasma amino acids (including glutamine and citrulline), and urine organic acids.

      • Detailed neurological examination.

      • Growth parameters (height, weight, head circumference).

      • Dietary assessment of protein and caloric intake.

    • Treatment Initiation and Titration:

      • Initiate this compound at the recommended starting dose for the specific indication (see Table 1).

      • During the acute phase, monitor plasma ammonia every 4-6 hours to guide dose adjustments and the need for adjunctive therapies.

      • For chronic therapy, titrate the dose based on regular monitoring of plasma ammonia levels (e.g., weekly, then monthly, then every 3-6 months once stable).

    • Follow-up Assessments:

      • At each study visit, repeat the baseline assessments.

      • Record any adverse events and concomitant medications.

      • Assess for any episodes of metabolic decompensation, including hospitalizations and emergency room visits.

  • Data Analysis:

    • Analyze the change in plasma ammonia, glutamine, and citrulline levels from baseline over time.

    • Evaluate the frequency and severity of hyperammonemic episodes before and after treatment.

    • Assess changes in neurological status and growth parameters.

Mandatory Visualizations

Urea_Cycle_and_Carglumic_Acid_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) + HCO3- CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Catalyzes NAGS N-Acetylglutamate Synthase (NAGS) NAG N-Acetylglutamate (NAG) NAGS->NAG Produces NAG->CPS1 Activates Urea_Cycle Rest of Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Glutamate Glutamate + Acetyl-CoA Glutamate->NAGS Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates NAGS_Deficiency NAGS Deficiency (Genetic Defect) NAGS_Deficiency->NAGS Organic_Acidemias Organic Acidemias (PA, MMA) Organic_Acidemias->NAGS Inhibits Urea Urea (Excreted) Urea_Cycle->Urea

Caption: Mechanism of this compound in the urea cycle.

Troubleshooting_Workflow Start Patient on this compound Presents with Acute Hyperammonemia Assess Assess Severity - Plasma Ammonia - Neurological Status Start->Assess Severe Severe Hyperammonemia? Assess->Severe Increase_Dose Increase this compound Dose (100-250 mg/kg/day) Severe->Increase_Dose Yes Severe->Increase_Dose No Adjunctive_Tx Initiate Adjunctive Therapies - Nitrogen Scavengers - Hemodialysis - IV Fluids/Calories Increase_Dose->Adjunctive_Tx If Severe Identify_Cause Identify and Treat Precipitating Factor (e.g., Infection) Increase_Dose->Identify_Cause Adjunctive_Tx->Identify_Cause Monitor Closely Monitor: - Plasma Ammonia - Clinical Status Identify_Cause->Monitor Adjust_Tx Adjust Therapies Based on Response Monitor->Adjust_Tx Adjust_Tx->Monitor Stabilize Patient Stabilized Ammonia Normalized Adjust_Tx->Stabilize If Improving Taper_Dose Gradually Taper this compound to Maintenance Dose Stabilize->Taper_Dose Continue_Monitoring Continue Routine Long-Term Monitoring Taper_Dose->Continue_Monitoring

Caption: Workflow for managing acute hyperammonemia.

References

Strategies to prevent carglumic acid degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of carglumic acid in experimental setups, with a core focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical factor in research?

A1: this compound, chemically known as N-carbamoyl-L-glutamic acid, is a synthetic structural analog of N-acetylglutamate (NAG).[1][2][3] It functions as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[4][5] This cycle is crucial for converting toxic ammonia (B1221849) into urea for excretion. The stability of this compound is paramount because its degradation leads to a loss of potency, which can compromise the validity and reproducibility of experimental results. Degradation products can also introduce confounding variables into an experimental system.

Q2: What are the primary factors that lead to the degradation of this compound in an experimental setting?

A2: The primary factors that can cause this compound to degrade include improper pH, exposure to light, high temperatures, and the presence of oxidizing agents. This compound is particularly susceptible to rapid degradation in highly acidic conditions (pH 1) and is known to degrade slowly when exposed to light or oxidizing mediums like hydrogen peroxide. Impurities can also arise from hydrolysis due to moisture.

Q3: How should I properly store this compound powder and its solutions to ensure stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder, unopened containers should be stored in a refrigerator at 2°C to 8°C. After opening, the container should no longer be refrigerated but stored at a temperature below 30°C, and kept tightly closed to protect it from moisture. Aqueous stock solutions are recommended to be prepared fresh for each experiment. If short-term storage is necessary, a prepared standard solution has been shown to be stable for up to 12 hours when stored at 5°C.

Q4: What is the recommended procedure for preparing an aqueous solution of this compound?

A4: this compound is slightly soluble in cold water but its solubility increases in boiling water. When preparing solutions from commercial dispersible tablets, the tablets should be dispersed in a minimum of 5-10 mL of water immediately before use and should not be crushed. Note that the tablets do not dissolve completely, leaving some undissolved particles. For research purposes using pure powder, it is recommended to dissolve it in an appropriate buffer (see Q5) or purified water, potentially with gentle stirring. The resulting suspension will have a slightly acidic taste and pH.

Q5: Which buffer systems are most compatible with this compound solutions?

A5: this compound's solubility and stability are pH-dependent. Its solubility is stable in the pH range of 6.0 to 8.0. It is stable in alkaline mediums (up to pH 10) but degrades rapidly in very acidic environments (pH 1). Therefore, using a buffer system that maintains a pH between 6.0 and 8.0 is ideal. Phosphate buffers have been successfully used in analytical methods for this compound and are a suitable choice for experimental setups. Given its pKa values of 2.50, 3.55, and 8.60, careful buffer selection is necessary to avoid pH ranges that promote degradation.

Q6: How can I monitor for potential degradation of my this compound solution?

A6: The most reliable method for monitoring this compound degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These methods can separate and quantify both the parent this compound and its principal degradation products, such as hydantoin-5-propionic acid (5-HPA). A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection at 205 nm or 214 nm, is a commonly used setup.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.

This issue is often linked to the degradation of this compound, leading to variable concentrations of the active compound between experiments.

  • Troubleshooting Steps:

    • Review Solution Preparation: Always prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated. A standard solution is noted to be stable for only 12 hours at 5°C.

    • Verify pH of Final Medium: Check the pH of your complete experimental medium after the addition of the this compound solution. Ensure it falls within the stable range of pH 6.0-8.0.

    • Control Environmental Factors: Protect the solution from direct light during preparation and throughout the experiment. Perform all experimental steps at a controlled and consistent temperature.

    • Analytical Verification: If inconsistencies persist, analyze the concentration and purity of your this compound stock solution using HPLC to confirm its integrity before use.

Problem: Appearance of unknown peaks during HPLC analysis.

The presence of unexpected peaks in your chromatogram often indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Identify Known Degradants: Compare the retention times of the unknown peaks with those of known this compound degradation products. The primary degradants to look for are hydantoin-5-propionic acid (5-HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane.

    • Conduct Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study on a known standard of this compound. Expose the standard to acidic (e.g., pH 1), basic, oxidative (e.g., H₂O₂), photolytic, and thermal stress. Analyze the resulting solutions by HPLC to create a degradation profile.

    • Optimize Experimental Conditions: If degradation is confirmed, systematically review your experimental protocol to identify the source. Key areas to investigate are solution pH, light exposure, and temperature.

Data Presentation

Table 1: pH-Dependent Water Solubility of this compound

pHSolubility (g/L)Reference
2.021.0
3.028.2
5.0440.9
6.0555.5
8.0553.9

Table 2: Summary of Factors Influencing this compound Degradation and Mitigation Strategies

Degradation FactorEffectMitigation StrategyReferences
pH Rapid degradation in very acidic medium (pH 1).Maintain solution pH between 6.0 and 8.0 using a suitable buffer (e.g., phosphate buffer).
Light Slow degradation upon exposure to light.Use amber-colored vials or protect solutions from light by wrapping containers in aluminum foil.
Temperature Degradation can occur at elevated temperatures.Prepare solutions fresh. If temporary storage is needed, keep at 2-8°C for no longer than 12 hours. Avoid boiling unless necessary for initial solubilization.
Oxidation Slow degradation in the presence of oxidizing agents.Avoid contact with strong oxidizing agents like hydrogen peroxide. Use high-purity solvents and reagents.
Hydrolysis Degradation can occur due to moisture.Keep solid this compound in a tightly sealed container with a desiccant. Prepare aqueous solutions just before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Materials:

    • This compound powder (pure substance)

    • 100 mM Phosphate Buffer (pH 7.4)

    • Sterile, amber-colored volumetric flasks or tubes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 100 mg of this compound powder and place it into a 10 mL volumetric flask.

    • Add approximately 8 mL of 100 mM phosphate buffer (pH 7.4).

    • Place a small, sterile magnetic stir bar in the flask and stir on a magnetic stir plate at room temperature until the powder is fully dispersed. Gentle warming may be required for complete dissolution, but avoid boiling.

    • Once dispersed, remove the stir bar and bring the final volume to 10 mL with the phosphate buffer.

    • Use the solution immediately. For very short-term storage (less than 12 hours), store the solution at 5°C, protected from light.

Protocol 2: Basic Quantification of this compound by HPLC

This protocol provides a general method. Specific parameters should be optimized for your instrument and experimental needs.

  • Instrumentation and Conditions:

    • HPLC System: With UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 2.4).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Detection Wavelength: 205 nm or 214 nm.

    • Column Temperature: 25-30°C.

    • Autosampler Temperature: 5°C to maintain sample stability.

  • Procedure:

    • Standard Preparation: Prepare a series of this compound standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting a freshly prepared stock solution in the mobile phase.

    • Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system. Use a gradient elution method to separate this compound from potential degradation products.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from this curve to determine the concentration of this compound in your experimental samples.

Visualizations

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia (NH4+) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP UreaCycle Rest of Urea Cycle CP->UreaCycle NAGS NAGS NAG NAG (Activator) NAGS->NAG Synthesizes NAG->CPS1 Activates Carglumic_Acid This compound (Activator) Carglumic_Acid->CPS1 Activates (in NAGS deficiency) Urea Urea (Excreted) UreaCycle->Urea

Caption: Role of this compound in the Urea Cycle.

Experimental_Workflow start Start prep_powder Weigh this compound Powder (Protect from moisture) start->prep_powder prep_buffer Prepare Buffer (pH 6.0 - 8.0) start->prep_buffer dissolve Dissolve in Buffer (Protect from light, use amber vial) prep_powder->dissolve prep_buffer->dissolve use_now Use Immediately in Experiment dissolve->use_now store_short Short-term Storage (<12h at 5°C, dark) use_now->store_short No run_exp Run Experiment (Controlled Temp & Light) use_now->run_exp Yes store_short->run_exp analyze Analyze Results (Consider HPLC check for degradation) run_exp->analyze end End analyze->end

Caption: Recommended Workflow for this compound Preparation.

Troubleshooting_Logic problem Problem: Inconsistent Results check_prep Was solution prepared fresh? problem->check_prep check_pH Was final medium pH 6-8? check_prep->check_pH Yes reprepare Action: Prepare fresh solution immediately before use check_prep->reprepare No check_env Was solution protected from light and heat? check_pH->check_env Yes adjust_pH Action: Adjust buffer system to maintain pH 6-8 check_pH->adjust_pH No analyze_hplc Analyze stock solution with HPLC for purity check_env->analyze_hplc Yes control_env Action: Use amber vials and maintain constant temperature check_env->control_env No ok Source of error likely elsewhere analyze_hplc->ok Purity OK degraded Stock is degraded. Review storage and handling of powder and solutions. analyze_hplc->degraded Purity <99% or degradants present

Caption: Troubleshooting Logic for Inconsistent Results.

References

Refinement of analytical methods for detecting carglumic acid metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of carglumic acid and its related compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: Why am I observing a poor peak shape for this compound?

A1: Poor peak shape for this compound is a common issue and can be attributed to several factors:

  • Column Choice: this compound is a polar compound. Using a standard C18 column might result in insufficient retention and poor peak shape. A column with a more polar stationary phase, such as a cyano (CN) or a C18 column with aqueous compatibility (AQ), is often more suitable. Some methods have successfully utilized ACE 5 CN columns.[1][2]

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like this compound. Given its pKa values of 2.50, 3.55, and 8.60, the mobile phase pH should be carefully controlled.[3] An acidic mobile phase, such as 0.1% acetic acid, is often used to suppress ionization and improve retention and peak shape on reversed-phase columns.[1][2]

  • Metal Chelation: this compound can interact with metal ions in the LC system (e.g., stainless steel components), leading to peak tailing. The addition of a chelating agent, such as a low concentration of EDTA, to the mobile phase can sometimes mitigate this issue.

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion. Ensure the injection volume is appropriate for the column dimensions and that the sample solvent is compatible with the initial mobile phase conditions.

Q2: I am experiencing low recovery of this compound during sample preparation. What can I do?

A2: Low recovery is often related to the sample extraction method. For this compound in biological matrices like plasma, solid-phase extraction (SPE) is a common technique.

  • SPE Sorbent Selection: The choice of SPE sorbent is crucial. While hydrophobic C18 sorbents have been tested, mixed-mode anion exchange sorbents, such as Oasis MAX, have been shown to provide better recovery (~50%) for this compound from plasma. This is because this compound is an acidic molecule and can be effectively retained by an anion exchanger.

  • Elution Solvent: The elution solvent must be strong enough to displace the analyte from the SPE sorbent. If recovery is low, consider increasing the elution solvent strength or using a different solvent system. For mixed-mode sorbents, a combination of organic solvent and a pH modifier to neutralize the charge of the analyte is often required.

  • Drying Step: Ensure that the evaporation step after elution is not too harsh, as this can lead to the loss of the analyte, especially if it is volatile or prone to degradation at high temperatures.

Q3: My assay is showing a significant matrix effect. How can I minimize it?

A3: The matrix effect, which is the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, is a common challenge in LC-MS/MS bioanalysis.

  • Chromatographic Separation: Improve the chromatographic separation to separate this compound from the interfering matrix components. This can be achieved by optimizing the mobile phase gradient, changing the column, or adjusting the flow rate.

  • Sample Preparation: A more rigorous sample preparation method can help to remove interfering matrix components. If you are using protein precipitation, consider switching to SPE or liquid-liquid extraction (LLE). As mentioned, Oasis MAX SPE has been shown to be effective for this compound.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₅ ¹⁵N. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.

  • Mass Spectrometry Parameters: Optimize the ion source parameters (e.g., temperature, gas flows, and spray voltage) to minimize the matrix effect. Sometimes, a change in the ionization polarity (if applicable) can also help. This compound is typically analyzed in negative ionization mode.

Q4: I am detecting several unexpected peaks in my chromatogram. What could be their origin?

A4: Unexpected peaks can be impurities, degradation products, or contaminants.

  • Degradation Products: this compound can degrade under certain conditions. Known degradation products include hydantoin-5-propionic acid (HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress can help to identify potential degradation products.

  • Impurities: The drug substance itself may contain process-related impurities. Some known impurities include pyroglutamic acid, pyrothis compound, and dicarbamoyl L-glutamic acid.

  • Contamination: Peaks can also arise from contamination in the sample collection tubes, solvents, or the LC-MS system itself. Running blank injections of solvents can help to identify system-related contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical technique for the quantification of this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the reliable and precise determination of this compound in biological matrices such as human plasma. This method offers high sensitivity and selectivity.

Q2: What are the known metabolites of this compound in humans?

A2: The metabolism of this compound in humans appears to be limited. A significant portion of the drug is excreted unchanged in the feces (up to 60%) and a smaller amount in the urine (around 9%). Some metabolism by the intestinal bacterial flora is thought to occur, with the likely end product being carbon dioxide. Specific metabolites identified in human feces include hydantoin-5-propionic acid (HPA) and L-glutamic acid.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: In negative ionization mode, the deprotonated precursor ion [M-H]⁻ of this compound is m/z 189. The most common product ion used for quantification is m/z 146. For the stable isotope-labeled internal standard, this compound-¹³C₅ ¹⁵N, the transition monitored is typically m/z 195 → 152.

Q4: What is a typical linear range for the quantification of this compound in human plasma?

A4: Published LC-MS/MS methods have demonstrated a linear range of 6.00 to 6000 ng/mL for this compound in human plasma, with a coefficient of determination (r²) of ≥ 0.9987.

Q5: What is the lower limit of quantification (LLOQ) for this compound in plasma?

A5: A typical LLOQ for this compound in human plasma using LC-MS/MS is around 6.0 ng/mL.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Sample Matrix Human Plasma,
Sample Preparation Solid-Phase Extraction (Oasis MAX)
LC Column ACE 5 CN (150 x 4.6 mm, 5 µm),
Mobile Phase Acetonitrile:Methanol (B129727) (50:50, v/v) - 0.1% Acetic Acid in water (80:20, v/v)
Flow Rate 1 mL/min
Ionization Mode Negative Ion Electrospray (ESI),
Precursor Ion (m/z) 189,
Product Ion (m/z) 146,
Internal Standard This compound-¹³C₅ ¹⁵N
IS Precursor Ion (m/z) 195
IS Product Ion (m/z) 152
Linearity Range 6.00 - 6000 ng/mL,
LLOQ 6.0 ng/mL,

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a synthesized example based on published methods.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add the internal standard (this compound-¹³C₅ ¹⁵N) solution.

  • Pre-treat the plasma sample by adding an appropriate buffer to adjust the pH for optimal binding to the SPE sorbent.

  • Condition an Oasis MAX (30 mg, 1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing an acid like formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: An HPLC system capable of delivering a stable flow rate.

  • Column: ACE 5 CN, 150 x 4.6 mm, 5 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Acetic Acid in water.

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic elution with 80% Mobile Phase B.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 189 → 146

    • This compound-¹³C₅ ¹⁵N (IS): m/z 195 → 152

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_urea_cycle Urea (B33335) Cycle Activation cluster_carglumic_acid_action This compound Action NAGS N-Acetylglutamate Synthase (NAGS) (Deficient in NAGS deficiency) NAG N-Acetylglutamate (NAG) NAGS->NAG Impaired CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NAG->CPS1 Activates Urea_Cycle Urea Cycle CPS1->Urea_Cycle Urea Urea Urea_Cycle->Urea Ammonia Ammonia Ammonia->Urea_Cycle Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates (Bypasses NAGS deficiency)

Caption: Mechanism of action of this compound in the urea cycle.

References

Validation & Comparative

A Head-to-Head Battle in the Mitochondria: Carglumic Acid Versus N-acetylglutamate for CPS1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

An in-vitro comparative analysis reveals distinct efficacy profiles for the synthetic analogue carglumic acid and the natural activator N-acetylglutamate in the activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a critical enzyme in the urea (B33335) cycle. While both molecules are capable of initiating the enzymatic cascade responsible for ammonia (B1221849) detoxification, experimental data highlights significant differences in their affinity and maximal activation potential.

This guide provides a comprehensive in-vitro comparison of this compound and N-acetylglutamate, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways and workflows to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

In-vitro studies utilizing purified carbamoyl phosphate synthetase 1 (CPS1) have demonstrated that N-acetylglutamate (NAG), the natural allosteric activator, exhibits a significantly higher affinity for the enzyme compared to its synthetic analogue, this compound (also known as N-carbamylglutamate or NCG).

Experimental data reveals that this compound activates CPS1 sub-optimally in comparison to N-acetylglutamate. The concentration of this compound required to achieve half-maximal activation (AC50) of CPS1 is approximately 25 times higher than that of N-acetylglutamate. Furthermore, the maximal velocity (Vmax) of the CPS1-catalyzed reaction in the presence of this compound is only about 60% of that achieved with N-acetylglutamate.[1]

Kinetic analysis also indicates that the Michaelis constant (Km) for ATP and ammonium, substrates of CPS1, is increased by 2- to 3-fold in the presence of this compound compared to N-acetylglutamate, suggesting a less efficient substrate binding in the presence of the synthetic analogue.[1]

ParameterThis compound (NCG)N-acetylglutamate (NAG)Fold Difference (NCG vs. NAG)
Affinity for CPS1 LowerHigher>10x lower[1]
AC50 (Half-maximal activation concentration) ~25x higher than NAGBaseline~25x
Vmax (Maximal enzyme velocity) ~60% of NAG's Vmax100%~0.6x
Km for ATP & Ammonium 2- to 3-fold higher than with NAGBaseline2-3x

Experimental Protocols

I. Purification of Recombinant Carbamoyl Phosphate Synthetase 1 (CPS1)

A robust method for obtaining purified CPS1 is essential for in-vitro efficacy studies. A common approach involves the recombinant expression of human CPS1 in insect cells or other suitable expression systems.

Materials:

  • Baculovirus expression vector containing the human CPS1 gene

  • Insect cell line (e.g., Sf9)

  • Cell culture media and supplements

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using a His-tagged protein)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transfection and Expression: Transfect insect cells with the baculovirus vector containing the CPS1 gene. Allow for protein expression for the recommended period (typically 48-72 hours).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a dounce homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified CPS1 protein using the elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole (B134444) and ensure proper protein folding.

  • Purity Assessment: Assess the purity of the recombinant CPS1 by SDS-PAGE and Coomassie blue staining. The protein concentration can be determined using a Bradford assay.

II. In-vitro CPS1 Activity Assay (Colorimetric Method)

This protocol describes a colorimetric assay to measure the activity of purified CPS1 by quantifying the production of carbamyl phosphate. The method involves the conversion of carbamyl phosphate to hydroxyurea (B1673989), which can be measured spectrophotometrically.[2]

Materials:

  • Purified CPS1 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)

  • Substrate solution: 100 mM NH4Cl, 100 mM KHCO3, 20 mM ATP, 40 mM MgCl2

  • Activator solutions: varying concentrations of N-acetylglutamate and this compound

  • Hydroxylamine (B1172632) solution (e.g., 2 M, pH 7.0)

  • Colorimetric reagent solution (e.g., containing ferric chloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixtures containing assay buffer, substrate solution, and the desired concentration of either N-acetylglutamate or this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified CPS1 enzyme to each well. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the hydroxylamine solution. This converts the carbamyl phosphate produced into hydroxyurea.

  • Colorimetric Measurement: Add the colorimetric reagent solution to each well. This reagent reacts with hydroxyurea to produce a colored product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 458 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of carbamyl phosphate to determine the amount of product formed in each reaction. The enzyme activity can then be calculated and expressed, for example, in µmol of product formed per minute per mg of enzyme.

Signaling Pathways and Experimental Workflows

To visually represent the biochemical processes and experimental designs, the following diagrams have been generated using the DOT language.

Urea_Cycle_Activation cluster_Mitochondrion Mitochondrial Matrix Glutamate Glutamate NAGS N-acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-acetylglutamate (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NAG->CPS1 Allosteric Activation Carglumic_Acid This compound Carglumic_Acid->CPS1 Pharmacological Activation ADP1 2 ADP + Pi CPS1->ADP1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ammonia Ammonia (NH₃) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle

Caption: Activation of the Urea Cycle by N-acetylglutamate and this compound.

Experimental_Workflow cluster_Purification I. CPS1 Purification cluster_Assay II. In-vitro Activity Assay cluster_Analysis III. Data Analysis A1 Recombinant CPS1 Expression A2 Cell Lysis & Clarification A1->A2 A3 Affinity Chromatography A2->A3 A4 Purified CPS1 Enzyme A3->A4 B3 Initiate with Purified CPS1 A4->B3 B1 Prepare Reaction Mix: Substrates, Buffers B2 Add Activator: NAG or this compound B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 B5 Terminate & Develop Color B4->B5 B6 Measure Absorbance B5->B6 C1 Calculate Enzyme Activity B6->C1 C2 Determine Kinetic Parameters (Km, Vmax, AC50) C1->C2 C3 Compare Efficacy C2->C3

Caption: Workflow for Comparing this compound and N-acetylglutamate Efficacy.

References

Comparative Analysis of Carglumic Acid and Sodium Benzoate in Ammonia Reduction: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two key therapeutic agents for hyperammonemia, this guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in the field of metabolic disorders.

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical medical concern that can lead to severe neurological damage if not promptly and effectively managed. The primary therapeutic goal is the rapid reduction of plasma ammonia levels. This guide offers a comparative analysis of two prominent drugs used in the management of hyperammonemia: carglumic acid and sodium benzoate (B1203000).

At a Glance: this compound vs. Sodium Benzoate for Ammonia Reduction

FeatureThis compoundSodium Benzoate
Mechanism of Action Activates the urea (B33335) cycle by acting as a synthetic analogue of N-acetylglutamate (NAG), an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2]Provides an alternative pathway for nitrogen waste removal by conjugating with glycine (B1666218) to form hippurate, which is renally excreted.[3][4]
Primary Indication Acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. Also approved for hyperammonemia in certain organic acidemias.[1][5][6]Used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders.[3][4]
Route of Administration OralIntravenous, Oral
Time to Ammonia Normalization Median time to normalization of approximately 1.5 to 1.6 days in patients with organic acidurias.[3]Data on time to normalization varies, but it is used for acute management.
Adverse Effects Generally well-tolerated. Reported side effects include vomiting, abdominal pain, pyrexia, and infections.[5]Nausea, vomiting, and metabolic acidosis.[7]

In-Depth Analysis of Efficacy in Ammonia Reduction

A post-hoc analysis of two retrospective studies provides the most direct available comparison of this compound and ammonia scavengers, including sodium benzoate, in patients with organic acidurias experiencing hyperammonemic episodes.[1][8]

The study categorized patients into three treatment groups: this compound alone, ammonia scavengers alone (of which sodium benzoate was the most common), and a combination of this compound and ammonia scavengers. The mean percentage change in plasma ammonia from baseline at various time intervals is summarized below.

Time IntervalThis compound AloneAmmonia Scavengers AloneThis compound + Ammonia Scavengers
0-12 hours -13%+12%-27%
12-24 hours -47%-22%-52%
24-48 hours -44%-5%-61%
48-72 hours -66%-16%-76%

Data adapted from a post-hoc analysis of two retrospective studies.[8]

These findings suggest that treatment with this compound, either alone or in combination with ammonia scavengers, resulted in a more significant and sustained reduction in plasma ammonia levels compared to ammonia scavengers alone in this patient population.[8] Notably, in the initial 12 hours, the ammonia scavenger group showed an increase in ammonia levels.[8]

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and sodium benzoate lies in their approach to lowering ammonia levels. This compound directly targets and enhances the body's primary ammonia detoxification pathway, the urea cycle, while sodium benzoate provides an alternative route for nitrogen excretion.

This compound: A Urea Cycle Activator

This compound is a synthetic structural analogue of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2] In conditions like N-acetylglutamate synthase (NAGS) deficiency or certain organic acidemias, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[5][6] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and promoting the conversion of ammonia to urea.[1][2]

Carglumic_Acid_Pathway cluster_mitochondrion Mitochondrion cluster_activation Ammonia Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate ATP -> ADP Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates NAG N-acetylglutamate (NAG) (Deficient)

Mechanism of action of this compound.
Sodium Benzoate: An Alternative Nitrogen Excretion Pathway

Sodium benzoate operates independently of the urea cycle.[3][4] It acts as a nitrogen scavenger by conjugating with the amino acid glycine to form hippuric acid (hippurate).[3][4] This reaction, which occurs in the liver and kidneys, effectively removes a molecule of nitrogen (from glycine) for each molecule of benzoate administered.[3][4] The resulting hippurate is then readily excreted by the kidneys, providing an alternative pathway for the disposal of excess nitrogen.[3][4]

Sodium_Benzoate_Pathway cluster_body Body Sodium_Benzoate Sodium Benzoate Conjugation Conjugation (Liver & Kidneys) Sodium_Benzoate->Conjugation Glycine Glycine (contains Nitrogen) Glycine->Conjugation Hippurate Hippurate Conjugation->Hippurate Excretion Renal Excretion Hippurate->Excretion

Mechanism of action of sodium benzoate.

Experimental Protocols: A Framework for Comparative Studies

For researchers and drug development professionals, understanding the methodologies behind the clinical data is crucial for interpretation and for designing future studies. The following outlines a general experimental workflow for a comparative analysis of this compound and sodium benzoate.

Experimental_Workflow cluster_protocol Comparative Experimental Workflow Patient_Recruitment Patient Recruitment (Hyperammonemia Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Group A: This compound Administration Randomization->Treatment_A Treatment_B Group B: Sodium Benzoate Administration Randomization->Treatment_B Blood_Sampling Serial Blood Sampling (Baseline, 2h, 4h, 8h, 12h, 24h, etc.) Treatment_A->Blood_Sampling Treatment_B->Blood_Sampling Ammonia_Measurement Plasma Ammonia Measurement (Enzymatic Assay) Blood_Sampling->Ammonia_Measurement Data_Analysis Data Analysis (Rate of Ammonia Reduction, Time to Normalization, Adverse Events) Ammonia_Measurement->Data_Analysis Comparison Comparative Efficacy & Safety Assessment Data_Analysis->Comparison

A generalized experimental workflow.
Key Experimental Methodologies

1. Patient Population:

  • Inclusion criteria would typically involve patients with a confirmed diagnosis of a urea cycle disorder or organic acidemia presenting with acute hyperammonemia (plasma ammonia levels exceeding a predefined threshold, e.g., >100 µmol/L for neonates and >80 µmol/L for older patients).

  • Exclusion criteria would likely include severe renal or hepatic impairment (not related to the primary metabolic disorder), and known hypersensitivity to the study drugs.

2. Drug Administration:

  • This compound: Typically administered orally or via a nasogastric tube. The initial dose for acute hyperammonemia is often in the range of 100 to 250 mg/kg/day, divided into 2 to 4 doses.[5]

  • Sodium Benzoate: Can be administered intravenously as a loading dose followed by a continuous infusion, or orally. A common intravenous loading dose is 250 mg/kg, followed by a maintenance infusion of 250-500 mg/kg/day.[9]

3. Measurement of Plasma Ammonia:

  • Sample Collection and Handling: This is a critical step due to the volatility of ammonia. Blood should be drawn into a pre-chilled tube containing an anticoagulant like EDTA or heparin.[10] The sample must be placed on ice immediately and centrifuged in a refrigerated centrifuge within 15-20 minutes of collection.[10] The plasma should be separated and analyzed promptly or stored at -70°C.[10]

  • Analytical Method: The most common method for plasma ammonia measurement in a clinical laboratory setting is an enzymatic assay using glutamate (B1630785) dehydrogenase (GLDH).[11] This method measures the decrease in absorbance as NADPH is oxidized to NADP+ in a reaction where ammonia and α-ketoglutarate are converted to glutamate.[11]

4. Efficacy Endpoints:

  • The primary efficacy endpoint is typically the rate of decline in plasma ammonia concentration.

  • Secondary endpoints may include the time to normalization of plasma ammonia levels, the duration of hyperammonemic episodes, and the need for additional ammonia-lowering therapies such as hemodialysis.

5. Safety and Tolerability:

  • Adverse events are systematically recorded throughout the study period.

  • Laboratory parameters, including electrolytes, acid-base status, and liver function tests, are monitored regularly.

Conclusion

This compound and sodium benzoate represent two distinct and valuable therapeutic strategies for the management of hyperammonemia. This compound's targeted mechanism of action in activating the urea cycle offers a direct approach to correcting the underlying metabolic defect in certain conditions. Sodium benzoate provides a reliable alternative pathway for nitrogen excretion, which is particularly useful when the urea cycle is compromised.

The available clinical data, primarily from retrospective analyses, suggests that this compound, alone or in combination with ammonia scavengers, may offer a more rapid and sustained reduction in ammonia levels compared to ammonia scavengers alone in patients with organic acidurias. However, the choice of therapy should always be individualized based on the specific underlying metabolic disorder, the severity of the hyperammonemia, and the clinical status of the patient. Further prospective, head-to-head clinical trials are warranted to provide more definitive comparative data and to guide optimal treatment strategies for various forms of hyperammonemia.

References

Cross-validation of different analytical techniques for carglumic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantitative determination of carglumic acid: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD/UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific application, whether for pharmaceutical quality control or bioanalytical studies.

Introduction to this compound Analysis

This compound, an N-carbamoyl-L-glutamic acid, is a crucial therapeutic agent for managing hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, a rare urea (B33335) cycle disorder.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, therapeutic efficacy, and patient safety. This guide delves into the technical specifics and performance characteristics of HPLC-DAD and LC-MS/MS, offering a direct comparison to inform methodological choices.

General Analytical Workflow

The process of comparing analytical techniques for a specific analyte like this compound follows a structured workflow. This involves defining the analytical problem, selecting appropriate methods, developing and validating these methods, and finally, comparing their performance based on key validation parameters.

Analytical_Method_Comparison_Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Performance Comparison Define_Problem Define Analytical Problem (e.g., Matrix, Concentration Range) Select_Techniques Select Potential Analytical Techniques (HPLC-DAD, LC-MS/MS) Define_Problem->Select_Techniques Method_Development Method Development & Optimization Select_Techniques->Method_Development Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Method_Development->Validation_Parameters Perform_Validation Perform Validation Experiments Validation_Parameters->Perform_Validation Analyze_Data Analyze Validation Data Perform_Validation->Analyze_Data Compare_Performance Compare Performance Metrics (Sensitivity, Accuracy, Precision) Analyze_Data->Compare_Performance Select_Method Select Optimal Method for Application Compare_Performance->Select_Method

Caption: General workflow for the comparison of analytical techniques.

Quantitative Performance Data Comparison

The following table summarizes the key performance parameters of the HPLC-DAD and LC-MS/MS methods for the analysis of this compound, based on published experimental data.

ParameterHPLC-DAD for Pharmaceutical FormulationsLC-MS/MS for Human Plasma
Linearity Range Not explicitly stated, but linearity was achieved across the entire concentration range.[3]6.00 - 6000 ng/mL[4]
Correlation Coefficient (r²) 0.999[3]≥ 0.9987[4]
Accuracy (% Recovery) 98 - 102%[3]Intra- and inter-batch accuracy assessed, specific values not stated.[4]
Precision (% RSD) ≤ 2% (intra- and inter-day)[3]Intra- and inter-batch precision assessed, specific values not stated.[4]
Limit of Detection (LOD) 0.1 ppm (or 0.7 µg/mL)[3][5]Not explicitly stated, but LLOQ is 6.00 ng/mL.[4]
Limit of Quantification (LOQ) 0.5 ppm (or 0.15 µg/mL)[3][5]6.00 ng/mL[4]
Matrix Drug Formulations[3]Human Plasma[4]
Validation Guideline ICH Q2(R2)[3]Not explicitly stated, but common bioanalytical validation parameters were assessed.[4]

Experimental Protocols

HPLC-DAD Method for Pharmaceutical Formulations

This method is designed for the quality control of this compound in pharmaceutical products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[3]

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 column.[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.[3]

  • Detection Wavelength: 205 nm.[3]

3. Standard and Sample Preparation:

  • Standard Solution: A standard solution of this compound is prepared in a suitable diluent.

  • Test Solution: A known weight of the pharmaceutical formulation (e.g., ground tablets) is dissolved in a diluent to achieve a target concentration of this compound.

4. Validation:

  • The method was validated according to The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH Q2(R2)) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity.[3]

LC-MS/MS Method for Human Plasma

This bioanalytical method is suitable for pharmacokinetic studies of this compound in human subjects.

1. Instrumentation:

  • Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[4]

2. Sample Preparation:

  • Extraction: Solid-Phase Extraction (SPE) using an Oasis MAX mixed-mode anion exchange cartridge is employed to extract this compound from 100 µL of human plasma.[4] This method yielded a recovery of approximately 50%.[4]

3. Chromatographic Conditions:

  • Column: ACE 5CN (150 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water [80:20, v/v].[4]

4. Mass Spectrometric Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[4]

  • MRM Transitions:

    • This compound: 189/146 (precursor/product ion).[4]

    • Internal Standard (this compound-13C5 15N): 195/152.[4]

5. Validation:

  • The method was validated for linearity, accuracy, precision, and stability in spiked plasma samples.[4] The matrix effect was evaluated and found to be minimal.[4]

Logical Relationship of Method Choice

The selection of an analytical technique for this compound is fundamentally driven by the intended application and the nature of the sample matrix. The following diagram illustrates the logical decision-making process.

Method_Selection_Logic Start Start: Need to quantify This compound Matrix_Question What is the sample matrix? Start->Matrix_Question Pharmaceutical Pharmaceutical Formulation (e.g., Tablets) Matrix_Question->Pharmaceutical Simple Biological Biological Fluid (e.g., Plasma) Matrix_Question->Biological Complex HPLC_DAD HPLC-DAD is a suitable choice - Robust for QC - Good precision and accuracy Pharmaceutical->HPLC_DAD LC_MS_MS LC-MS/MS is the preferred method - High sensitivity for low concentrations - High selectivity in complex matrices Biological->LC_MS_MS

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both HPLC-DAD and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between the two is primarily dictated by the sample matrix and the required sensitivity of the assay. For routine quality control of pharmaceutical formulations where this compound concentrations are relatively high, the HPLC-DAD method offers sufficient accuracy, precision, and a simpler instrumental setup.[3] Conversely, for bioanalytical applications such as pharmacokinetic studies where this compound needs to be measured at low concentrations in a complex biological matrix like plasma, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.[4] Researchers and drug development professionals should carefully consider these factors to select the most appropriate analytical technique for their specific needs.

References

A Head-to-Head Study of Carglumic Acid and Other CPS1 Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea (B33335) cycle, playing a critical role in the detoxification of ammonia (B1221849). Dysregulation of CPS1 activity can lead to life-threatening hyperammonemia. This guide provides a comparative analysis of carglumic acid, a synthetic analogue of the natural CPS1 activator N-acetylglutamate (NAG), and other emerging CPS1 activators. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further research and drug development in this area.

Comparative Efficacy of CPS1 Activators

The primary therapeutic strategy for activating CPS1 in clinical practice revolves around the use of this compound, which mimics the action of the natural allosteric activator, N-acetylglutamate (NAG). While direct head-to-head clinical trials with other CPS1 activators are limited, in vitro and in vivo studies provide valuable insights into their comparative efficacy.

In Vitro Comparison of this compound and N-acetylglutamate

Biochemical assays comparing the activation of purified CPS1 by this compound (also referred to as N-carbamyl-L-glutamate or NCG) and NAG have demonstrated that both molecules effectively activate the enzyme. However, they exhibit different kinetic properties.

ActivatorKm for ActivatorMaximal Velocity (Vmax)Key Findings
N-acetylglutamate (NAG) Lower (higher affinity)HigherThe natural and most efficient activator of CPS1.
This compound (NCG) ~25-fold higher than NAG30-60% lower than with NAGActivates CPS1 suboptimally compared to NAG, requiring a higher concentration for half-maximal activation.[1]

These in vitro findings suggest that while this compound is an effective activator, it is less potent than the natural activator, NAG. This is a critical consideration for dosing in clinical applications.

Clinical Efficacy of this compound

Clinical trials have primarily evaluated the efficacy of this compound against placebo or standard of care in patients with hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA).

A randomized, double-blind, placebo-controlled, multicenter trial in patients with PA or MMA demonstrated that this compound led to a quicker reduction in plasma ammonia levels compared to placebo.[2][3] The median time to reach a plasma ammonia level of ≤50 µmol/L or hospital discharge was 1.5 days in the this compound group versus 2.0 days in the placebo group.[3]

Long-term studies have also shown the effectiveness of this compound. A retrospective review of NAGS deficiency patients treated with this compound for a median of 7.9 years showed sustained normal plasma ammonia levels.[4] In patients with PA and MMA, long-term treatment with this compound significantly reduced the number of emergency room admissions due to hyperammonemia compared to standard treatment alone.

Other Potential CPS1 Activators

Research into other small molecules that can activate CPS1 is ongoing. While clinical data is sparse, some compounds have shown promise in preclinical studies:

  • Glycerol (B35011) : In vitro studies using recombinant human CPS1 have shown that glycerol can activate the enzyme in the absence of NAG. This suggests a potential therapeutic niche for patients with mutations in the NAG binding site of CPS1.

  • Nobiletin : This natural dietary flavonoid has been shown in animal studies to lower serum ammonia levels by increasing the expression of CPS1 and other urea cycle genes. The mechanism appears to be dependent on the transcription factors C/EBPα and C/EBPβ.

Further research is needed to establish the clinical efficacy and safety of these and other novel CPS1 activators and to compare them directly with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the comparison of CPS1 activators.

In Vitro CPS1 Activity Assay (Colorimetric Method)

This assay measures the activity of CPS1 by quantifying the amount of carbamoyl phosphate produced.

Principle: The assay involves the enzymatic reaction of CPS1 to produce carbamoyl phosphate, which is then chemically converted to hydroxyurea (B1673989). The hydroxyurea is quantified colorimetrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM NH4HCO3, 10 mM Mg(C2H3O2)2, 5 mM ATP, 5 mM of the CPS1 activator (e.g., N-acetyl-L-glutamate or this compound), 1 mM dithiothreitol, and 50 mM triethanolamine.

  • Enzyme Reaction: Add 50 µg/mL of purified CPS1 enzyme to the reaction mixture to a final volume of 20 µL.

  • Incubation: Incubate the reaction for 10 minutes at 37°C.

  • Conversion to Hydroxyurea: Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine (B1172632) and incubating for 10 minutes at 95°C.

  • Colorimetric Detection: Add 80 µL of a chromogenic reagent to the reaction and heat for 15 minutes at 95°C.

  • Measurement: Measure the absorbance of the resulting chromophore at 458 nm. The absorbance is proportional to the amount of hydroxyurea, and thus to the CPS1 activity.

Measurement of Plasma Ammonia Levels

Accurate measurement of plasma ammonia is critical for assessing the efficacy of CPS1 activators in clinical and preclinical studies.

Principle: The most common method is an enzymatic assay utilizing glutamate (B1630785) dehydrogenase (GLDH). In the presence of GLDH, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The decrease in NADPH concentration, measured spectrophotometrically, is proportional to the ammonia concentration.

Protocol:

  • Sample Collection: Collect venous or arterial blood in a pre-chilled tube containing EDTA or heparin as an anticoagulant. Place the sample on ice immediately.

  • Plasma Separation: Separate the plasma from blood cells by centrifugation at 4°C within 15 minutes of collection.

  • Storage: If not analyzed immediately, the plasma should be frozen at -70°C. Ammonia is stable in plasma for up to three weeks at this temperature.

  • Enzymatic Assay:

    • The plasma sample is incubated with a reaction mixture containing α-ketoglutarate, NADPH, and glutamate dehydrogenase.

    • The decrease in absorbance due to the oxidation of NADPH is measured photometrically.

    • The change in absorbance is directly proportional to the ammonia concentration in the sample.

Important Considerations:

  • Hemolysis can cause a positive interference in the assay.

  • Delayed sample processing can lead to falsely elevated ammonia levels.

In Vivo Measurement of Ureagenesis using Stable Isotopes

This method provides a dynamic measure of the overall function of the urea cycle in vivo.

Principle: A stable isotope-labeled precursor, such as NaH13CO3, is infused, and the rate of incorporation of the 13C label into urea is measured over time. This rate reflects the rate of ureagenesis.

Protocol:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state.

  • Stable Isotope Infusion: A constant infusion of a sterile solution of NaH13CO3 is administered intravenously over a period of time (e.g., 300 minutes).

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.

  • Urea Isotope Analysis:

    • Urea is isolated from the plasma samples.

    • The isotopic enrichment of 13C in urea is determined using isotope ratio mass spectrometry.

  • Calculation of Ureagenesis Rate: The rate of urea synthesis is calculated by performing a linear regression analysis of the concentration of [13C]urea over time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CPS1 activation and the experimental procedures used to study them can aid in understanding and further research.

Urea Cycle and CPS1 Activation

The following diagram illustrates the central role of CPS1 in the urea cycle and its allosteric activation.

Urea_Cycle_Activation cluster_mitochondrion Mitochondrial Matrix cluster_activation Allosteric Activation cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport NAG N-acetylglutamate (NAG) (Natural Activator) NAG->CPS1 Activates Carglumic_Acid This compound (Synthetic Activator) Carglumic_Acid->CPS1 Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the central role of CPS1 activation.

Experimental Workflow for In Vitro CPS1 Activity Measurement

This diagram outlines the key steps in determining the in vitro activity of CPS1.

experimental_workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, Substrates, ATP, Activator) start->prepare_reagents add_enzyme Add Purified CPS1 Enzyme prepare_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate convert_product Convert Carbamoyl Phosphate to Hydroxyurea incubate->convert_product add_chromogen Add Chromogenic Reagent convert_product->add_chromogen heat Heat at 95°C add_chromogen->heat measure_absorbance Measure Absorbance at 458 nm heat->measure_absorbance analyze_data Analyze Data & Calculate CPS1 Activity measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro colorimetric assay of CPS1 activity.

Logical Relationship of CPS1 Activation and Therapeutic Effect

This diagram illustrates the logical flow from CPS1 activation to the therapeutic outcome in hyperammonemia.

logical_relationship condition Hyperammonemia (Elevated Blood Ammonia) intervention Administer CPS1 Activator (e.g., this compound) condition->intervention mechanism Allosteric Activation of CPS1 Enzyme intervention->mechanism biochemical_effect Increased Rate of Urea Synthesis mechanism->biochemical_effect physiological_outcome Decreased Blood Ammonia Levels biochemical_effect->physiological_outcome clinical_benefit Amelioration of Hyperammonemia Symptoms physiological_outcome->clinical_benefit

Caption: Logical flow from CPS1 activation to therapeutic benefit.

References

In-Vitro Validation of Carglumic Acid's Specificity for Carbamoyl Phosphate Synthetase 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carglumic acid's in-vitro performance in activating carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of metabolic disorders and drug development.

This compound, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for managing hyperammonemia.[1][2] Its primary mechanism of action is the allosteric activation of CPS1, the rate-limiting enzyme of the urea (B33335) cycle.[1][2][3] This guide delves into the in-vitro evidence that substantiates the specificity of this interaction.

Comparative Efficacy: this compound vs. N-Acetylglutamate (NAG)

This compound is designed to mimic the function of NAG, the natural activator of CPS1. In-vitro studies have demonstrated that while this compound effectively activates CPS1, it does so with different kinetics compared to NAG.

Key Findings:

  • Lower Affinity: this compound exhibits a lower affinity for CPS1 compared to NAG. Consequently, a higher concentration of this compound is required to achieve the same level of enzyme activation.

  • Suboptimal Activation: In vitro, this compound activates CPS1 sub-optimally, reaching a lower maximal velocity (Vmax) than that achieved with NAG.

  • Competition with NAG: When NAG is present at saturating concentrations, this compound can act as a competitive inhibitor, leading to a decrease in overall CPS1 activity. However, under conditions of NAG deficiency, this compound supplementation effectively activates available CPS1 molecules, enhancing ureagenesis.

Table 1: In-Vitro Comparison of CPS1 Activation by this compound and NAG

ParameterThis compound (NCG)N-Acetylglutamate (NAG)Reference(s)
Affinity for CPS1 Lower (less than one-tenth of NAG's affinity)Higher
Maximal Velocity (Vmax) Approximately 60% of Vmax with NAG100% (Reference)
Clinical Efficacy Effective in restoring ureagenesis in NAGS deficiencyNatural activator, deficiency leads to hyperammonemia

Specificity of this compound for CPS1

A crucial aspect of an allosteric activator is its specificity for the target enzyme, minimizing off-target effects. This compound's specificity for CPS1 is paramount to its therapeutic safety and efficacy. While direct in-vitro comparative studies on a wide range of metabolic enzymes are not extensively available in the public domain, the specificity of this compound for CPS1 over its cytosolic counterpart, carbamoyl phosphate synthetase II (CPS2), can be inferred from their distinct regulatory mechanisms.

  • CPS1 Regulation: CPS1 is an intramitochondrial enzyme whose activity is absolutely dependent on the presence of an allosteric activator, either NAG or its analog, this compound.

  • CPS2 Regulation: CPS2, a cytosolic enzyme involved in pyrimidine (B1678525) biosynthesis, is not regulated by NAG or its analogs. Instead, its activity is modulated by other effectors.

The distinct subcellular localization and regulatory mechanisms of CPS1 and CPS2 strongly suggest that this compound's activating effect is specific to the mitochondrial CPS1.

Experimental Protocols

A detailed experimental protocol for the in-vitro validation of this compound's effect on CPS1 activity is provided below. This protocol is based on a colorimetric assay that measures the production of carbamoyl phosphate.

In-Vitro CPS1 Activity Assay (Colorimetric Method)

Principle:

This assay measures the activity of CPS1 by quantifying the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea (B1673989) by hydroxylamine (B1172632), which then forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified CPS1 enzyme

  • This compound and N-acetylglutamate (NAG) solutions of varying concentrations

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl, 50 mM KHCO₃

  • Hydroxylamine solution

  • Colorimetric reagent solution (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of purified CPS1 in a suitable buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • This compound or NAG solution at the desired final concentration. Include a control with no activator.

  • Enzyme Addition: Initiate the reaction by adding the diluted CPS1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the hydroxylamine solution.

    • Add the colorimetric reagent solution.

    • Incubate at an elevated temperature (e.g., 60°C) for a specified time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of carbamoyl phosphate. Calculate the CPS1 activity in each sample based on the standard curve and express it as nmol of carbamoyl phosphate produced per minute per mg of enzyme.

Visualizations

Signaling Pathway: The Urea Cycle

The following diagram illustrates the central role of CPS1 in the urea cycle and the point of intervention for this compound.

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4 Ammonia (NH₄⁺) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH4->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase (OTC) CP->OTC Ornithine_m Ornithine Ornithine_m->OTC Citrulline_m Citrulline OTC->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_c->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_c Ornithine Arginase->Ornithine_c Ornithine_c->Ornithine_m Transport Carglumic_Acid This compound Carglumic_Acid->CPS1 Activates NAG N-Acetylglutamate (NAG) NAG->CPS1 Activates

Caption: The Urea Cycle and the role of this compound.

Experimental Workflow: In-Vitro CPS1 Activity Assay

The following diagram outlines the workflow for the in-vitro CPS1 activity assay described above.

CPS1_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Activators (this compound/NAG), and CPS1 Enzyme start->prep_reagents setup_plate Set up 96-well plate with Assay Buffer and Activators prep_reagents->setup_plate add_enzyme Initiate reaction by adding CPS1 Enzyme setup_plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with Hydroxylamine incubate->stop_reaction color_development Add Colorimetric Reagent and incubate for color development stop_reaction->color_development measure Measure Absorbance at 540 nm color_development->measure analyze Analyze Data: Calculate CPS1 Activity measure->analyze end End analyze->end

Caption: Workflow for the in-vitro CPS1 activity assay.

References

A Comparative Metabolomic Analysis: Carglumic Acid Treatment Versus Genetic NAGS Restoration in N-Acetylglutamate Synthase (NAGS) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic consequences of two distinct therapeutic strategies for a rare urea (B33335) cycle disorder.

N-acetylglutamate synthase (NAGS) deficiency is a rare, life-threatening urea cycle disorder characterized by the inability to properly detoxify ammonia (B1221849). This inherited metabolic disease stems from mutations in the NAGS gene, leading to a dysfunctional or absent NAGS enzyme. The NAGS enzyme is crucial as it synthesizes N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] The resulting hyperammonemia can lead to severe neurological damage, coma, and death if not managed promptly.[1]

Current therapeutic strategies primarily revolve around pharmacological intervention with carglumic acid, a synthetic analogue of NAG, which effectively activates CPS1 and restores urea cycle function.[2][3] A promising alternative on the horizon is genetic restoration of NAGS function through gene therapy. This guide provides a comparative overview of the metabolomic effects of these two therapeutic approaches, drawing upon preclinical data from the NAGS knockout (Nags-/-) mouse model, a well-established animal model for this devastating disease.

The Urea Cycle and the Role of NAGS

The urea cycle is a liver-based metabolic pathway that converts toxic ammonia, a byproduct of protein metabolism, into urea, which is then safely excreted in the urine. The cycle's initiation is critically dependent on the activation of CPS1 by NAG. In NAGS deficiency, the lack of NAG stalls the urea cycle, leading to the accumulation of ammonia and its precursors, such as glutamine, in the blood.

Urea_Cycle_and_NAGS_Deficiency Ammonia Ammonia (NH₃) CPS1 CPS1 (Carbamoyl Phosphate Synthetase 1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Produces NAGS NAGS (N-acetylglutamate Synthase) NAG N-acetylglutamate (NAG) NAGS->NAG Synthesizes Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG->CPS1 Activates Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Urea Urea Urea_Cycle->Urea Deficiency NAGS Deficiency (Genetic Mutation) Deficiency->NAGS

Figure 1. The role of NAGS in the urea cycle and the impact of its deficiency.

Therapeutic Interventions: A Comparative Overview

This compound Treatment

This compound (N-carbamylglutamate or NCG) is a structural analog of NAG that can directly activate CPS1, bypassing the need for endogenous NAG synthesis.[2] It serves as a cornerstone therapy for acute hyperammonemia and for chronic management of NAGS deficiency. In the Nags-/- mouse model, continuous supplementation with NCG is essential for survival and prevents the lethal hyperammonemia that would otherwise occur.

Genetic NAGS Restoration

Genetic restoration aims to provide a long-term, and potentially curative, solution by reintroducing a functional copy of the NAGS gene. Adeno-associated virus (AAV)-based gene therapy has shown promise in preclinical studies. In Nags-/- mice, a single administration of an AAV vector carrying the Nags gene can lead to sustained expression of the NAGS enzyme in the liver, correcting the underlying biochemical defect.

Comparative Metabolomic Profiles

While a direct head-to-head comparative metabolomics study is not yet available in the published literature, a synthesis of data from studies on the Nags-/- mouse model under both treatment modalities allows for a comparative analysis of their metabolic effects. The following tables summarize the key metabolic changes observed in plasma and liver tissue.

Plasma Metabolites
MetaboliteUntreated NAGS Deficiency (relative to healthy)This compound TreatmentGenetic NAGS Restoration
Ammonia Significantly IncreasedNormalizedNormalized
Glutamine Significantly IncreasedNormalizedPresumed Normalized
Glutamate IncreasedNormalizedPresumed Normalized
Citrulline Significantly DecreasedNormalizedPresumed Normalized
Arginine DecreasedNormalizedPresumed Normalized
Ornithine DecreasedNormalizedPresumed Normalized
Proline DecreasedNormalizedPresumed Normalized
Lysine IncreasedNormalizedPresumed Normalized

Note: "Presumed Normalized" for the genetic restoration group is based on the reported normalization of plasma ammonia and the restoration of urea cycle function, which would be expected to correct the upstream and downstream metabolite imbalances.

Liver Metabolites

Comprehensive metabolomic data for the liver in the context of both treatments in the Nags-/- model is limited. However, based on the known pathophysiology and the effects of the treatments, the following changes can be inferred:

MetaboliteUntreated NAGS Deficiency (relative to healthy)This compound TreatmentGenetic NAGS Restoration
N-acetylglutamate (NAG) Severely DepletedUnchanged (bypassed)Restored
Urea Cycle Intermediates DepletedRestoredRestored
Glutamine AccumulatedNormalizedNormalized

Experimental Workflows and Protocols

The generation of robust and comparable metabolomic data relies on standardized and well-documented experimental procedures.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Sample Collection and Preparation cluster_2 Metabolomic Analysis cluster_3 Data Interpretation NAGS_KO Nags-/- Mouse Model Carglumic_Acid This compound (NCG) Supplementation NAGS_KO->Carglumic_Acid Gene_Therapy AAV-NAGS Gene Therapy NAGS_KO->Gene_Therapy Sample_Collection Plasma and Liver Tissue Collection Carglumic_Acid->Sample_Collection Gene_Therapy->Sample_Collection Metabolite_Extraction Metabolite Extraction (e.g., Acetonitrile Precipitation) Sample_Collection->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 2. A generalized experimental workflow for comparative metabolomics in NAGS deficiency models.
Key Experimental Protocols

1. Animal Model: The Nags-/- mouse model, which develops lethal hyperammonemia without supplementation, is the standard for preclinical studies of NAGS deficiency.

2. This compound Treatment: Nags-/- mice are typically maintained on drinking water supplemented with N-carbamylglutamate (NCG) and L-citrulline to ensure survival. For experimental purposes, this supplementation can be withdrawn to induce hyperammonemia.

3. Genetic NAGS Restoration: Adeno-associated virus (AAV) vectors carrying the mouse Nags cDNA under the control of a liver-specific promoter are administered to Nags-/- mice, typically via intravenous injection.

4. Sample Collection:

  • Plasma: Blood is collected from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

  • Liver Tissue: Livers are harvested from euthanized animals and immediately snap-frozen in liquid nitrogen to quench metabolic activity.

5. Metabolite Extraction:

  • Plasma: Proteins are precipitated from plasma samples by adding a cold solvent such as acetonitrile. The supernatant containing the metabolites is then collected for analysis.

  • Liver Tissue: Frozen liver tissue is homogenized in a cold solvent (e.g., methanol/water mixture) to extract metabolites.

6. Metabolomic Analysis:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and identifying a wide range of metabolites. Reverse-phase chromatography is often used for less polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is employed for more polar metabolites.

  • Quantitative Amino Acid Analysis: Targeted UPLC-MS/MS methods can be used for the precise quantification of amino acids in plasma and tissue extracts.

Signaling and Metabolic Pathways

The primary pathway affected in NAGS deficiency is the urea cycle. Both this compound treatment and genetic restoration aim to restore flux through this pathway, thereby preventing the accumulation of ammonia and its detrimental effects on the central nervous system.

Metabolic_Rescue_Pathways NAGS_Deficiency NAGS Deficiency No_NAG No Endogenous NAG NAGS_Deficiency->No_NAG CPS1_Inactive Inactive CPS1 No_NAG->CPS1_Inactive Urea_Cycle_Blocked Urea Cycle Blocked CPS1_Inactive->Urea_Cycle_Blocked Hyperammonemia Hyperammonemia Urea_Cycle_Blocked->Hyperammonemia Carglumic_Acid This compound Treatment Direct_Activation Direct CPS1 Activation Carglumic_Acid->Direct_Activation Urea_Cycle_Restored Restored Urea Cycle Function Direct_Activation->Urea_Cycle_Restored Genetic_Restoration Genetic NAGS Restoration Functional_NAGS Functional NAGS Enzyme Genetic_Restoration->Functional_NAGS NAG_Synthesis Endogenous NAG Synthesis Functional_NAGS->NAG_Synthesis CPS1_Activation CPS1 Activation NAG_Synthesis->CPS1_Activation CPS1_Activation->Urea_Cycle_Restored Ammonia_Detox Ammonia Detoxification Urea_Cycle_Restored->Ammonia_Detox

Figure 3. Metabolic rescue pathways for this compound and genetic NAGS restoration.

Conclusion

Both this compound treatment and genetic NAGS restoration demonstrate remarkable efficacy in correcting the life-threatening hyperammonemia characteristic of NAGS deficiency. From a metabolomic standpoint, both interventions lead to the normalization of key plasma biomarkers, including ammonia and urea cycle-related amino acids.

The primary distinction lies in their mechanism of action. This compound acts as a pharmacological replacement for NAG, offering an immediate and effective rescue. In contrast, genetic restoration provides a more fundamental correction by restoring the endogenous production of the NAGS enzyme and, consequently, NAG.

Future research employing comprehensive, untargeted metabolomics to directly compare these two therapeutic strategies in the Nags-/- mouse model will be invaluable. Such studies will not only confirm the normalization of the core urea cycle metabolites but may also uncover more subtle, off-target metabolic effects of each treatment, further refining our understanding of their long-term physiological consequences and guiding the development of even more effective therapies for this rare and devastating disorder.

References

Assessing the cost-effectiveness of carglumic acid in relation to other treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carglumic acid against other therapeutic alternatives for the management of hyperammonemia, primarily arising from N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias. The information is intended to support researchers, scientists, and drug development professionals in their assessment of treatment options.

Hyperammonemia, a critical elevation of ammonia (B1221849) in the blood, is a neurotoxic condition that can lead to severe neurological damage, coma, and death if not promptly managed.[1] The primary treatment goal is the rapid reduction of plasma ammonia levels. While standard therapies, including nitrogen scavengers, have been the mainstay of treatment, this compound offers a distinct mechanism of action by directly activating the urea (B33335) cycle.

Mechanism of Action: this compound vs. Nitrogen Scavengers

This compound is a synthetic structural analogue of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[2] CPS1 is the first and rate-limiting enzyme of the urea cycle, responsible for converting ammonia into urea for excretion.[3] In NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[2] this compound bypasses this deficiency by directly activating CPS1, thereby restoring the urea cycle's function.[2]

In contrast, nitrogen scavengers such as sodium benzoate (B1203000) and sodium phenylbutyrate work by providing alternative pathways for nitrogen excretion. Sodium benzoate conjugates with glycine (B1666218) to form hippurate, which is then excreted in the urine. Sodium phenylbutyrate is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, also excreted in the urine. These pathways help to reduce the overall nitrogen load in the body.

The following diagram illustrates the urea cycle and the points of intervention for this compound and nitrogen scavengers.

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP_in1 2 ATP ATP_in1->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport NAGS N-acetylglutamate synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG NAG->CPS1 + Carglumic_Acid This compound Carglumic_Acid->CPS1 + (mimics NAG) ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP_in2 ATP ATP_in2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (to kidneys for excretion) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Glutamine Glutamine Phenylacetylglutamine Phenylacetylglutamine (excreted in urine) Glutamine->Phenylacetylglutamine Phenylacetate Phenylacetate (from Sodium Phenylbutyrate) Phenylacetate->Phenylacetylglutamine Conjugation Glycine Glycine Hippurate Hippurate (excreted in urine) Glycine->Hippurate Sodium_Benzoate Sodium Benzoate Sodium_Benzoate->Hippurate Conjugation

Figure 1: The Urea Cycle and Points of Therapeutic Intervention.

Comparative Efficacy

Direct comparative, randomized controlled trials of this compound against nitrogen scavengers are scarce due to the rarity of the conditions. The available evidence is largely from retrospective, observational studies and case series.

A post-hoc analysis of two retrospective studies compared the efficacy of this compound with or without ammonia scavengers to scavengers alone in patients with organic acidemias.[4] The results showed that the mean reduction in ammonia levels at 72 hours was greater in the this compound alone and the combination therapy groups compared to the ammonia scavenger group alone.[4]

Treatment GroupMedian Baseline Ammonia (μmol/L)Mean % Reduction in Ammonia at 48-72h
This compound Alone199-66%
Ammonia Scavengers Alone122-16%
This compound + Ammonia Scavengers271-76%
Table 1: Comparative Efficacy in Reducing Plasma Ammonia in Organic Acidemias. Data adapted from Chakrapani et al. (2018).[4]

In a retrospective review of 23 patients with NAGS deficiency treated with this compound, the mean plasma ammonia level decreased from a baseline of 271 µmol/L to normal levels by day three of treatment.[2] Long-term treatment (median of 6 years) maintained normal ammonia levels.[2]

Cost-Effectiveness Analysis

One economic evaluation presented a cost-utility analysis of this compound as an adjunct to usual care, though the full details of this analysis are not widely published.[5] The daily cost of treatment with this compound can be substantially higher than that of sodium phenylbutyrate.[2]

MedicationEstimated Price
This compound (Carbaglu®) ~$1,085 for 5 tablets (200 mg)[6]
Sodium Phenylbutyrate (Buphenyl®) ~$4,632 for 1 bottle of oral powder[7]
Sodium Benzoate / Sodium Phenylacetate ~$2,108 for 20 mL intravenous solution[8]
Arginine Hydrochloride Varies (often available as a nutritional supplement)
Table 2: Estimated Acquisition Costs of Hyperammonemia Treatments in the United States. Prices are subject to change and vary by location and pharmacy.

It is important to note that a comprehensive cost-effectiveness analysis would need to consider not only the direct drug acquisition costs but also the costs associated with monitoring, management of adverse events, hospitalizations, and long-term care needs related to neurological outcomes.

Experimental Protocols

Detailed experimental protocols from the key clinical studies are often not fully published. However, standardized methods are employed for the primary endpoints.

Measurement of Plasma Ammonia

The accurate measurement of plasma ammonia is critical for the diagnosis and management of hyperammonemia. The following is a general protocol based on standard laboratory practices:

  • Sample Collection: Venous blood is collected in a pre-chilled tube containing EDTA as an anticoagulant.[6][9] The use of a tourniquet should be minimized to prevent spurious increases in ammonia levels.[10]

  • Sample Handling: The blood sample must be placed on ice immediately after collection and transported to the laboratory within 15 minutes.[9]

  • Plasma Separation: The sample is centrifuged at a low temperature to separate the plasma from the blood cells.[11]

  • Analysis: Plasma ammonia concentration is typically determined using an enzymatic assay with glutamate (B1630785) dehydrogenase.[11] The decrease in absorbance of NADH is measured spectrophotometrically and is proportional to the ammonia concentration.[11]

Ammonia_Measurement_Workflow start Start: Patient with suspected hyperammonemia collection Venous blood collection (pre-chilled EDTA tube, minimal tourniquet use) start->collection transport Immediate transport on ice to laboratory collection->transport centrifugation Refrigerated centrifugation to separate plasma transport->centrifugation analysis Enzymatic assay (Glutamate Dehydrogenase) centrifugation->analysis result Quantification of plasma ammonia level analysis->result

Figure 2: Workflow for Plasma Ammonia Measurement.
Assessment of Neurodevelopmental Outcomes

Long-term neurodevelopmental outcome is a crucial measure of treatment efficacy. Standardized tests are used to assess cognitive and developmental progress in children.

  • Denver Developmental Screening Test II (DDST-II): This test is used for children from birth to six years of age to screen for developmental delays across four domains: personal-social, fine motor-adaptive, language, and gross motor skills.[7][12] The test involves observing the child performing age-appropriate tasks.[7]

  • Wechsler Intelligence Scale for Children (WISC): For children aged 6 to 16 years, the WISC is a widely used, individually administered intelligence test that provides a full-scale IQ score as well as scores for specific cognitive domains such as verbal comprehension, perceptual reasoning, working memory, and processing speed.[13]

Conclusion

This compound represents a targeted and effective therapy for hyperammonemia due to NAGS deficiency and certain organic acidemias. Its direct mechanism of action on the urea cycle leads to a rapid reduction in plasma ammonia levels. While the high acquisition cost is a significant factor, a comprehensive assessment of its cost-effectiveness must take into account its potential to improve long-term neurological outcomes and reduce the need for costly interventions. The lack of direct, prospective, randomized controlled trials comparing this compound to nitrogen scavengers highlights an area for future research to better delineate the comparative effectiveness and cost-effectiveness of these treatments. For now, treatment decisions must be made on a case-by-case basis, considering the underlying cause of hyperammonemia, the severity of the condition, and the available clinical evidence.

References

Reviving the Urea Cycle: A Laboratory Guide to Replicating Pivotal Clinical Trial Results for Carglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for replicating the pivotal clinical trial results of carglumic acid in a laboratory setting. By objectively comparing its performance with other therapeutic alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating hyperammonemia and the efficacy of novel therapeutics.

Introduction to this compound and NAGS Deficiency

N-acetylglutamate synthase (NAGS) deficiency is a rare, life-threatening genetic disorder that incapacitates the urea (B33335) cycle, the body's primary pathway for converting toxic ammonia (B1221849) into excretable urea. This deficiency leads to severe hyperammonemia (elevated blood ammonia), which can cause irreversible neurological damage, coma, and death.[1][2]

This compound, a synthetic structural analog of N-acetylglutamate (NAG), is a cornerstone in the management of hyperammonemia due to NAGS deficiency.[3][4] It acts as a direct activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, thereby restoring its function.[3][5]

Pivotal Clinical Trial Data for this compound

The efficacy of this compound in treating hyperammonemia due to NAGS deficiency has been demonstrated in several clinical studies. A pivotal retrospective study of 23 patients provides key insights into its effectiveness.

Table 1: Summary of a Pivotal Retrospective Clinical Trial of this compound in NAGS Deficiency [6][7][8]

ParameterAcute Treatment PhaseLong-Term Maintenance Phase
Patient Population 13 of 23 evaluable patients13 of 23 evaluable patients
Mean Baseline Plasma Ammonia 271 µmol/L271 µmol/L
Dosage 100 to 250 mg/kg/day (divided into 2-4 doses)Typically less than 100 mg/kg/day
Time to Normal Plasma Ammonia By day 3 of treatmentMaintained at normal levels
Mean Plasma Ammonia (after 8 years) Not Applicable23 µmol/L
Median Plasma Ammonia (after 8 years) Not Applicable24 µmol/L

In a placebo-controlled trial involving patients with hyperammonemia due to propionic acidemia (PA) or methylmalonic acidemia (MMA), where hyperammonemia is also a concern, this compound demonstrated a faster time to ammonia normalization.

Table 2: Time to Plasma Ammonia Normalization in a Placebo-Controlled Trial [7]

Treatment GroupMedian Time to Reach Plasma Ammonia ≤50 µmol/L or Hospital Discharge
This compound 1.5 days
Placebo 2.0 days

Replicating Clinical Efficacy in the Laboratory: Experimental Models

To investigate the mechanism and efficacy of this compound in a controlled laboratory environment, several in vivo and in vitro models can be employed.

In Vivo Models of Hyperammonemia

1. NAGS Knockout (Nags-/-) Mouse Model: This is the most clinically relevant model, directly replicating the genetic basis of the disease. These mice develop severe hyperammonemia and die within 48 hours if not treated.[3][5]

2. Ammonium (B1175870) Acetate-Induced Hyperammonemia in Rats: This model induces acute hyperammonemia, mimicking the biochemical state of NAGS deficiency. It is a simpler and more accessible model for initial efficacy studies.[9]

3. Zebrafish (Danio rerio) Hyperammonemia Model: This high-throughput model is suitable for rapid screening of compounds that protect against ammonia toxicity. Hyperammonemia is induced by immersing the larvae in water containing ammonium acetate (B1210297).[1][4]

Table 3: Preclinical Efficacy of this compound in Animal Models

Animal ModelTreatmentKey Findings
NAGS Knockout (Nags-/-) Mouse N-carbamylglutamate (NCG) and L-citrulline supplementation85% survival rate with treatment; interruption leads to severe hyperammonemia and death within 48 hours.[5]
Ammonium Acetate-Induced Hyperammonemia in Rats This compound (1 mmol/kg)Reduced plasma ammonia to 278.09 ± 60.02 µmol/L compared to 415.72 ± 166.38 µmol/L in the control group.[6]
Ammonium Acetate-Induced Hyperammonemia in Rats N-carbamylglutamate (NCG)Rescued 61% of rats from a lethal dose of ammonium acetate; 100% rescue when combined with L-arginine.[9]
In Vitro Model: CPS1 Activity Assay

This assay directly measures the activation of the target enzyme, CPS1, by this compound. It is crucial for understanding the compound's mechanism of action at the molecular level.

Comparison with Alternative Therapies

The standard of care for hyperammonemia often includes nitrogen-scavenging drugs like sodium benzoate (B1203000) and sodium phenylbutyrate. These agents provide an alternative pathway for nitrogen disposal.[10][11]

Table 4: Comparison of this compound and Nitrogen Scavengers in Preclinical Models

TherapyMechanism of ActionAnimal ModelEfficacy in Reducing Ammonia
This compound Activates CPS1 to restore the urea cycle.[3][5]Ammonium acetate-induced hyperammonemia in rats.[6]Significant reduction in plasma ammonia.[6]
Sodium Benzoate Conjugates with glycine (B1666218) to form hippurate, which is excreted in the urine.[10]Sparse-fur (spf) mutant mouse (OTC deficiency).[12]A dose of 2.5 mmol/kg had a beneficial effect in reducing cerebral ammonia.[12]
Sodium Phenylbutyrate Converted to phenylacetate (B1230308), which conjugates with glutamine to form phenylacetylglutamine (B1677654) for urinary excretion.[10][13]Partially hepatectomized rats.[14]Used for clinical management of hyperammonemia.[14]

Clinical studies in patients with organic acidemias have shown that this compound, with or without concomitant scavenger therapy, is effective in normalizing plasma ammonia levels. The median time to ammonia normalization was 1.5 days for patients receiving this compound and scavengers, and 1.6 days for those receiving this compound without scavengers.[1][11]

Experimental Protocols

Protocol 1: Induction of Acute Hyperammonemia in Rats

Objective: To induce a state of hyperammonemia in rats to test the efficacy of therapeutic agents.

Materials:

  • Male Wistar rats (250-300g)

  • Ammonium acetate solution (sterile, in 0.9% saline)

  • Syringes and needles for intraperitoneal (I.P.) injection

Procedure:

  • Prepare a sterile solution of ammonium acetate in 0.9% saline.

  • Weigh each rat to determine the correct injection volume.

  • Administer a single I.P. injection of ammonium acetate at a dose of 7 mmol/kg.

  • A control group should receive an equivalent volume of sterile saline.

  • Monitor the animals closely for clinical signs of hyperammonemia (lethargy, ataxia, seizures).

  • Collect blood samples at predetermined time points for plasma ammonia measurement.[7]

Protocol 2: Rescue of NAGS Knockout (Nags-/-) Mice

Objective: To maintain the survival of Nags-/- mice for long-term studies.

Materials:

  • Nags-/- mouse pups

  • N-carbamylglutamate (NCG)

  • L-citrulline (Cit)

  • Lactated Ringer's solution

  • Syringes and needles for I.P. injection

Procedure:

  • From birth until weaning (approximately 21 days), administer daily I.P. injections of NCG and L-citrulline dissolved in Lactated Ringer's solution.

  • The initial dose is 250 mg/kg/day for NCG and 1000 mg/kg/day for Cit. Taper the dose as the animals grow.

  • After weaning, maintain the mice on drinking water supplemented with NCG (1.0 g/L) and L-citrulline (1.0 g/L).[5]

Protocol 3: In Vitro CPS1 Activity Assay

Objective: To measure the enzymatic activity of CPS1 in the presence of an activator like this compound.

Materials:

  • Purified CPS1 enzyme

  • Reaction buffer (50 mM triethanolamine)

  • Substrates: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP

  • Activator: 5 mM N-acetyl-L-glutamate (NAG) or this compound at various concentrations

  • 1 mM dithiothreitol (B142953) (DTT)

  • 100 mM hydroxylamine (B1172632)

  • Chromogenic reagent

Procedure:

  • Prepare a reaction mixture containing the buffer, substrates, DTT, and CPS1 enzyme.

  • Add the activator (NAG or this compound).

  • Incubate the reaction for 10 minutes at 37°C.

  • Stop the reaction and convert the resulting carbamoyl phosphate to hydroxyurea (B1673989) by adding hydroxylamine and incubating for 10 minutes at 95°C.

  • Add the chromogenic reagent and heat for 15 minutes at 95°C to develop color.

  • Measure the absorbance to determine the concentration of hydroxyurea, which is proportional to CPS1 activity.[5]

Protocol 4: Plasma Ammonia Measurement

Objective: To accurately quantify ammonia levels in plasma samples.

Materials:

  • Blood collection tubes with EDTA anticoagulant

  • Refrigerated centrifuge

  • Commercial ammonia assay kit (e.g., based on the glutamate (B1630785) dehydrogenase reaction)

  • Spectrophotometer or microplate reader

Procedure:

  • Collect blood into pre-chilled EDTA-coated tubes.

  • Immediately centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C.

  • Carefully collect the plasma supernatant.

  • Perform the ammonia assay immediately according to the manufacturer's instructions. If immediate analysis is not possible, freeze the plasma at -80°C.[7][8]

Visualizing Key Pathways and Workflows

Urea_Cycle_and_Carglumic_Acid_Action cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NAGS N-acetylglutamate Synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG NAGS->NAG Blocked in NAGS Deficiency NAG->CPS1 Activates Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Transport Carglumic_Acid This compound Carglumic_Acid->CPS1 Directly Activates (Bypasses NAGS deficiency)

Caption: The Urea Cycle and the Mechanism of Action of this compound.

Experimental_Workflow_Hyperammonemia_Model cluster_induction Hyperammonemia Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Assessment Induction Induce Hyperammonemia (e.g., Ammonium Acetate in Rats) Control Control Group (Vehicle) Induction->Control Randomize Animals Carglumic_Acid This compound Group Induction->Carglumic_Acid Randomize Animals Alternative Alternative Therapy Group (e.g., Sodium Benzoate) Induction->Alternative Randomize Animals Blood_Collection Serial Blood Collection Control->Blood_Collection Clinical_Signs Monitor Clinical Signs Control->Clinical_Signs Carglumic_Acid->Blood_Collection Carglumic_Acid->Clinical_Signs Alternative->Blood_Collection Alternative->Clinical_Signs Plasma_Ammonia Plasma Ammonia Measurement Blood_Collection->Plasma_Ammonia Urea_Cycle_Intermediates Analysis of Urea Cycle Intermediates (Optional) Blood_Collection->Urea_Cycle_Intermediates Data_Analysis Compare Ammonia Levels Between Groups Plasma_Ammonia->Data_Analysis Urea_Cycle_Intermediates->Data_Analysis Clinical_Signs->Data_Analysis Efficacy Determine Therapeutic Efficacy Data_Analysis->Efficacy

Caption: Experimental Workflow for Evaluating Therapies in an Animal Model of Hyperammonemia.

References

Safety Operating Guide

Proper Disposal of Carglumic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of carglumic acid is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols and regulatory principles.

Key Safety and Handling Information

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] The toxicological properties of this material have not been thoroughly investigated, so caution is advised.[1]

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following is a general operational workflow for the disposal of unused or waste this compound.

  • Personal Protective Equipment (PPE) and Safety Precautions:

    • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

    • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

  • Waste Collection and Segregation:

    • Collect waste this compound, including expired or unused material and contaminated items (e.g., weighing paper, gloves), in a designated, closed, and suitable container.

    • The container should be clearly labeled as "Hazardous Waste" and specify "this compound."

    • Do not mix this compound waste with other incompatible chemical waste. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

  • Accidental Spill Cleanup:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • For solid spills, avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.

    • For liquid solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.

    • Ensure the affected area is thoroughly ventilated.

  • Environmental Precautions:

    • Prevent this compound from entering the soil, surface water, or drains. The sewer disposal of hazardous waste pharmaceuticals is broadly prohibited.

    • Ensure all waste water that may have come into contact with this compound is collected and treated via a wastewater treatment plant.

  • Final Disposal:

    • Dispose of the collected this compound waste through a licensed hazardous material disposal company.

    • Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CarglumicAcidDisposal cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Identify Carglumic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Chemicals collect->segregate store Store Securely for Pickup segregate->store spill Accidental Spill Occurs contain Contain and Clean Up Spill (Absorb/Sweep) spill->contain decontaminate Decontaminate Area contain->decontaminate decontaminate->collect Add to Waste Container dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations.

References

Essential Safety and Logistical Information for Handling Carglumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Carglumic Acid.

This compound is a synthetic structural analogue of N-acetylglutamate, used in the treatment of hyperammonemia. While a valuable therapeutic agent, it is classified as hazardous and requires specific handling protocols to minimize exposure risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with indirect ventilation or chemical safety goggles. A face shield should be used in addition to goggles where there is a high risk of splashing.Protects eyes from splashes and dust, which can cause serious eye irritation.[1][2]
Hand Protection Wear compatible chemical-resistant gloves (e.g., surgical gloves).Prevents skin contact, which can cause skin irritation.
Respiratory Protection For tasks generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator or a self-contained breathing apparatus is necessary.Prevents inhalation of dust, which may cause respiratory irritation.
Protective Clothing A lab coat or a full-sleeved apron should be worn. For significant handling procedures, protective clothing resistant to chemical permeation is recommended.Protects skin from accidental spills and contamination.

Operational Plan for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Prepare a designated handling area with adequate ventilation. gather_ppe 2. Assemble all required PPE as specified in the table above. prep_area->gather_ppe don_ppe 3. Don the appropriate PPE before handling the compound. gather_ppe->don_ppe weigh_handle 4. Weigh and handle the solid form of this compound in a chemical fume hood to minimize dust inhalation. don_ppe->weigh_handle avoid_contact 5. Avoid direct contact with skin, eyes, and clothing at all times. weigh_handle->avoid_contact no_eat_drink 6. Do not eat, drink, or smoke in the handling area. avoid_contact->no_eat_drink decontaminate 7. Decontaminate all surfaces and equipment after use. no_eat_drink->decontaminate remove_ppe 8. Remove PPE carefully to avoid self-contamination. decontaminate->remove_ppe wash_hands 9. Wash hands thoroughly with soap and water after removing gloves. remove_ppe->wash_hands dispose_waste 10. Dispose of waste this compound and contaminated materials according to the disposal plan. wash_hands->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with soap and plenty of water. If irritation persists, consult a physician.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal MethodRegulatory Consideration
Excess/Expired this compound Offer to a licensed hazardous material disposal company. May be burned in a chemical incinerator equipped with an afterburner and scrubber.Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Contaminated PPE (Gloves, lab coat, etc.) Dispose of as hazardous waste in the same manner as the substance itself.Follow institutional guidelines for the disposal of chemically contaminated solid waste.
Contaminated Labware (beakers, stir bars, etc.) Decontaminate by thoroughly washing with an appropriate solvent. If disposable, treat as hazardous waste.Ensure decontamination procedures are effective before reusing or disposing of as non-hazardous waste.
Spill Cleanup Material Collect absorbed material and contaminated soil into a suitable container for disposal by a licensed hazardous material disposal company.Avoid discharge into drains, water courses, or onto the ground.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carglumic Acid
Reactant of Route 2
Reactant of Route 2
Carglumic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.